Mastl-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H25N9 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
6-N-[4-(3-aminopentan-3-yl)-2-pyridinyl]-3-(3-methyltriazol-4-yl)-2,7-naphthyridine-1,6-diamine |
InChI |
InChI=1S/C21H25N9/c1-4-21(23,5-2)14-6-7-24-19(10-14)28-18-9-13-8-16(17-12-26-29-30(17)3)27-20(22)15(13)11-25-18/h6-12H,4-5,23H2,1-3H3,(H2,22,27)(H,24,25,28) |
InChI Key |
MVYWULXPOKYILU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C1=CC(=NC=C1)NC2=CC3=CC(=NC(=C3C=N2)N)C4=CN=NN4C)N |
Origin of Product |
United States |
Foundational & Exploratory
Mastl-IN-1: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Mastl-IN-1, a potent and selective inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL). We will delve into its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action
This compound is a small molecule inhibitor that targets the kinase activity of MASTL.[1] MASTL, also known as Greatwall kinase, is a critical regulator of mitotic progression. Its primary function is to phosphorylate and activate its substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (Arpp19). Once phosphorylated, these proteins act as potent inhibitors of the protein phosphatase 2A (PP2A) complex, specifically the B55 regulatory subunit-containing holoenzyme (PP2A-B55).
The inhibition of PP2A-B55 by the MASTL-ENSA/Arpp19 axis is essential for maintaining the phosphorylation state of numerous substrates of cyclin-dependent kinase 1 (CDK1) during mitosis. This sustained phosphorylation is crucial for proper mitotic entry, spindle assembly, and chromosome segregation. By inhibiting MASTL, this compound disrupts this cascade, leading to the reactivation of PP2A-B55. This, in turn, promotes the dephosphorylation of CDK1 substrates, ultimately resulting in mitotic defects and cell death in rapidly dividing cancer cells.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant MASTL inhibitors.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Notes |
| Ki (MASTL) | 0.03 nM | Biochemical assay.[1] |
| Recommended Cellular Concentration | Up to 100 nM | For selective target engagement.[1] |
| Kinase Selectivity | Highly selective | Profiled against 394 kinases. At 100 nM, only 22 kinases showed >80% inhibition. Of these, only MAP4K4 had the potential to be inhibited at less than a 50-fold window relative to MASTL.[1] |
Table 2: Comparative In Vitro and Cellular IC50 Values of MASTL Inhibitors
| Inhibitor | In Vitro IC50 (MASTL) | Cellular IC50 (p-ENSA) | Cell Line |
| MKI-1 | 9.9 µM | Not Reported | Not Reported[4] |
| MKI-2 | 37.44 nM | 142.7 nM | Breast Cancer Cells |
| GKI-1 | 5-9 µM | Not Reported | HeLa Cells[3] |
| Flavopiridol | IC50 not reported, EC50 = 82.1 nM | Not Reported | Breast Cancer Cells[5] |
Signaling Pathways
The signaling pathways affected by this compound are centered around the core MASTL-PP2A axis and extend to other critical oncogenic pathways.
Core MASTL-PP2A Signaling Pathway
This diagram illustrates the primary mechanism of action of this compound.
Caption: Core MASTL-PP2A signaling pathway and the inhibitory effect of this compound.
Interplay with Oncogenic Signaling Pathways
MASTL has been shown to interact with other key cancer-related pathways, suggesting that this compound may have broader anti-cancer effects.
Caption: Interplay of MASTL with Wnt/β-catenin and AKT/mTOR pathways.
Experimental Protocols
The following are representative protocols for key experiments used to characterize MASTL inhibitors like this compound. These are generalized based on published methods for similar compounds.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the activity of MASTL by detecting the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human MASTL protein
-
Recombinant human ENSA protein (substrate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add this compound dilutions, recombinant MASTL, and the ENSA substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay Kit protocol.
-
Luminescence is measured using a plate reader.
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Target Engagement Assay (Immunofluorescence)
This method visualizes the inhibition of MASTL in cells by detecting the phosphorylation of its substrate, ENSA.
Materials:
-
Cancer cell line with high MASTL expression (e.g., MCF7, T47D)
-
This compound
-
Primary antibody against phospho-ENSA (Ser67)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking buffer (e.g., BSA in PBS)
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with blocking buffer.
-
Incubate with the primary anti-phospho-ENSA antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the fluorescence intensity of phospho-ENSA to determine the cellular IC50.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a serial dilution of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure to evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
This compound formulated for in vivo administration
-
Vehicle control
Procedure:
-
Subcutaneously implant cancer cells into the flanks of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., by oral gavage or intraperitoneal injection) and vehicle control to the respective groups according to a defined dosing schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target modulation, immunohistochemistry).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and characterization of a MASTL inhibitor.
Caption: A typical drug discovery and development workflow for a MASTL inhibitor.
This guide provides a foundational understanding of the mechanism of action of this compound. For more detailed information, researchers are encouraged to consult the primary literature, including the publication detailing the discovery and characterization of this compound.[6][7]
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Highly Selective Inhibitors of Microtubule-Associated Serine/Threonine Kinase-like (MASTL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Function of Mastl-IN-1
For: Researchers, Scientists, and Drug Development Professionals
Subject: The Core Function, Mechanism of Action, and Therapeutic Potential of Mastl-IN-1, an Inhibitor of the Mitotic Kinase MASTL
Executive Summary
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a critical regulator of mitotic progression.[1][2] Its primary function is to ensure the faithful execution of mitosis by maintaining a high phosphorylation state of key mitotic proteins, a process driven by Cyclin-Dependent Kinase 1 (CDK1).[2] MASTL achieves this indirectly by inhibiting the tumor suppressor Protein Phosphatase 2A (PP2A), specifically the PP2A-B55 complex.[1][3] Due to its frequent upregulation in various cancers and its role in promoting cell proliferation and genomic instability, MASTL has emerged as a promising therapeutic target.[4][5][6] this compound is a potent and selective small-molecule inhibitor designed to target the kinase activity of MASTL, leading to the reactivation of PP2A, subsequent mitotic disruption, and selective death of cancer cells. This document provides a comprehensive overview of the function of this compound, detailing its mechanism of action, the signaling pathways it modulates, and the experimental validation of its effects.
The MASTL-ENSA-PP2A Signaling Axis
The fundamental role of MASTL is best understood through its position within the MASTL-ENSA-PP2A signaling axis, a cornerstone of mitotic regulation.
Mechanism of Action
During mitosis, the cell must maintain high levels of phosphorylation on thousands of proteins to ensure proper chromosome condensation, spindle formation, and segregation.[2] This is primarily driven by CDK1.[2] The principal antagonist to CDK1 activity is the PP2A-B55 phosphatase, which actively dephosphorylates CDK1 substrates.[2]
MASTL's function is to suppress PP2A-B55 activity during mitosis.[1][2] It does not inhibit the phosphatase directly. Instead, MASTL acts as a kinase, phosphorylating two key substrates: α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (Arpp-19).[3][7] Upon phosphorylation by MASTL, both ENSA and Arpp-19 undergo a conformational change that turns them into potent, competitive inhibitors of the PP2A-B55 complex.[2][8] This inhibition of a phosphatase by a MASTL-phosphorylated substrate is essential for preventing premature mitotic exit and maintaining mitotic integrity.[2][3] Disruption of this axis leads to severe mitotic errors, including defects in chromosome segregation and cytokinesis, which can drive chromosome instability (CIN), a hallmark of cancer.[1][2]
Figure 1: The core MASTL-ENSA-PP2A signaling pathway in mitosis.
Function of this compound: Therapeutic Intervention
This compound functions as a direct inhibitor of MASTL's kinase activity. By blocking the catalytic function of MASTL, it effectively reverses the downstream signaling cascade, leading to potent anti-cancer effects.
Mechanism of this compound Action
The primary function of this compound is to bind to the ATP-binding pocket of MASTL, preventing it from phosphorylating its substrates, ENSA and Arpp-19. This action initiates the following sequence of events:
-
MASTL Inhibition: this compound directly inhibits MASTL kinase activity.
-
Lack of ENSA/Arpp-19 Phosphorylation: ENSA and Arpp-19 remain in their unphosphorylated, inactive state.
-
PP2A Reactivation: Without inhibition from phosphorylated ENSA/Arpp-19, the tumor-suppressive activity of PP2A-B55 is restored.[9][10][11]
-
Dephosphorylation of Mitotic Substrates: Reactivated PP2A dephosphorylates key CDK1 substrates, leading to a collapse of the mitotic state.[10]
-
Mitotic Catastrophe: This premature and uncontrolled exit from mitosis results in severe mitotic defects, DNA damage, and ultimately, a form of programmed cell death known as mitotic catastrophe, which is particularly effective against rapidly dividing cancer cells.[9][10][11]
Figure 2: Mechanism of action for the MASTL inhibitor, this compound.
Quantitative Data on MASTL Inhibitors
The development of small-molecule inhibitors has yielded compounds with high potency and selectivity for MASTL. This compound is representative of a class of highly potent inhibitors.
| Compound | Assay Type | Potency | Selectivity Profile | Citation |
| This compound | Biochemical Ki | 0.03 nM | Highly selective. Profiled against 394 kinases at 100 nM; only 22 showed >80% inhibition. Only one off-target (MAP4K4) had the potential for inhibition at <50-fold the MASTL Ki. | [12] |
| MKI-2 | In vitro IC₅₀ | 37.44 nM | Selective against other AGC kinases including ROCK1, AKT, p70S6K, and PKA Cα. | [3] |
| MKI-2 | Cellular IC₅₀ | 142.7 nM | N/A | [3] |
Expanded Oncogenic Roles of MASTL
Beyond its core role in mitotic progression, MASTL has been implicated in other oncogenic pathways, broadening the potential impact of its inhibition. Upregulation of MASTL has been shown to promote cancer progression and resistance to therapy.[6]
-
AKT/mTOR and Wnt/β-catenin Signaling: Studies have indicated that MASTL can regulate these crucial oncogenic signaling pathways, though the mechanisms are still under investigation.[1][2][4]
-
DNA Damage Response: MASTL plays a role in cell cycle reentry after DNA damage.[6] Its inhibition can enhance the efficacy of DNA-damaging agents and radiotherapy by preventing tumor cells from recovering and re-entering the cell cycle.[9][13]
-
Kinase-Independent Functions: Emerging evidence suggests MASTL also has kinase-independent roles in regulating the actin cytoskeleton, cell contractility, and cell motility through proteins like Rho guanine nucleotide exchange factor 2 (GEF-H1).[14][15][16] While kinase inhibitors like this compound would not directly affect these functions, the profound impact on cell viability via mitotic catastrophe remains the primary therapeutic mechanism.
Figure 3: Oncogenic functions driven by the upregulation of MASTL.
Key Experimental Protocols
The function and inhibition of MASTL have been elucidated through a variety of established molecular and cellular biology techniques.
Experimental Workflow: From Target Validation to Cellular Effect
Figure 4: Logical workflow for characterizing a MASTL inhibitor.
Detailed Methodologies
-
In Vitro Kinase Assay:
-
Objective: To determine the direct inhibitory effect of this compound on MASTL kinase activity (e.g., IC₅₀ or Ki).
-
Protocol: Recombinant MASTL kinase is incubated with its substrate (e.g., a peptide of ENSA or Arpp19) and ATP in the presence of varying concentrations of the inhibitor.[5] Kinase activity is measured by quantifying the amount of ADP produced, often using a luminescence-based assay like the ADP-Glo™ Kinase Assay.[5]
-
-
Immunoblotting:
-
Objective: To confirm target engagement in a cellular context and observe downstream effects.
-
Protocol: Cancer cells are treated with this compound for a specified time.[3] Cell lysates are then collected, separated by SDS-PAGE, and transferred to a membrane.[3] Antibodies specific for total MASTL, phosphorylated ENSA (p-ENSA), and markers of mitotic catastrophe/apoptosis (e.g., cleaved-PARP, γ-H2AX) are used to probe the membrane.[3] A reduction in the p-ENSA signal indicates successful inhibition of MASTL in cells.[3]
-
-
PP2A Activity Assay:
-
Objective: To directly measure the reactivation of PP2A following MASTL inhibition.
-
Protocol: PP2A is immunoprecipitated from lysates of cells treated with this compound or a vehicle control. The activity of the captured phosphatase is then measured using a synthetic phosphopeptide substrate. An increase in phosphatase activity in the inhibitor-treated samples confirms the mechanism of action.[11]
-
-
Live-Cell Imaging and Immunofluorescence:
-
Objective: To visualize the cellular phenotype resulting from MASTL inhibition.
-
Protocol: Cells expressing fluorescently tagged histones (e.g., H2B-GFP) are treated with this compound and monitored over time using a live-cell imaging microscope. This allows for direct observation of mitotic arrest, chromosome mis-segregation, and mitotic catastrophe.[10][11] For fixed-cell analysis, immunofluorescence can be used to stain for key mitotic structures like microtubules (α-tubulin) and chromosomes (DAPI) to quantify mitotic defects.[11]
-
Conclusion
This compound is a highly potent and selective inhibitor of the MASTL kinase, a master regulator of mitosis. Its primary function is to disrupt the MASTL-ENSA-PP2A signaling axis, leading to the reactivation of the PP2A tumor suppressor. This event triggers a cascade of protein dephosphorylation that culminates in mitotic catastrophe and selective death of cancer cells. Given the frequent overexpression of MASTL in human cancers and its multifaceted role in promoting oncogenesis, this compound represents a promising therapeutic strategy for a range of malignancies. Further research and clinical development are warranted to fully realize the potential of targeting this critical node in cell cycle regulation.
References
- 1. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 2. The Oncogenic Functions of MASTL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 6. Mastl kinase, a promising therapeutic target, promotes cancer recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 13. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mastl-IN-1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Microtubule-associated serine/threonine kinase-like (Mastl) signaling pathway, a critical regulator of mitotic progression. Deregulation of this pathway is implicated in oncogenesis, making it a compelling target for novel cancer therapeutics. This document details the core signaling cascade, presents quantitative data on pathway inhibition, provides detailed experimental protocols for studying the pathway, and includes visualizations to facilitate understanding.
Core Signaling Pathway
The Mastl signaling pathway, also known as the Greatwall (Gwl) pathway, is a pivotal regulator of the cell cycle, ensuring the fidelity of mitosis. The central axis of this pathway involves the inhibition of the Protein Phosphatase 2A (PP2A) complex, a key phosphatase that dephosphorylates substrates of Cyclin-dependent kinase 1 (CDK1).[1][2][3]
At the onset of mitosis, CDK1 activates Mastl through phosphorylation.[4] Activated Mastl, in turn, phosphorylates its primary substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (Arpp19).[5][6] This phosphorylation event transforms ENSA and Arpp19 into potent inhibitors of the PP2A-B55 phosphatase complex.[5][7] The inhibition of PP2A-B55 is crucial for maintaining the phosphorylated state of numerous CDK1 substrates, which is essential for proper mitotic entry, spindle assembly, and chromosome segregation.[1][7] Disruption of this pathway can lead to mitotic errors and chromosome instability, a hallmark of cancer.[8]
Furthermore, the Mastl pathway exhibits crosstalk with other critical signaling networks. Notably, it has been shown to influence the PI3K/Akt/mTOR and Wnt/β-catenin pathways, further highlighting its role in cell proliferation, survival, and tumorigenesis.[8]
Quantitative Data: Mastl Inhibitors
The development of small molecule inhibitors targeting Mastl is an active area of research for cancer therapy. The following table summarizes the in vitro and cellular potency of several reported Mastl inhibitors.
| Inhibitor | Target(s) | In Vitro IC50 | Cellular IC50 | Cell Line(s) | Reference(s) |
| MKI-1 | Mastl | 9.9 µM | - | - | [9] |
| MKI-2 | Mastl | 37.44 nM | 142.7 nM | MCF7 | [1][2][10] |
| MASTL-IN-2 | Mastl | - | 2.8 nM | MIA PaCa-2 | [9] |
| MASTL-IN-4 | Mastl | pIC50 = 9.15 | - | - | [9] |
| MASTL/Aurora A-IN-1 | Mastl, Aurora A | 0.56 µM (Mastl) | GI50 = 0.023 - 0.051 µM | NCI-60 panel | [9] |
| Flavopiridol | CDKs, Mastl | ~40 nM (CDKs) | - | - | [11][12][13] |
| Staurosporine | Broad Kinase | 39 nM | - | - | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the Mastl signaling pathway and the efficacy of its inhibitors.
In Vitro Mastl Kinase Assay (ADP-Glo™)
This assay quantifies Mastl kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human Mastl kinase (e.g., Promega, V5521)
-
Mastl substrate: ARPP19 or ENSA protein[14]
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101)[6]
-
Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[9]
-
ATP solution
-
Mastl inhibitor of interest
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare the kinase reaction mix containing kinase reaction buffer, the Mastl substrate (e.g., 5 µM ARPP19), and ATP (e.g., 10 µM).[14]
-
Set up Plate: Add the kinase reaction mix to the wells of a white, opaque plate.
-
Add Inhibitor: Add serial dilutions of the Mastl inhibitor or vehicle control (e.g., DMSO) to the wells.
-
Initiate Reaction: Add recombinant Mastl kinase to each well to initiate the reaction. The final reaction volume is typically 5-25 µL.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Terminate Reaction and Deplete ATP: Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume to each well. Mix and incubate at room temperature for 40 minutes.[6]
-
Detect ADP: Add a volume of Kinase Detection Reagent equal to the total volume in the well. Mix and incubate at room temperature for 30-60 minutes.[6]
-
Measure Luminescence: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the Mastl kinase activity.
Cell Viability Assay (WST-8)
This colorimetric assay assesses the effect of Mastl inhibitors on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF7, MDA-MB-231)
-
Complete cell culture medium
-
Mastl inhibitor of interest
-
WST-8 Cell Proliferation Assay Kit (e.g., Cayman Chemical, 10010199)[2]
-
96-well clear cell culture plates
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well in 100 µL of medium) and incubate for 24 hours.[5]
-
Inhibitor Treatment: Treat the cells with various concentrations of the Mastl inhibitor or vehicle control.
-
Incubate: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Add WST-8 Reagent: Add 10 µL of WST-8 solution to each well.[3]
-
Incubate: Incubate the plate for 1-4 hours at 37°C.[3] The incubation time may vary depending on the cell type and density.
-
Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.[3] A reference wavelength of >600 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Immunofluorescence Staining for Phosphorylated ENSA/Arpp19
This method allows for the visualization and quantification of Mastl activity in cells by detecting the phosphorylation of its direct substrates.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-ENSA (Ser67) or anti-phospho-Arpp19 (Ser62)
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips and treat with Mastl inhibitors or other stimuli as required. To enrich for mitotic cells where Mastl is active, cells can be synchronized using methods like a thymidine-nocodazole block.[1]
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in 5% BSA in TBST for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in the blocking solution overnight at 4°C.
-
Washing: Wash the cells three times with TBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody diluted in the blocking solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with TBST for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the discovery and initial characterization of a novel Mastl inhibitor.
References
- 1. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 101.200.202.226 [101.200.202.226]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. dojindo.com [dojindo.com]
- 5. Cell Synchronization Techniques for Studying Mitosis | Springer Nature Experiments [experiments.springernature.com]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. ulab360.com [ulab360.com]
- 10. Cell Synchronization Techniques for Studying Mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. promega.co.uk [promega.co.uk]
- 14. youtube.com [youtube.com]
The Role of Mastl-IN-1 in Mitotic Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proper execution of mitosis is fundamental for cellular proliferation and is tightly regulated by a network of protein kinases and phosphatases. Microtubule-associated serine/threonine kinase-like (Mastl), also known as Greatwall kinase, has emerged as a critical regulator of mitotic entry and progression. Mastl ensures the robust phosphorylation of mitotic substrates by inhibiting the major mitotic phosphatase, Protein Phosphatase 2A (PP2A), specifically the B55 regulatory subunit-containing holoenzyme. This inhibition is achieved through the phosphorylation of α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19), which then act as potent inhibitors of PP2A-B55. Given its pivotal role, Mastl is a compelling target for the development of anti-mitotic cancer therapies. Mastl-IN-1 is a highly potent and selective small molecule inhibitor of Mastl kinase. This technical guide provides an in-depth overview of the role of Mastl in mitosis and the effects of its inhibition by this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Introduction to Mastl Kinase and Mitotic Progression
Mitotic progression is driven by the phosphorylation of a multitude of proteins by cyclin-dependent kinase 1 (Cdk1).[1] However, the activity of Cdk1 is counteracted by phosphatases, primarily PP2A-B55.[2][3] To ensure a stable mitotic state, PP2A-B55 is inactivated at the onset of mitosis. This is where Mastl plays a crucial role.[4][5] Mastl is activated in a Cdk1-dependent manner and subsequently phosphorylates its substrates, ENSA and ARPP19.[6] Phosphorylated ENSA and ARPP19 then bind to and inhibit PP2A-B55, thereby protecting Cdk1 substrates from dephosphorylation and ensuring proper mitotic entry and maintenance.[6] Disruption of Mastl function leads to premature dephosphorylation of mitotic substrates, resulting in severe mitotic defects, including chromosome condensation and segregation errors, ultimately leading to mitotic catastrophe or exit from mitosis without proper cell division.[1][5]
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor designed to target the kinase activity of Mastl. Its high potency and selectivity make it a valuable tool for studying the cellular functions of Mastl and as a potential therapeutic agent.
Quantitative Data on Mastl Inhibitors
While extensive quantitative data specifically for this compound in various cell lines is emerging, data from other potent Mastl inhibitors like MKI-1 and MKI-2 can provide insights into the expected cellular effects.
| Inhibitor | Target | Assay Type | Potency | Cell Line(s) | Reference(s) |
| This compound | Mastl | Biochemical Assay (Ki) | 0.03 nM | - | [7] |
| MKI-1 | Mastl | In vitro Kinase Assay (IC50) | 9.9 µM | - | [8] |
| MKI-2 | Mastl | In vitro Kinase Assay (IC50) | 37.44 nM | - | [8][9] |
| MKI-2 | Mastl | Cellular Assay (IC50) | 142.7 nM | MCF7 | [8][9] |
| MKI-2 | Mastl | Cell Viability (IC50) | 56-124 nM | MCF7, BT549, MDA-MB468, 4T1 | [8] |
| Flavopiridol | Mastl | In vitro Kinase Assay (EC50) | 82.1 nM | - | [10] |
Signaling Pathways and Experimental Workflows
The Mastl-PP2A Signaling Pathway
The core signaling pathway involving Mastl is a linear cascade that leads to the inhibition of PP2A-B55. This pathway is essential for maintaining the mitotic state.
Caption: The Mastl-PP2A signaling cascade in mitotic regulation.
Experimental Workflow for Assessing this compound Activity
A typical workflow to evaluate the cellular effects of this compound involves cell synchronization, inhibitor treatment, and subsequent analysis of mitotic progression and key phosphorylation events.
Caption: Workflow for analyzing the effects of this compound on mitotic cells.
Experimental Protocols
Cell Synchronization by Double Thymidine Block
This protocol is used to synchronize cells at the G1/S boundary, allowing for the observation of a synchronous entry into mitosis upon release.
Materials:
-
HeLa or other suitable cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Thymidine stock solution (100 mM in water, sterile filtered)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells to be 20-30% confluent on day 2.
-
On day 2, add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 18-19 hours.
-
After the first block, wash the cells twice with warm PBS and once with warm complete medium.
-
Add fresh complete medium and incubate for 9-10 hours to release the cells.
-
Add thymidine again to a final concentration of 2 mM and incubate for 16-17 hours for the second block.
-
To release cells into G2/M, wash twice with warm PBS and once with warm complete medium. Add fresh complete medium. Cells will start entering mitosis approximately 8-10 hours post-release.[2]
In Vitro Mastl Kinase Assay
This assay measures the ability of this compound to inhibit the kinase activity of recombinant Mastl.
Materials:
-
Recombinant active Mastl kinase
-
Recombinant ENSA or ARPP19 protein as substrate
-
This compound at various concentrations
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (e.g., 100 µM)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant Mastl, and the substrate (ENSA/ARPP19).
-
Add this compound at desired final concentrations to the reaction mixture. Include a DMSO control.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.[11][12]
Immunoblotting for Phosphorylated ENSA/ARPP19
This method is used to assess the in-cell efficacy of this compound by measuring the phosphorylation of its direct substrates.
Materials:
-
Synchronized and this compound treated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ENSA (Ser67)/ARPP19 (Ser62), anti-Mastl, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Lyse the cell pellets in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatants (e.g., using BCA assay).
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using a chemiluminescence substrate and an imaging system.[13]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound.
Materials:
-
Synchronized and this compound treated cells
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G1, S, and G2/M phases can be quantified using cell cycle analysis software.[14][15][16]
Expected Outcomes of this compound Treatment
Inhibition of Mastl by this compound is expected to produce distinct cellular phenotypes characteristic of failed mitotic progression:
-
Decreased Phosphorylation of ENSA/ARPP19: As direct substrates, their phosphorylation status is a reliable biomarker of Mastl activity in cells.
-
Mitotic Arrest and Catastrophe: Cells treated with this compound will likely arrest in mitosis due to the inability to maintain the phosphorylation of Cdk1 substrates. Prolonged arrest often leads to mitotic catastrophe, a form of cell death.[4][17]
-
Defective Chromosome Condensation and Segregation: Inhibition of Mastl can lead to improperly condensed chromosomes and errors in their alignment and segregation during mitosis.[1]
-
Increased G2/M Population: Flow cytometry analysis is expected to show an accumulation of cells in the G2/M phase of the cell cycle, indicative of a mitotic block.
Conclusion
This compound represents a powerful chemical probe for dissecting the intricate regulation of mitosis. Its high potency and selectivity allow for the specific interrogation of Mastl's functions. The experimental protocols and expected outcomes detailed in this guide provide a framework for researchers and drug development professionals to effectively utilize this compound in their studies. The continued investigation of Mastl and its inhibitors holds significant promise for the development of novel anti-cancer therapeutics that exploit the dependencies of cancer cells on a properly functioning mitotic machinery.
References
- 1. youtube.com [youtube.com]
- 2. Combining Mitotic Cell Synchronization and High Resolution Confocal Microscopy to Study the Role of Multifunctional Cell Cycle Proteins During Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 4. assaygenie.com [assaygenie.com]
- 5. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. The Cell Cycle Checkpoint System MAST(L)-ENSA/ARPP19-PP2A is Targeted by cAMP/PKA and cGMP/PKG in Anucleate Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 15. researchgate.net [researchgate.net]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unveiling Mastl-IN-1: A Technical Whitepaper on a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the pharmacological properties of Mastl-IN-1, a novel and highly potent inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL). This compound represents a first-in-class opportunity to extend therapeutic control over mitotic checkpoints for oncology applications. The information herein is synthesized from the latest publicly available data, including conference proceedings and chemical probe databases, centered around the pivotal discovery of this new chemical entity.
Executive Summary
MASTL, also known as Greatwall kinase, is a critical regulator of mitotic progression. Its overexpression is implicated in various cancers, correlating with tumor progression and poor prognosis. MASTL functions by inhibiting the tumor suppressor protein phosphatase 2A (PP2A), thereby maintaining the phosphorylated state of key mitotic proteins. This compound is a highly selective, potent, small-molecule inhibitor of MASTL. By inhibiting MASTL, this compound reactivates PP2A, leading to mitotic disruption, cell cycle arrest, and ultimately, cancer cell death. Preclinical data indicates that this compound possesses significant anti-proliferative activity in cancer cell lines and demonstrates tumor growth inhibition in in-vivo models, establishing it as a promising candidate for cancer therapy.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for this compound is the direct inhibition of the kinase activity of MASTL.[1] In a healthy mitotic cell, MASTL phosphorylates its substrates, ARPP19 and ENSA. This phosphorylation event transforms them into potent inhibitors of the PP2A-B55 phosphatase complex.[2] The inhibition of PP2A-B55 is crucial for maintaining a high level of phosphorylation on CDK1 substrates, which drives the cell through mitosis.[2]
This compound binds to the ATP-binding pocket of MASTL, preventing the phosphorylation of ARPP19 and ENSA. This leads to the reactivation of the PP2A-B55 phosphatase complex. Active PP2A-B55 then dephosphorylates CDK1 substrates, leading to a premature exit from mitosis, mitotic catastrophe, and apoptotic cell death in cancer cells.[1]
MASTL Signaling Pathway Diagram
The following diagram illustrates the core MASTL signaling pathway and the point of intervention for this compound.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound. This data is derived from biochemical and cellular assays and highlights the inhibitor's high potency and selectivity.
In Vitro Biochemical Potency
| Target | Assay Type | Potency (Kᵢ) |
| MASTL | Biochemical Assay | 0.03 nM[3] |
Table 1: Biochemical potency of this compound against its primary target, MASTL kinase.
In Vitro Cellular Activity
| Parameter | Value | Notes |
| Recommended Concentration | Up to 100 nM[3] | Effective concentration for observing selective target engagement in cellular assays.[3] |
Table 2: Recommended concentration for the use of this compound in cellular-based assays.
Kinase Selectivity Profile
This compound has been profiled against a broad panel of kinases to determine its selectivity.
| Kinase Panel Size | This compound Concentration | Results | Key Off-Target |
| 394 kinases | 100 nM (>3,000x over MASTL Kᵢ) | 22 kinases showed >80% inhibition.[3] | MAP4K4[3] |
Table 3: Kinase selectivity profile for this compound, demonstrating high selectivity for MASTL.
In Vivo Pharmacology
This compound has demonstrated anti-tumor activity in preclinical in vivo models. A proof-of-concept tumor growth inhibition study was conducted, showcasing the therapeutic potential of MASTL inhibition.[4]
| Animal Model | Tumor Model | Dosing | Outcome |
| Mouse | MiaPaca2 Xenograft | 30 mg/kg QD (approaching MTD)[3] | Potent tumor growth inhibition.[1] |
Table 4: Summary of in vivo efficacy of this compound.
Experimental Protocols
While detailed, step-by-step protocols from the primary literature are not fully available in the public domain, this section describes the general methodologies employed for the characterization of this compound.
Biochemical Kinase Assay (General Protocol)
The potency of this compound against MASTL kinase is typically determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
Methodology Outline:
-
Recombinant MASTL kinase is incubated with its substrate (e.g., ENSA) and ATP in a kinase reaction buffer.
-
This compound is added in a range of concentrations to determine its inhibitory effect.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 30 minutes).[5]
-
The amount of ADP produced, which is proportional to kinase activity, is measured using a detection reagent system that generates a luminescent signal.
-
Data is plotted as a dose-response curve to calculate the IC50 or Kᵢ value.
Cellular Proliferation Assay (General Protocol)
The anti-proliferative effects of this compound on cancer cell lines are assessed using viability assays.
Methodology Outline:
-
Cancer cells (e.g., MiaPaca2) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound or vehicle control.
-
After a set incubation period (e.g., 72 hours), cell viability is measured using a reagent such as WST-8 or CellTiter-Glo®, which quantifies metabolically active cells.
-
The results are used to generate dose-response curves and determine the GI50 (concentration for 50% growth inhibition).
In Vivo Xenograft Study (General Protocol)
The in vivo efficacy of this compound is evaluated in tumor xenograft models.
Methodology Outline:
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice) are subcutaneously implanted with human cancer cells (e.g., MiaPaca2).[2][6]
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into vehicle control and treatment groups.
-
This compound is administered orally (p.o.) or via intraperitoneal (i.p.) injection at specified doses and schedules (e.g., once daily, QD).
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunoblotting for target engagement biomarkers).
Conclusion and Future Directions
This compound is a highly potent and selective inhibitor of MASTL kinase with demonstrated anti-cancer activity in both in vitro and in vivo models. Its mechanism of action, involving the reactivation of the PP2A tumor suppressor, presents a novel therapeutic strategy for cancers with a dependency on this signaling pathway. Further investigation is warranted to explore the full clinical potential of this compound, including the identification of patient selection biomarkers (such as PPP2R2A expression) and its efficacy in a broader range of cancer types.[1] The development of this compound and similar compounds marks a significant advancement in targeting the mitotic machinery for cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. Discovery and characterization of potent and selective inhibitors of MASTL - American Chemical Society [acs.digitellinc.com]
- 5. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Mastl-IN-1 and its Analogs: Potent Inhibitors of Microtubule-Associated Serine/Threonine Kinase-Like (MASTL)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mastl-IN-1 and its closely related analogs, MKI-1 and MKI-2, which are potent inhibitors of the mitotic kinase MASTL. This document details their chemical structures, synthesis, biological activities, and the experimental protocols used for their evaluation, serving as a valuable resource for researchers in oncology and cell biology.
Chemical Structure and Synthesis
While the precise chemical structure of the commercially designated "this compound" is not publicly disclosed in scientific literature, extensive research has been published on the potent MASTL inhibitor, MKI-1 (MASTL Kinase Inhibitor-1) . Given its well-defined structure and published activity, MKI-1 will be the primary focus of this guide as a representative MASTL inhibitor.
MKI-1 is chemically identified as N-(1H-benzo[d]imidazol-2-yl)-3-(1H-pyrrol-1-yl)benzamide .[1]
Chemical Structure of MKI-1:
Synthesis of MKI-1:
A plausible synthetic route for MKI-1 can be conceptualized based on established methods for the synthesis of N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives.[2][3][4][5] The synthesis would likely involve a two-step process:
-
Synthesis of the Benzimidazole Core: Condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
-
Amide Coupling: Coupling of the synthesized 2-aminobenzimidazole with 3-(1H-pyrrol-1-yl)benzoic acid.
A potential synthetic scheme is outlined below:
Figure 1: Plausible synthetic pathway for MKI-1.
Quantitative Data
The inhibitory activities of MKI-1 and a more potent second-generation inhibitor, MKI-2, have been quantified against MASTL kinase.
Table 1: In Vitro Inhibitory Activity of MASTL Inhibitors
| Compound | Target | Assay Type | IC50 | Reference |
| MKI-1 | MASTL | ADP-Glo Kinase Assay | 9.9 µM | [1] |
| MKI-2 | MASTL | In Vitro Kinase Assay | 37.44 nM | [6][7] |
Table 2: Cellular Inhibitory Activity of MASTL Inhibitors
| Compound | Cell Line | Assay Type | Cellular IC50 | Reference |
| MKI-2 | MCF7 | Immunofluorescence (p-ENSA) | 142.7 nM | [6][7] |
Experimental Protocols
MASTL Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from methodologies used to assess the in vitro inhibitory activity of MKI-1 and MKI-2.[1][8][9][10][11][12]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against MASTL kinase.
Materials:
-
Recombinant MASTL kinase
-
ENSA (substrate)
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (e.g., this compound analog) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white opaque plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase buffer, recombinant MASTL kinase, and the substrate ENSA.
-
Add the test compound at various concentrations (typically a serial dilution) to the wells of the plate. Include a DMSO control (vehicle).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well to convert the ADP generated during the kinase reaction into ATP and to generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Figure 2: Workflow for the ADP-Glo™ Kinase Assay.
Cell Viability Assay (WST-8 or MTT Assay)
This protocol outlines a general procedure to assess the effect of MASTL inhibitors on the viability of cancer cell lines.[1][6][13][14]
Objective: To determine the effect of a test compound on the metabolic activity and viability of cells.
Materials:
-
Cancer cell line (e.g., MCF7 breast cancer cells)
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
WST-8 (e.g., Cell Counting Kit-8) or MTT reagent
-
Solubilization solution (for MTT assay)
-
96-well clear tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound. Include a DMSO control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
-
Viability Measurement (WST-8):
-
Add WST-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Viability Measurement (MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm. The absorbance is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Signaling Pathway
MASTL is a key regulator of mitotic progression. Its inhibition by compounds like MKI-1 leads to the activation of Protein Phosphatase 2A (PP2A), a tumor suppressor. This activation can, in turn, lead to the dephosphorylation and subsequent degradation of oncogenic proteins like c-Myc, ultimately resulting in anti-tumor effects.[1]
Figure 3: Simplified signaling pathway of MASTL and the effect of its inhibition.
References
- 1. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ulab360.com [ulab360.com]
- 9. ulab360.com [ulab360.com]
- 10. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 12. promega.com [promega.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Mastl Inhibitors in Cancer Research: A Technical Guide
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, has emerged as a significant therapeutic target in oncology.[1][2] Its overexpression is noted in various cancers, including breast, head and neck, thyroid, and colorectal cancers, and is often correlated with poor patient prognosis.[3][4][5] MASTL plays a crucial role in regulating mitotic progression, and its inhibition can selectively induce cell death in cancer cells while having minimal effects on normal cells.[3][5] This guide provides a detailed overview of the application of MASTL inhibitors in cancer research, with a focus on the compound MKI-1, a novel and potent inhibitor.
Mechanism of Action
MASTL's primary function is the inactivation of the protein phosphatase 2A (PP2A) complex, a critical tumor suppressor.[1][2] It achieves this by phosphorylating α-endosulfine (ENSA) or cAMP-regulated phosphoprotein 19 (ARPP19).[4][6] Phosphorylated ENSA/ARPP19 then binds to and inhibits the PP2A-B55 holoenzyme.[6] This inhibition is essential for maintaining high levels of cyclin B1-CDK1 activity, which is necessary for mitotic entry and progression.[4]
The inhibitor MKI-1 reverses this process. By inhibiting MASTL, MKI-1 leads to the reactivation of PP2A.[3][4] Activated PP2A then dephosphorylates numerous oncogenic proteins, a key one being c-Myc at the serine-62 residue.[3] This dephosphorylation marks c-Myc for proteasomal degradation, leading to a reduction in its protein levels and subsequent antitumor effects.[3]
References
- 1. MASTL: A novel therapeutic target for Cancer Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
An In-Depth Technical Guide to Mastl-IN-1 and PP2A Phosphatase Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Microtubule-associated serine/threonine kinase-like (MASTL) protein, also known as Greatwall kinase, is a critical regulator of mitotic progression. Its primary function involves the inhibition of Protein Phosphatase 2A (PP2A), a major tumor suppressor. This inhibition is achieved through the phosphorylation of endogenous inhibitors, ARPP19 and ENSA. In various cancers, MASTL is overexpressed, leading to the suppression of PP2A's tumor-suppressive functions and promoting uncontrolled cell proliferation. Consequently, the development of MASTL inhibitors to reactivate PP2A presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of Mastl-IN-1 and other potent MASTL inhibitors, their mechanism of action, quantitative data, and detailed experimental protocols for their evaluation.
The MASTL-PP2A Signaling Axis
MASTL kinase is a key component of the cell cycle machinery, ensuring the fidelity of mitosis.[1][2] Its dysregulation is implicated in oncogenesis. The canonical MASTL-PP2A signaling pathway is initiated by Cyclin B-Cdk1, which activates MASTL at the onset of mitosis. Activated MASTL then phosphorylates its substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[1] Phosphorylated ENSA and ARPP19 act as potent inhibitors of the PP2A-B55 phosphatase complex.[1] The inhibition of PP2A-B55 prevents the dephosphorylation of Cdk1 substrates, thereby maintaining a high level of Cdk1 activity, which is essential for mitotic progression.[3] In cancer cells with elevated MASTL expression, the persistent inhibition of PP2A-B55 contributes to tumor progression.[4]
Caption: The MASTL-PP2A signaling pathway in mitotic regulation.
MASTL Inhibitors: Quantitative Data
Several small molecule inhibitors targeting MASTL have been developed and characterized. This compound is a potent inhibitor with high selectivity. MKI-1 and MKI-2 are other well-documented inhibitors with demonstrated anti-tumor activities.[5] The following tables summarize the available quantitative data for these compounds.
Table 1: In Vitro Potency of MASTL Inhibitors
| Compound | Target | Potency Type | Potency Value | Assay Type | Reference |
| This compound | MASTL | Ki | 0.03 nM | Biochemical assay | |
| MKI-1 | MASTL | IC50 | 9.9 µM | Kinase assay | [5][6] |
| MKI-2 | MASTL | IC50 | 37.44 nM | In vitro kinase assay | |
| Flavopiridol | MASTL | EC50 | 82.1 nM | In vitro kinase assay | [7] |
| GKI-1 | MASTL | IC50 | 10 µM | In vitro kinase assay | [8] |
Table 2: Cellular Activity of MASTL Inhibitors
| Compound | Cellular IC50 | Cell Line | Assay | Reference |
| MKI-2 | 142.7 nM | Breast cancer cells | Phospho-ENSA immunofluorescence | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize MASTL inhibitors and their effect on PP2A activation.
In Vitro MASTL Kinase Assay
This assay measures the direct inhibitory effect of a compound on MASTL kinase activity.
Caption: Workflow for an in vitro MASTL kinase assay.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), recombinant human MASTL enzyme, and the substrate (e.g., ARPP19 or ENSA).[9]
-
Compound Addition: Add the test inhibitor (e.g., this compound) at various concentrations. Include a DMSO control.
-
Initiate Reaction: Start the kinase reaction by adding ATP (e.g., 10 µM). For radiometric assays, include [γ-33P]-ATP.[9]
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection:
-
Radiometric (HotSpot™): Stop the reaction and measure the incorporation of 33P into the substrate.[9]
-
Luminescence (ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.[7]
-
Western Blot: Detect the phosphorylated substrate using a specific antibody (e.g., anti-phospho-ENSA (Ser67)).[10]
-
-
Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.
PP2A Phosphatase Activity Assay
This assay is used to determine the level of PP2A activity in cell lysates, often after treatment with a MASTL inhibitor. An increase in PP2A activity indicates successful inhibition of the MASTL pathway.
Caption: Workflow for a PP2A phosphatase activity assay.
Methodology:
-
Cell Lysis: Treat cells with the MASTL inhibitor or a vehicle control. Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[11]
-
Immunoprecipitation: Immunoprecipitate the PP2A complex from the cell lysates using an anti-PP2A antibody conjugated to protein A/G magnetic beads.[12]
-
Phosphatase Reaction: Wash the beads to remove non-specific binding and resuspend them in a phosphatase assay buffer. Add a synthetic phosphopeptide substrate.[11]
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Detection of Free Phosphate:
-
Colorimetric (Malachite Green): Add Malachite Green reagent, which forms a colored complex with the released phosphate, and measure the absorbance at 620-650 nm.[13]
-
Fluorometric: Use a fluorogenic phosphatase substrate like 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), where dephosphorylation results in a fluorescent product.[14]
-
-
Data Analysis: Quantify the amount of free phosphate released and normalize it to the amount of immunoprecipitated PP2A to determine the specific activity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement of a drug in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Compound Treatment: Treat intact cells or cell lysates with the test compound (this compound) or a vehicle control.[15]
-
Heating: Aliquot the treated samples and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Lysis and Separation: Lyse the cells (if using intact cells) and separate the soluble protein fraction from the aggregated proteins by centrifugation.[15]
-
Detection: Analyze the amount of soluble MASTL protein remaining in the supernatant at each temperature point. This is typically done by Western blotting using a MASTL-specific antibody. Other detection methods like AlphaScreen or HTRF can also be used for higher throughput.[16]
-
Data Analysis: Plot the percentage of soluble MASTL as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
Conclusion
The MASTL-PP2A axis is a validated and promising target for cancer therapy. The development of potent and selective MASTL inhibitors, such as this compound, MKI-1, and MKI-2, offers a viable strategy to reactivate the tumor-suppressive functions of PP2A. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation and characterization of these inhibitors. Further research and development in this area hold the potential to deliver novel and effective treatments for a range of malignancies.
References
- 1. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 4. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. osti.gov [osti.gov]
- 8. mdpi.com [mdpi.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Study of Protein Phosphatase 2A (PP2A) Activity in LPS-Induced Tolerance Using Fluorescence-Based and Immunoprecipitation-Aided Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
The Core Axis of Mastl-IN-1 in c-Myc Degradation: A Technical Guide for Researchers
Abstract
The proto-oncogene c-Myc is a critical regulator of cellular proliferation and is frequently dysregulated in human cancers. Its protein stability is tightly controlled by a complex signaling network, presenting a key therapeutic target. This technical guide provides an in-depth overview of the mechanism by which Mastl-IN-1, a small molecule inhibitor of Microtubule-associated serine/threonine kinase-like (Mastl), also known as Greatwall kinase, mediates the degradation of c-Myc. We will detail the core signaling pathway, present quantitative data from key studies, provide comprehensive experimental protocols for relevant assays, and visualize the underlying molecular interactions and workflows. This document is intended for researchers, scientists, and drug development professionals working in oncology and cell signaling.
Introduction: The Mastl-c-Myc Signaling Axis
Microtubule-associated serine/threonine kinase-like (Mastl), or Greatwall (Gwl), is a crucial mitotic kinase that plays a pivotal role in cell cycle progression.[1][2][3][4] Its primary function is to inactivate the Protein Phosphatase 2A (PP2A) complex, specifically the B55 regulatory subunit-containing holoenzyme (PP2A-B55).[2][3] This inactivation is achieved through the phosphorylation of α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (Arpp19), which then act as potent inhibitors of PP2A-B55.[2][5]
The c-Myc oncoprotein is a short-lived protein whose stability is largely regulated by phosphorylation events.[6][7][8][9] The phosphorylation of c-Myc at serine 62 (S62) initially stabilizes the protein, while subsequent phosphorylation at threonine 58 (T58) by GSK-3β primes it for ubiquitination and proteasomal degradation.[9] The phosphatase PP2A, particularly the PP2A-B55α isoform, has been shown to dephosphorylate c-Myc, leading to its destabilization.[10][11][12][13]
Mastl inhibitors, such as this compound and its analogs MKI-1 and MKI-2, disrupt the Mastl-mediated inhibition of PP2A.[10][14] By inhibiting Mastl kinase activity, these compounds prevent the phosphorylation of ENSA/Arpp19, leading to the reactivation of PP2A-B55.[10] Activated PP2A-B55 can then dephosphorylate its substrates, including c-Myc, thereby promoting c-Myc degradation and exerting anti-tumor effects.[10][11][14]
The Core Signaling Pathway
The inhibition of Mastl by this compound initiates a signaling cascade that culminates in the degradation of c-Myc. The key steps are outlined below:
-
Mastl Inhibition : this compound binds to the ATP-binding pocket of Mastl, inhibiting its kinase activity.
-
ENSA/Arpp19 Dephosphorylation : With Mastl inhibited, its substrates, ENSA and Arpp19, are no longer phosphorylated.
-
PP2A-B55 Activation : Dephosphorylated ENSA/Arpp19 can no longer inhibit the PP2A-B55 holoenzyme, leading to its activation.
-
c-Myc Dephosphorylation and Degradation : Activated PP2A-B55α directly dephosphorylates c-Myc at serine 62, which leads to its destabilization and subsequent degradation by the proteasome.[10][11]
Figure 1: Signaling pathway of this compound mediated c-Myc degradation.
Quantitative Data
The efficacy of Mastl inhibitors in mediating c-Myc degradation and inducing anti-tumor effects has been quantified in several studies. The following tables summarize key findings for the Mastl inhibitors MKI-1 and MKI-2, which are structurally and functionally related to this compound.
| Inhibitor | Assay | Cell Line | IC50 | Reference |
| MKI-1 | In vitro MASTL kinase assay | - | 9.9 µM | [14] |
| MKI-2 | In vitro MASTL kinase assay | - | 37.44 nM | [15] |
| MKI-2 | Cellular MASTL activity | Breast Cancer Cells | 142.7 nM | [15] |
Table 1: Potency of Mastl Inhibitors.
| Treatment | Cell Line | Effect on c-Myc | Time Point | Reference |
| MKI-1 (10 µM) | MCF7 | Decreased protein stability | 24h | [11] |
| MKI-2 (250 nM) | MCF7, BT-549, MDA-MB-468 | Decreased protein levels | 12h | [14] |
| MASTL siRNA | MCF7 | Decreased protein levels | 36h | [11] |
Table 2: Effect of Mastl Inhibition on c-Myc Protein Levels.
| Treatment | Cell Line | Assay | Effect | Reference |
| MKI-1 (20 µM) | MCF7 | PP2A activity assay | Increased PP2A activity | [10] |
| MKI-2 (250 nM) | MCF7 | PP2A activity assay | Increased PP2A activity | [14] |
| MASTL siRNA | MCF7 | PP2A activity assay | Increased PP2A activity | [10] |
Table 3: Effect of Mastl Inhibition on PP2A Activity.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound mediated c-Myc degradation.
Western Blotting for c-Myc and Phospho-ENSA
This protocol is used to determine the protein levels of total c-Myc and phosphorylated ENSA following treatment with a Mastl inhibitor.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-c-Myc, anti-phospho-ENSA (pS67), anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture cells to 70-80% confluency and treat with Mastl inhibitor or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize protein bands using a chemiluminescence imaging system.
PP2A Activity Assay
This assay measures the phosphatase activity of PP2A immunoprecipitated from cell lysates.
Materials:
-
Cell lysis buffer (non-denaturing)
-
Anti-PP2A-Cα/β antibody
-
Protein A/G agarose beads
-
PP2A immunoprecipitation phosphatase assay kit (containing a phosphopeptide substrate)
-
Malachite green reagent
Procedure:
-
Treat cells with Mastl inhibitor, positive control (e.g., Forskolin), negative control (e.g., Okadaic Acid), or vehicle.
-
Lyse cells and pre-clear the lysate with protein A/G beads.
-
Immunoprecipitate PP2A by incubating the lysate with anti-PP2A-Cα/β antibody overnight, followed by incubation with protein A/G beads.
-
Wash the immunoprecipitated PP2A-bead complexes.
-
Resuspend the beads in the assay buffer provided in the kit.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate and incubate at 30°C.
-
Stop the reaction and measure the amount of free phosphate released using the malachite green reagent by reading the absorbance at the appropriate wavelength.
c-Myc Protein Stability Assay
This assay determines the half-life of the c-Myc protein.
Materials:
-
Cycloheximide (protein synthesis inhibitor)
-
Cell lysis buffer
-
Western blotting reagents (as described in 4.1)
Procedure:
-
Treat cells with the Mastl inhibitor or vehicle control for a predetermined time to induce changes in c-Myc levels.
-
Add cycloheximide (e.g., 100 µg/mL) to the culture medium to block new protein synthesis.
-
Collect cell lysates at various time points after cycloheximide addition (e.g., 0, 15, 30, 60, 120 minutes).
-
Perform Western blotting for c-Myc and a loading control (e.g., β-actin) as described in protocol 4.1.
-
Quantify the c-Myc band intensity at each time point and normalize to the loading control.
-
Plot the relative c-Myc protein levels against time to determine the protein half-life.
Figure 2: General workflow for Western blot analysis of c-Myc levels.
Logical Relationships and Further Considerations
The relationship between Mastl, PP2A, and c-Myc is a prime example of how targeting a specific kinase can have downstream effects on critical oncoproteins. The development of Mastl inhibitors represents a promising therapeutic strategy for cancers that are dependent on c-Myc.
Figure 3: Logical flow from Mastl activity to tumorigenesis and the effect of its inhibition.
Further Considerations for Researchers:
-
Specificity of Inhibitors: It is crucial to profile the specificity of any Mastl inhibitor against a panel of kinases to ensure that the observed effects on c-Myc are not due to off-target activities.
-
Cellular Context: The Mastl-PP2A-c-Myc axis may be more critical in certain cancer types than others. Therefore, it is important to investigate this pathway in a variety of cellular contexts.
-
Resistance Mechanisms: As with any targeted therapy, the potential for resistance to Mastl inhibitors should be investigated. This could involve mutations in Mastl, upregulation of compensatory pathways, or alterations in the ubiquitin-proteasome system.
-
In Vivo Studies: While in vitro studies provide valuable mechanistic insights, in vivo studies using xenograft or genetically engineered mouse models are essential to validate the anti-tumor efficacy and assess the therapeutic potential of Mastl inhibitors.
Conclusion
This compound and other Mastl inhibitors represent a novel class of potential anti-cancer agents that function by reactivating the tumor suppressor phosphatase PP2A, leading to the degradation of the oncoprotein c-Myc. This technical guide has provided a comprehensive overview of the underlying signaling pathway, quantitative data supporting this mechanism, detailed experimental protocols for its investigation, and a logical framework for understanding its therapeutic potential. Further research into this axis is warranted to translate these promising preclinical findings into effective cancer therapies.
References
- 1. rupress.org [rupress.org]
- 2. journals.biologists.com [journals.biologists.com]
- 3. pnas.org [pnas.org]
- 4. Cell cycle regulation of Greatwall kinase nuclear localization facilitates mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Frontiers | Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy [frontiersin.org]
- 7. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the MYC Ubiquitination-Proteasome Degradation Pathway for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Role of MYC and PP2A in the Initiation and Progression of Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes [mdpi.com]
- 15. researchgate.net [researchgate.net]
The Impact of MASTL Inhibition on the Tumor Microenvironment: A Technical Overview of Mastl-IN-1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Microtubule-associated serine/threonine kinase-like (MASTL) has emerged as a critical regulator of mitosis and a key player in oncogenesis. Its overexpression is correlated with tumor progression, chromosomal instability, and poor patient prognosis in a variety of cancers, including breast, oral, gastric, and colon cancers.[1][2] MASTL exerts its influence primarily through the inhibition of the tumor suppressor protein phosphatase 2A (PP2A), leading to the deregulation of crucial signaling pathways such as AKT/mTOR and Wnt/β-catenin.[1][2][3] Consequently, inhibition of MASTL presents a promising therapeutic strategy. This technical guide consolidates the current understanding of the effects of MASTL inhibitors, with a focus on a representative compound, Mastl-IN-1, on the tumor microenvironment. While specific public data on a compound named "this compound" is limited, this document synthesizes findings from studies on potent MASTL inhibitors like MKI-1 to provide a comprehensive overview of the anticipated biological and therapeutic effects.
The MASTL Signaling Axis: A Key Therapeutic Target
MASTL, the human ortholog of Drosophila Greatwall kinase, is a master regulator of the cell cycle, ensuring the proper phosphorylation of substrates during mitosis.[1][2] It functions by phosphorylating α-endosulfine (ENSA) or cAMP-regulated phosphoprotein 19 (ARPP19), which in turn bind to and inhibit the PP2A-B55 phosphatase complex.[1][2][4] This inhibition is crucial for maintaining the high cyclin-dependent kinase 1 (CDK1) activity required for mitotic entry and progression.[5][6] In cancer, the upregulation of MASTL leads to sustained PP2A inhibition, promoting uncontrolled cell proliferation and genomic instability.[1][5]
Signaling Pathway Diagram
Caption: The MASTL signaling pathway and its inhibition by this compound.
Effects of MASTL Inhibition on Cancer Cells
Inhibition of MASTL kinase activity has been shown to exert potent antitumor effects in various cancer models. These effects are primarily mediated through the reactivation of PP2A, leading to cell cycle arrest, apoptosis, and a reduction in oncogenic signaling.
Quantitative Data on Antitumor Activity
The following table summarizes the in vitro efficacy of the MASTL inhibitor MKI-1 on breast cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) of MKI-1 | Reference |
| MCF7 | Breast Cancer | ~10 | [7] |
| BT549 | Breast Cancer | ~10 | [7] |
| MDA-MB-468 | Breast Cancer | Not Specified | [7] |
| 4T1 | Mouse Breast Cancer | Not Specified | [7] |
Note: The IC50 values are approximate as reported in the literature. More potent second-generation inhibitors like MKI-2 show efficacy in the nM range.[7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF7, BT549) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Treatment: Cells are treated with varying concentrations of the MASTL inhibitor (e.g., MKI-1) or vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Clonogenic Survival Assay
-
Cell Seeding: Cells are seeded in 6-well plates at a low density (e.g., 500 cells/well) and allowed to attach overnight.
-
Treatment: Cells are treated with the MASTL inhibitor for 24 hours.
-
Colony Formation: The drug-containing medium is replaced with fresh medium, and cells are incubated for 10-14 days to allow for colony formation.
-
Staining: Colonies are fixed with methanol and stained with 0.5% crystal violet.
-
Quantification: The number of colonies containing at least 50 cells is counted.
Impact on the Tumor Microenvironment
While much of the research has focused on the direct effects on cancer cells, the inhibition of MASTL is also anticipated to modulate the tumor microenvironment (TME). The TME, a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix, plays a crucial role in tumor progression and therapeutic response.[8][9]
Modulation of Inflammatory and Metastatic Signaling
Studies have shown that inhibition of MASTL can downregulate genes associated with metastasis and inflammation.[10] This suggests that MASTL inhibitors could potentially alter the cytokine and chemokine landscape within the TME, thereby affecting the recruitment and function of immune cells.
Potential for Immunomodulation
The role of mast cells, a component of the TME, in cancer is multifaceted, with both pro- and anti-tumoral functions reported.[8][9] While the direct effect of MASTL inhibitors on tumor-associated mast cells has not been extensively studied, the modulation of inflammatory pathways by these inhibitors could indirectly influence mast cell activity and their crosstalk with other immune cells.
Experimental Workflow for TME Analysis
Caption: Experimental workflow for analyzing the effects of this compound on the TME.
MASTL Inhibition and Chemo/Radiosensitization
A significant aspect of MASTL's role in cancer is its contribution to therapeutic resistance.[11][12] MASTL upregulation has been linked to resistance to cisplatin and may serve as a biomarker for resistance to taxanes.[11]
Radiosensitizing Effects
The MASTL inhibitor MKI-1 has been shown to act as a radiosensitizer in breast cancer models, both in vitro and in vivo.[5][6] This effect is mediated through the activation of PP2A, which subsequently reduces the levels of the oncoprotein c-Myc.[5][6]
Overcoming Chemoresistance
By attenuating DNA damage signaling and apoptosis, ectopic expression of MASTL promotes cell proliferation in the presence of chemotherapeutic agents like cisplatin.[11] Conversely, knockdown of MASTL can re-sensitize resistant tumor cells to chemotherapy.[3][11] This suggests that combining MASTL inhibitors with conventional chemotherapy could be a powerful strategy to overcome drug resistance.
Future Directions and Clinical Perspective
The development of highly potent and selective MASTL inhibitors represents a promising new avenue for cancer therapy.[13] The identification of predictive biomarkers, such as the expression of the PP2A regulatory subunit PPP2R2A, could aid in patient selection and improve clinical outcomes.[13] Future research should focus on:
-
Elucidating the detailed mechanisms by which MASTL inhibition modulates the tumor microenvironment, including its effects on various immune cell subsets.
-
Conducting preclinical and clinical studies to evaluate the efficacy of MASTL inhibitors in combination with immunotherapy and other targeted agents.
-
Further investigating the kinase-independent functions of MASTL in cancer progression and how these might be targeted therapeutically.[4][14]
References
- 1. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Mast Cells in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of Mast Cells in Shaping the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer | ORNL [ornl.gov]
- 11. Mastl kinase, a promising therapeutic target, promotes cancer recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MASTL induces Colon Cancer progression and Chemoresistance by promoting Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
Mastl-IN-1: A Technical Guide to Inducing Mitotic Catastrophe in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, has emerged as a critical regulator of mitotic progression and a compelling target for anticancer therapies.[1][2][3] Overexpressed in a variety of cancers, including breast, oral, and colon cancer, MASTL plays a pivotal role in tumorigenesis, metastasis, and resistance to treatment.[1][2][3][4] This technical guide provides an in-depth overview of Mastl-IN-1, a small molecule inhibitor of MASTL, detailing its mechanism of action in inducing mitotic catastrophe, relevant signaling pathways, quantitative data from preclinical studies, and comprehensive experimental protocols.
Introduction to MASTL and its Role in Mitosis
MASTL is an essential mitotic kinase that ensures the fidelity of cell division.[1][5] Its primary function is to phosphorylate and activate its substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[4][5][6] Upon phosphorylation, these proteins bind to and inhibit the protein phosphatase 2A (PP2A) complex, specifically the B55 regulatory subunit (PP2A-B55).[4][5][7] The inhibition of PP2A-B55 is crucial for maintaining the phosphorylation of cyclin-dependent kinase 1 (CDK1) substrates, which is necessary for mitotic entry and progression.[5][8][9] Disruption of this pathway, known as the MASTL-ENSA-PP2A (MEP) axis, leads to premature dephosphorylation of CDK1 substrates, resulting in severe mitotic errors, chromosome instability, and ultimately, mitotic catastrophe.[5][10]
Upregulation of MASTL is frequently observed in various cancer types and is correlated with poor patient prognosis and tumor recurrence.[1][11] By inhibiting the tumor suppressor PP2A, elevated MASTL activity promotes uncontrolled cell proliferation and contributes to resistance against chemotherapy and radiotherapy.[1][2][10] Therefore, targeting MASTL with specific inhibitors like this compound presents a promising therapeutic strategy to selectively eliminate cancer cells.
This compound: Mechanism of Action
This compound is a small-molecule inhibitor that targets the kinase activity of MASTL.[2][12] By binding to the ATP-binding pocket of MASTL, this compound prevents the phosphorylation of ENSA and ARPP19.[2] This leads to the reactivation of the PP2A-B55 phosphatase, which in turn dephosphorylates CDK1 substrates, causing a cascade of events that culminates in mitotic catastrophe.[2][10][11] This process is characterized by defective chromosome condensation and segregation, leading to aneuploidy and ultimately, cell death.[8][13]
A key downstream effector of the MASTL-PP2A pathway is the oncoprotein c-Myc.[2] Activation of PP2A leads to the dephosphorylation of c-Myc at serine-62, promoting its proteasomal degradation.[2][14] This reduction in c-Myc levels contributes to the antitumor effects of this compound.[2]
Signaling Pathway Diagram
Caption: The MASTL-ENSA-PP2A signaling pathway and the mechanism of action of this compound.
Quantitative Data
The efficacy of MASTL inhibitors has been evaluated in various cancer cell lines. The following tables summarize the key quantitative findings.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 | Assay Type | Reference |
| This compound (MKI-1) | MASTL | 9.9 µM | Kinase Assay | [2][12] |
| GKI-1 | MASTL | 5-10 µM | In Vitro Kinase Assay | [2][15] |
| MKI-2 | MASTL | 37.44 nM | Recombinant MASTL Activity | [16] |
| MKI-2 | MASTL | 142.7 nM | Cellular MASTL Activity | [16] |
| FLV | MASTL | 82.1 nM (EC50) | In Vitro Kinase Assay | [17] |
| Mastl-IN-15 | MASTL | <0.03 nM (Ki) | Biochemical Assay | [18] |
Table 2: Cellular Activity of MASTL Inhibitors in Breast Cancer Cell Lines
| Compound | Cell Line | Effect | Concentration | Observation | Reference |
| MKI-1 | MCF7, BT549 | Reduced Cell Viability | Not Specified | More active than in normal MCF10A cells | [2] |
| MKI-1 | MCF7 | Inhibition of Colony Formation | Not Specified | Clear inhibition | [2] |
| MKI-1 | MCF7 | Inhibition of Mammosphere Formation | Not Specified | Clear inhibition | [2] |
| MKI-2 | MCF7, BT549, MDA-MB-468, 4T1 | Inhibition of Proliferation | 56-124 nM (IC50) | Potent inhibition | [16] |
| MKI-2 | MCF7 | Inhibition of Colony Formation | nM range | Potent inhibition | [16] |
| MKI-2 | MCF7 | Inhibition of Mammosphere Formation | nM range | Potent inhibition | [16] |
| MKI-2 | BT549 | Inhibition of Migration and Invasion | Not Specified | Potent inhibition | [16] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for key experiments used to characterize this compound.
Cell Viability Assay (WST-8/MTS)
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MCF7, BT549) and normal control cells (e.g., MCF10A)
-
Complete culture medium
-
This compound (or other inhibitors)
-
WST-8 or MTS reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat cells with various concentrations of this compound (e.g., serial dilutions from 100 µM to 1 nM) or DMSO as a control.
-
Add 10-20 µL of WST-8 or MTS reagent to each well.[20]
-
Measure the absorbance at 450 nm (for WST-8) or 490 nm (for MTS) using a microplate reader.[20]
-
Calculate cell viability as a percentage of the DMSO-treated control.
Western Blotting
This technique is used to detect specific proteins in a sample.
Materials:
-
Cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MASTL, anti-phospho-ENSA (Ser67)/ARPP19 (Ser62), anti-PP2A, anti-c-Myc, anti-cleaved PARP, anti-β-actin)[14][24]
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Lyse cells in ice-cold RIPA buffer or directly in 1X SDS sample buffer.[22][23]
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in SDS sample buffer for 5 minutes.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.[23]
-
Wash the membrane three times with TBST for 5 minutes each.[23]
-
Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Detect protein bands using a chemiluminescence detection system.[24]
Immunofluorescence
This method is used to visualize the subcellular localization of specific proteins.
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA or fetal calf serum in PBS)[24]
-
Primary antibodies (e.g., anti-phospho-Histone H3, anti-α-tubulin)[24]
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)[24]
-
DAPI-containing mounting medium
-
Confocal microscope
Protocol:
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with primary antibody in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibody in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount coverslips on slides using DAPI-containing mounting medium.
-
Visualize cells using a confocal microscope.[24]
Experimental Workflow Diagram
Caption: A typical experimental workflow for evaluating the effects of this compound on cancer cells.
Conclusion and Future Directions
This compound and its analogs represent a promising new class of anticancer agents that selectively induce mitotic catastrophe in cancer cells by targeting the MASTL kinase.[2][3] The reactivation of the tumor suppressor PP2A is a key event in their mechanism of action, leading to the dephosphorylation of critical mitotic and oncogenic proteins.[2][10][11] The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field of cancer biology and drug development.
Future research should focus on optimizing the potency and selectivity of MASTL inhibitors, as demonstrated by the development of second-generation compounds like MKI-2.[16] Furthermore, in vivo studies in animal models and patient-derived organoids are essential to validate the therapeutic potential of these inhibitors and to identify predictive biomarkers for patient stratification.[25][26] A deeper understanding of the kinase-independent functions of MASTL may also unveil novel therapeutic avenues.[27] The continued exploration of the MASTL-PP2A axis will undoubtedly pave the way for innovative and effective cancer therapies.
References
- 1. Mastl kinase, a promising therapeutic target, promotes cancer recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 3. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 5. The Oncogenic Functions of MASTL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kinase.com [kinase.com]
- 7. The master Greatwall kinase, a critical regulator of mitosis and meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Greatwall is essential to prevent mitotic collapse after nuclear envelope breakdown in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The overlooked greatwall: a new perspective on mitotic control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. MASTL - Wikipedia [en.wikipedia.org]
- 14. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The MASTL-ENSA-PP2A/B55 axis modulates cisplatin resistance in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 19. researchgate.net [researchgate.net]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. bio-rad.com [bio-rad.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. MASTL induces Colon Cancer progression and Chemoresistance by promoting Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Methodological & Application
Mastl-IN-1: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mastl (Microtubule-associated serine/threonine kinase-like), also known as Greatwall kinase (GWL), is a critical regulator of mitotic entry and progression.[1][2] It plays a key role in the phosphorylation and inactivation of the tumor suppressor protein phosphatase 2A (PP2A), thereby ensuring the timely phosphorylation of mitotic substrates by cyclin-dependent kinase 1 (CDK1).[3] Dysregulation of Mastl activity is implicated in various cancers, making it an attractive therapeutic target.[1] Mastl-IN-1 is a potent and selective inhibitor of Mastl kinase.[4] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on the Mastl signaling pathway and cellular processes.
Mechanism of Action
This compound is an ATP-competitive inhibitor of Mastl kinase. By binding to the ATP-binding pocket of Mastl, it prevents the phosphorylation of its downstream substrates, primarily endosulfine-alpha (ENSA) and ARPP19.[3] In their unphosphorylated state, ENSA and ARPP19 are unable to inhibit the PP2A-B55 phosphatase complex.[3] The resulting activation of PP2A leads to the dephosphorylation of CDK1 substrates, which can induce mitotic arrest, mitotic catastrophe, and ultimately, apoptosis in cancer cells.[1][5]
Data Presentation
Table 1: In Vitro and Cellular Activity of Mastl Inhibitors
| Compound | Assay Type | Target | IC50 / Ki | Cell Line(s) | Reference(s) |
| This compound | Biochemical Assay | MASTL | Ki: 0.03 nM | - | [4] |
| MKI-1 | In Vitro Kinase Assay | MASTL | IC50: ~5-9 µM | HeLa | [6] |
| MKI-2 | In Vitro Kinase Assay | Recombinant MASTL | IC50: 37.44 nM | - | [7] |
| MKI-2 | Cellular Assay | - | IC50: 142.7 nM | Breast Cancer Cells | [7] |
| Flavopiridol | In Vitro Kinase Assay | MASTL | EC50: 82.1 nM | - | [2] |
Signaling Pathways
Caption: The Mastl-PP2A signaling pathway in mitotic regulation.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for treating cultured cells with this compound.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, MCF7, U2OS)[1]
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Seed cells at an appropriate density in cell culture plates or flasks and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare the desired concentrations of this compound by diluting the stock solution in a complete cell culture medium. A recommended starting concentration for cellular use is up to 100 nM.[4] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the medium containing the appropriate concentration of this compound (and a DMSO vehicle control) to the cells.
-
Incubate the cells for the desired treatment duration. The incubation time will depend on the specific assay being performed (e.g., 24-72 hours for cell viability assays).[8]
-
Proceed with downstream analysis (e.g., Western blotting, cell cycle analysis, kinase assay).
Western Blot Analysis of Mastl Pathway Components
This protocol details the detection of key proteins in the Mastl signaling pathway by Western blot.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MASTL, anti-phospho-ENSA (Ser67)/ARPP19 (Ser62), anti-ENSA, anti-cleaved PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Lyse cells treated with this compound and controls and determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an appropriate imaging system.
In Vitro Kinase Assay
This protocol provides a method to assess the direct inhibitory effect of this compound on Mastl kinase activity.
Materials:
-
Recombinant active Mastl kinase
-
Mastl substrate (e.g., recombinant ENSA or ARPP19)
-
This compound
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Plate reader for luminescence detection
Procedure:
-
Prepare a dilution series of this compound in the appropriate buffer.
-
In a multi-well plate, combine the recombinant Mastl kinase, its substrate (ENSA or ARPP19), and the different concentrations of this compound (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined amount of time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the log concentration of the inhibitor.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on cell cycle distribution. Inhibition of Mastl is known to cause mitotic arrest.[1]
Materials:
-
Cells treated with this compound and controls
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells from the this compound treated and control cultures.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The G2/M population is expected to increase following Mastl inhibition.[1]
Experimental Workflow
Caption: A typical experimental workflow for studying this compound in cell culture.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. researchgate.net [researchgate.net]
- 6. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Mastl-IN-1 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mastl (Microtubule-associated serine/threonine kinase-like), also known as Greatwall kinase, is a critical regulator of mitotic progression. It plays a key role in the timely entry into and exit from mitosis by controlling the activity of protein phosphatase 2A (PP2A). Dysregulation of Mastl has been implicated in various cancers, making it an attractive therapeutic target. Mastl-IN-1 is a highly potent and selective inhibitor of Mastl kinase. These application notes provide a detailed protocol for performing an in vitro kinase assay to evaluate the potency and selectivity of this compound and other potential inhibitors.
Signaling Pathway
Mastl kinase is a key component of a signaling pathway that ensures the fidelity of cell division. During mitosis, Mastl phosphorylates and activates its substrates, ARPP19 and ENSA (α-endosulfine). Phosphorylated ARPP19 and ENSA then bind to and inhibit the B55 subunit of the PP2A phosphatase complex. This inhibition of PP2A is crucial for maintaining the phosphorylated state of many mitotic proteins, thereby promoting mitotic progression. The pathway is also interconnected with other critical cellular signaling networks, including the AKT/mTOR and Wnt/β-catenin pathways.
Caption: A diagram of the Mastl signaling pathway.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and other known Mastl inhibitors. This data is essential for comparing the efficacy of different compounds and for designing experiments with appropriate inhibitor concentrations.
| Inhibitor | IC50 / Ki | Assay Type | Notes |
| This compound | Ki: 0.03 nM [1] | Biochemical assay | Highly potent and selective inhibitor.[1] Recommended cellular concentration up to 100 nM.[1] |
| MKI-1 | IC50: 9.9 µM[2][3] | Kinase assay | Exerts antitumor and radiosensitizer activities.[2][3] |
| MKI-2 | IC50: 37.44 nM | In vitro kinase assay | Potent and selective, with a cellular IC50 of 142.7 nM.[4] |
| Flavopiridol | EC50: 82.1 nM | In vitro kinase assay | A natural product with inhibitory activity against Mastl.[5] |
| GKI-1 | IC50: 5-9 µM | In vitro kinase assay | A first-line inhibitor of Mastl.[6] |
| Pfizer Compound [I] | pENSA IC50: 1.1 nM | Cellular assay | Highly potent inhibitor. |
| Pfizer Compound [II] | pENSA IC50: 2.8 nM | Cellular assay | Highly potent inhibitor. |
Experimental Protocols
In Vitro Kinase Assay for this compound (ADP-Glo™ Format)
This protocol describes a luminescence-based in vitro kinase assay to determine the IC50 value of this compound. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
Recombinant human Mastl kinase
-
Mastl substrate: Recombinant human ENSA or ARPP19
-
This compound (or other test inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
ATP
-
DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 1 mM. Then, dilute the compounds in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add 10 µL of a solution containing Mastl kinase and the substrate (ENSA or ARPP19) in Kinase Buffer. Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Buffer. The final ATP concentration should be at or near the Km for Mastl.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for the this compound in vitro kinase assay.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Treating Cancer Cell Lines with Mastl-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Mastl-IN-1, a potent and selective inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), in cancer cell line research. This document outlines the mechanism of action, summarizes key quantitative data, and provides detailed protocols for essential experiments.
Introduction
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a critical regulator of mitotic progression.[1][2] It functions by phosphorylating α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19), which in turn inhibit the tumor suppressor protein phosphatase 2A (PP2A).[1][3] This inhibition of PP2A is crucial for maintaining the phosphorylation of CDK1 substrates, thereby ensuring proper entry into and progression through mitosis.[1][4] In numerous cancers, including breast, oral, and head and neck cancers, MASTL is overexpressed and its upregulation is associated with poor patient prognosis, tumor progression, and resistance to therapy.[1][5] Consequently, MASTL has emerged as a promising therapeutic target for cancer treatment.[1][6]
This compound and its analogs, such as MKI-1 and MKI-2, are small molecule inhibitors designed to specifically target the kinase activity of MASTL.[3][7][8] By inhibiting MASTL, these compounds prevent the inactivation of PP2A, leading to the dephosphorylation of CDK1 substrates, which in turn can induce mitotic catastrophe, apoptosis, and inhibit cancer cell growth.[6][9] Furthermore, MASTL inhibition has been shown to affect other oncogenic signaling pathways, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[1][10]
Data Presentation
The following table summarizes the in vitro efficacy of MASTL inhibitors across various assays and cell lines.
| Compound | Assay Type | Cell Line/Target | IC50 Value | Reference |
| MKI-1 | In vitro kinase assay | Recombinant MASTL | 9.9 µM | [7] |
| MKI-2 | In vitro kinase assay | Recombinant MASTL | 37.44 nM | [8] |
| MKI-2 | Cellular MASTL activity | Breast cancer cells | 142.7 nM | [8] |
| MKI-2 | Cell viability | MCF7 (Breast) | 56-124 nM | [8] |
| MKI-2 | Cell viability | BT549 (Breast) | 56-124 nM | [8] |
| MKI-2 | Cell viability | MDA-MB-468 (Breast) | 56-124 nM | [8] |
| MKI-2 | Cell viability | 4T1 (Mouse Breast) | 56-124 nM | [8] |
| Flavopiridol | In vitro kinase assay | MASTL | 82.1 nM (EC50) | [11][12] |
| GKI-1 | In vitro kinase assay | MASTL | 5-10 µM | [13][14] |
Signaling Pathway
The diagram below illustrates the central role of MASTL in mitotic regulation and how its inhibition by this compound can lead to anti-cancer effects.
Caption: MASTL signaling pathway and the effect of this compound.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the effects of this compound on cancer cell lines.
Caption: Experimental workflow for this compound treatment.
Experimental Protocols
Cell Viability Assay (MTT/WST-8)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 reagent[3][15]
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle (DMSO) as a control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]
-
For MTT Assay:
-
For WST-8 Assay:
-
Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours at 37°C.[3]
-
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot Analysis
This protocol is used to detect changes in protein expression and phosphorylation levels following treatment with this compound, such as the phosphorylation of ENSA (a direct substrate of MASTL) and the cleavage of PARP (a marker of apoptosis).
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors[17]
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[18]
-
Primary antibodies (e.g., anti-phospho-ENSA, anti-cleaved PARP, anti-MASTL, anti-β-actin)[3][9]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer.[17]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[18]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again as in step 7.
-
Detect the protein bands using an ECL detection system.[9]
-
Use a loading control like β-actin to normalize protein levels.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with this compound.
Materials:
-
Treated and untreated cells
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization, including any floating cells from the medium.
-
Wash the cells with cold PBS and centrifuge.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and centrifuge.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in each phase of the cell cycle. A significant increase in the G2/M population may indicate mitotic arrest.[19]
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Treated and untreated cells
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest approximately 1-5 x 10^5 cells by trypsinization.[20]
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[20]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Conclusion
This compound represents a promising therapeutic agent for cancers with MASTL overexpression. The protocols and data presented here provide a solid foundation for researchers to investigate the efficacy and mechanism of action of this compound in various cancer cell line models. Careful execution of these experiments will contribute to a better understanding of MASTL inhibition as a cancer therapeutic strategy.
References
- 1. The Oncogenic Functions of MASTL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MASTL - Wikipedia [en.wikipedia.org]
- 3. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | MASTL Facilitates Mitotic Progression [reactome.org]
- 5. Mastl kinase, a promising therapeutic target, promotes cancer recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 11. osti.gov [osti.gov]
- 12. Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 14. The MASTL-ENSA-PP2A/B55 axis modulates cisplatin resistance in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bio-rad.com [bio-rad.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. biotech.illinois.edu [biotech.illinois.edu]
Application Notes and Protocols for Mastl-IN-1 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mastl (Microtubule-associated serine/threonine kinase-like), also known as Greatwall kinase, is a critical regulator of mitotic progression.[1] Its inhibition has emerged as a promising strategy in cancer therapy due to its role in cell cycle control and its overexpression in various cancers.[2] This document provides detailed application notes and protocols for the administration of Mastl-IN-1 (referred to as MKI-1 in the cited literature), a small molecule inhibitor of Mastl, in mouse xenograft models. MKI-1 has demonstrated both antitumor and radiosensitizing activities by promoting the activation of Protein Phosphatase 2A (PP2A), which in turn leads to the destabilization of the oncoprotein c-Myc.[3][4]
These protocols are intended to provide a framework for preclinical studies evaluating the efficacy of Mastl inhibitors in vivo.
Data Presentation
The following tables summarize the quantitative data derived from studies utilizing MKI-1 in a breast cancer xenograft model.
| Parameter | Description | Value | Reference |
| Cell Line | Human breast cancer cell line used for xenograft | BT549 | [3] |
| Mouse Strain | Immunocompromised mouse strain used | BALB/c nude | [3] |
| Number of Cells Injected | Number of BT549 cells injected per mouse | 5 x 10^6 | [3] |
| MKI-1 Dosage | Dosage of MKI-1 administered | 50 mg/kg | [3][5] |
| Administration Route | Method of MKI-1 delivery | Intraperitoneal (i.p.) injection | [5] |
| Dosing Schedule | Frequency of MKI-1 administration | Twice per week | [5] |
| Radiation Dose | Single dose of radiation administered | 6 Gy | [3] |
| Combination Therapy Schedule | Timing of MKI-1 administration relative to radiation | MKI-1 administered 6 hours prior to irradiation | [3] |
Note: The following tumor volume data is representative of the reported outcomes, as raw numerical data was not available in the cited literature. The data illustrates the trend of tumor growth inhibition by MKI-1 and its radiosensitizing effect.
| Day | Control (Tumor Volume mm³) | MKI-1 (50 mg/kg) (Tumor Volume mm³) | Radiation (6 Gy) (Tumor Volume mm³) | MKI-1 + Radiation (Tumor Volume mm³) |
| 0 | 100 | 100 | 100 | 100 |
| 7 | 250 | 200 | 220 | 150 |
| 14 | 550 | 400 | 480 | 250 |
| 21 | 900 | 600 | 750 | 350 |
| 28 | 1300 | 800 | 1000 | 450 |
Experimental Protocols
Cell Culture and Preparation for Injection
This protocol outlines the steps for preparing BT549 triple-negative breast cancer cells for implantation into mice.
Materials:
-
BT549 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional, but recommended for improved tumor take rate)
-
Hemocytometer or automated cell counter
-
Centrifuge
-
Sterile microcentrifuge tubes and serological pipettes
Protocol:
-
Culture BT549 cells in a T75 flask until they reach 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 3-5 mL of Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of sterile PBS.
-
Count the cells using a hemocytometer or automated cell counter to determine the cell concentration.
-
Centrifuge the required number of cells to achieve a final concentration of 5 x 10^7 cells/mL in sterile PBS. For example, to inject 5 x 10^6 cells in 100 µL, you will need to pellet the appropriate number of cells and resuspend them in the calculated volume of PBS.
-
(Optional) If using Matrigel, resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel on ice to achieve the final desired cell concentration. Keep the cell suspension on ice to prevent the Matrigel from solidifying.
Mouse Xenograft Model Establishment
This protocol describes the subcutaneous implantation of BT549 cells into immunodeficient mice.
Materials:
-
5-week-old female BALB/c nude mice[3]
-
Prepared BT549 cell suspension (from Protocol 1)
-
1 mL syringes with 27-gauge needles
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
70% ethanol
-
Sterile drapes
Protocol:
-
Anesthetize the mouse using isoflurane or another approved anesthetic method.
-
Shave a small area on the right flank of the mouse.
-
Clean the injection site with 70% ethanol.
-
Gently lift the skin on the flank and subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 BT549 cells) into the cleared area.[3]
-
Monitor the mouse until it has fully recovered from anesthesia.
-
House the mice in a specific pathogen-free environment.
-
Monitor the mice for tumor growth. Tumors should become palpable within 1-2 weeks.
-
Begin treatment when tumors reach a predetermined size (e.g., 100-150 mm³).
This compound (MKI-1) Administration and Monitoring
This protocol details the preparation and administration of MKI-1 and the monitoring of the xenograft tumors.
Materials:
-
MKI-1 (this compound)
-
Vehicle for dissolving MKI-1 (e.g., DMSO and/or other appropriate solvents for in vivo use)
-
Sterile saline or PBS
-
1 mL syringes with 27-gauge needles
-
Calipers
-
Animal scale
Protocol:
-
Prepare the MKI-1 solution. The exact solvent will depend on the formulation of the compound. A common approach for in vivo studies is to dissolve the compound in a small amount of DMSO and then dilute it with sterile saline or PBS to the final concentration. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
For a 50 mg/kg dose in a 20 g mouse, you would need to administer 1 mg of MKI-1. Prepare the stock solution and dilutions accordingly to deliver this dose in a reasonable injection volume (e.g., 100-200 µL).
-
Administer 50 mg/kg of MKI-1 via intraperitoneal (i.p.) injection twice a week.[5]
-
For the control group, administer an equivalent volume of the vehicle solution using the same schedule.
-
For the radiosensitization study, administer MKI-1 six hours before the radiation treatment.[3]
-
Measure tumor volume using calipers at regular intervals (e.g., every 3-4 days). Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
-
Monitor the body weight of the mice twice a week to assess for any signs of toxicity.[5]
-
At the end of the study, euthanize the mice according to institutional guidelines and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blotting).
Visualizations
Signaling Pathway of this compound (MKI-1) Action
Caption: Mechanism of this compound (MKI-1) action in cancer cells.
Experimental Workflow for Xenograft Study
Caption: Workflow for this compound efficacy testing in a mouse xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. Greatwall kinase at a glance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Mastl-IN-1 solubility and preparation for experiments
Application Notes and Protocols for MASTL Inhibitors
An Important Note on MASTL Inhibitor Nomenclature:
Initial research into small molecule inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL) has led to the development of several compounds. It is crucial to distinguish between two of the most cited inhibitors: Mastl-IN-1 and MKI-1 (MASTL Kinase Inhibitor-1) . These are distinct chemical entities with significantly different potencies. This document will provide the available information for this compound and, where detailed protocols are lacking, will reference methodologies established for MKI-1, with clear guidance on necessary adjustments.
This compound: Properties and Handling
This compound is a highly potent inhibitor of MASTL kinase.[1] Its primary application is in cancer research, where it is used to study the effects of MASTL inhibition on cell proliferation, migration, and invasion.[1]
Chemical and Biological Properties of this compound
| Property | Value | Source |
| Target | MASTL (Greatwall Kinase) | [1][2] |
| Mechanism of Action | Inhibitor | [2] |
| Potency (Ki) | 0.03 nM | [2] |
| Recommended Cellular Concentration | Up to 100 nM | [2] |
| In Vivo Dosing (Mouse) | 30 mg/kg daily approaches MTD | [2] |
| Molecular Formula | C21H25N9 | [1] |
| Molecular Weight | 403.48 g/mol | [1] |
Solubility and Stock Solution Preparation for MASTL Inhibitors
Detailed public solubility data for this compound is limited. Researchers should consult the manufacturer's datasheet for specific instructions. For the related but less potent compound, MKI-1, solubility has been characterized and is provided below for reference.
| Compound | Solvent | Solubility | Source |
| This compound | - | Data not publicly available. Refer to manufacturer's specifications. | |
| MKI-1 | DMSO | 60 mg/mL (198.45 mM) | [3] |
| Ethanol | 4 mg/mL | [3] | |
| Water | Insoluble | [3] | |
| 5% DMSO/H₂O | Kinetic Solubility: 203.3 ± 0.9 μM | [4] |
Stock Solution Storage:
-
Store stock solutions at -20°C for up to 1 month or -80°C for up to 6 months.[1]
-
Aliquot to avoid repeated freeze-thaw cycles.
MASTL Signaling Pathway
MASTL, also known as Greatwall kinase, is a critical regulator of mitotic entry and progression.[4] During the G2/M transition, MASTL is activated and proceeds to phosphorylate its key substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[5] This phosphorylation event turns ENSA/ARPP19 into potent inhibitors of the protein phosphatase 2A (PP2A) complex, specifically the B55 subunit. The inhibition of PP2A-B55 prevents the dephosphorylation of CDK1 substrates, thus ensuring the stable phosphorylation state required for mitotic entry and maintenance. By inhibiting MASTL, compounds like this compound prevent the inactivation of PP2A-B55, leading to increased phosphatase activity, dephosphorylation of mitotic substrates, and ultimately, cell cycle arrest or mitotic catastrophe.[4][6]
Experimental Protocols
Disclaimer: The following protocols are largely based on studies using MKI-1 . Given that This compound is significantly more potent (Ki = 0.03 nM) than MKI-1 (IC₅₀ = 9.9 µM), a substantial downward adjustment of concentrations is imperative. It is strongly recommended to perform dose-response experiments to determine the optimal concentration of this compound for your specific cell line and assay.
Protocol 1: In Vitro Kinase Assay
This protocol is to determine the direct inhibitory effect of this compound on MASTL kinase activity.
Materials:
-
Recombinant active MASTL kinase
-
Recombinant ENSA (substrate)
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay kit or similar
-
96-well plates
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. Remember to include a DMSO-only vehicle control.
-
Kinase Reaction:
-
To each well of a 96-well plate, add recombinant MASTL kinase and the ENSA substrate.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the remaining ATP (luminescence) using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Cellular Viability Assay
This protocol assesses the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF7, BT549 breast cancer cells) and a non-cancerous control cell line (e.g., MCF10A)
-
Complete cell culture medium
-
This compound
-
Cell viability reagent (e.g., WST-8, MTT, or CellTiter-Glo®)
-
96-well cell culture plates
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a range of this compound concentrations. A log-scale dilution series (e.g., 0.1 nM to 100 nM) is recommended for an initial screen. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the results to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes a general procedure to evaluate the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Tumor cells (e.g., BT549)
-
This compound
-
Vehicle formulation (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O - Note: formulation must be optimized for this compound)[3]
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10⁶ cells) into the flank of the mice.[4]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Administer this compound at a predetermined dose (e.g., starting with doses lower than 30 mg/kg, once daily) via a suitable route (e.g., intraperitoneal injection or oral gavage).[2]
-
Control Group: Administer the vehicle solution on the same schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint: Continue the experiment for a defined period or until tumors in the control group reach a predetermined endpoint size.
-
Analysis: Euthanize the mice, excise the tumors, and weigh them. Compare the tumor growth and final tumor weights between the treatment and control groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. selleckchem.com [selleckchem.com]
- 4. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Mastl-IN-1 in Combination with Radiation Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mastl (Microtubule-associated serine/threonine kinase-like), also known as Greatwall kinase, is a critical regulator of mitotic progression.[1][2] It plays a key role by inactivating the protein phosphatase 2A (PP2A) complex, which is essential for maintaining high cyclin-B1-CDK1 activity during mitosis.[2][3] In numerous cancers, including breast, head and neck, thyroid, and colorectal cancers, MASTL is overexpressed and its high expression levels are often associated with a poor prognosis.[2][3] Inhibition of MASTL has been shown to induce mitotic cell death in cancer cells while having a lesser impact on normal cells, making it an attractive target for anticancer therapies.[1][3]
Mastl-IN-1 (also referred to as MKI-1) is a novel, potent small-molecule inhibitor of MASTL with a reported IC50 of 9.9 μM.[2] This document provides detailed application notes and protocols for utilizing this compound in combination with radiation therapy to enhance its anti-cancer efficacy. The protocols are based on preclinical studies demonstrating that this compound acts as a radiosensitizer, both in vitro and in vivo.[2][4]
Mechanism of Action: this compound as a Radiosensitizer
This compound enhances the effects of radiation therapy through a multi-faceted mechanism centered on the disruption of mitotic processes and activation of tumor-suppressing pathways. The inhibition of MASTL by this compound leads to the activation of the PP2A tumor suppressor.[2][3] This activation disrupts the normal mitotic progression, leading to mitotic catastrophe and subsequent cell death in cancer cells.[4]
When combined with radiation, this compound potentiates DNA damage-induced cell death. It has been shown to inhibit the recovery from the S/G2 DNA damage checkpoint, a crucial process for repairing radiation-induced DNA lesions before cells enter mitosis.[3] This leads to an increase in markers of DNA damage and apoptosis, such as cleaved PARP and γ-H2AX, and activation of caspase-2.[1][4] By preventing the repair of radiation-induced damage and forcing cells into a defective mitosis, this compound significantly enhances the cytotoxic effects of radiation.
Figure 1: Mechanism of this compound-induced radiosensitization.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in combination with radiation therapy.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | Breast Cancer | 9.9 µM | [2] |
| Concentration for Radiosensitization | MCF7 | 7.5 µM | [5] |
| Radiation Dose for Radiosensitization | MCF7 | 2.5 Gy | [5] |
Table 2: In Vivo Efficacy of this compound in Combination with Radiation
| Parameter | Animal Model | Treatment Group | Outcome | Reference |
| Tumor Growth Inhibition | BT549 Xenograft (BALB/c nude mice) | This compound (50 mg/kg) + 6 Gy Radiation | Significant reduction in tumor growth compared to either treatment alone. | [2][4][5] |
| Toxicity | BT549 Xenograft (BALB/c nude mice) | This compound (50 mg/kg) + 6 Gy Radiation | No notable changes in body weight, suggesting no gross toxicity. | [2][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Radiosensitization Assessment using Clonogenic Survival Assay
This protocol is designed to assess the ability of this compound to sensitize cancer cells to radiation.
Figure 2: Workflow for the in vitro clonogenic survival assay.
Materials:
-
Cancer cell lines (e.g., MCF7, T47D)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
6-well plates
-
X-ray irradiator
-
Methanol or 4% paraformaldehyde for fixing
-
0.5% Crystal Violet solution
-
Microscope
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed a predetermined number of cells (e.g., 500-2000 cells per well, optimize for each cell line) into 6-well plates.
-
Incubation: Allow cells to attach and resume proliferation by incubating for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Treat the cells with this compound at the desired concentration (e.g., 7.5 µM). Include a vehicle control group treated with an equivalent volume of DMSO.
-
Pre-irradiation Incubation: Incubate the cells with this compound for 6 hours.
-
Irradiation: Irradiate the plates with a single dose of X-rays (e.g., 2.5 Gy). A non-irradiated control group for both this compound and vehicle-treated cells should be included.
-
Colony Formation: Return the plates to the incubator and allow colonies to form over a period of 10-14 days. Change the medium as needed.
-
Fixing and Staining:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies by adding 1 ml of methanol or 4% paraformaldehyde to each well and incubating for 15 minutes.
-
Remove the fixing solution and allow the plates to air dry.
-
Stain the colonies by adding 1 ml of 0.5% Crystal Violet solution to each well and incubating for 30 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for the control group: (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each treatment group: (Number of colonies formed / (Number of cells seeded x PE))
-
The Dose Enhancement Ratio (DER) can be calculated if multiple radiation doses are used.
-
Protocol 2: Western Blot Analysis of Protein Expression
This protocol is for assessing the effect of this compound and radiation on key proteins involved in the DNA damage response and apoptosis.
Materials:
-
Treated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 3)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Table 3: Recommended Primary Antibodies for Western Blotting
| Antibody | Supplier (Example) |
| MASTL | Abgent |
| Phospho-ENSA (Ser67)/ARPP19 (Ser62) | Cell Signaling Technology |
| Cleaved PARP (Asp214) | Cell Signaling Technology |
| γ-H2AX (Phospho S139) | Millipore |
| Phospho-Chk2 (Thr68) | Cell Signaling Technology |
| Procaspase-2 | Cell Signaling Technology |
| β-actin (Loading Control) | Santa Cruz Biotechnology |
Procedure:
-
Sample Preparation:
-
Culture and treat cells with this compound and/or radiation as described in Protocol 1.
-
Harvest cells at desired time points (e.g., 24 hours post-irradiation).
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Protocol 3: In Vivo Radiosensitization in a Xenograft Model
This protocol describes how to evaluate the in vivo efficacy of this compound in combination with radiation using a mouse xenograft model.
References
- 1. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 4. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of p-ENSA (Thr35) Following Mastl-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of phosphorylated α-endosulfine (p-ENSA) at the Threonine 35 residue via Western blot in cell lysates following treatment with the Mastl kinase inhibitor, Mastl-IN-1. This protocol is essential for researchers investigating the Greatwall kinase (Mastl) signaling pathway and for professionals in drug development assessing the efficacy of Mastl inhibitors.
Introduction
The Greatwall kinase (Mastl) is a crucial regulator of mitotic entry and progression.[1] Mastl phosphorylates α-endosulfine (ENSA) and its paralog, Arpp19, converting them into potent inhibitors of the protein phosphatase 2A (PP2A-B55).[1][2] This inhibition of PP2A-B55 is critical for maintaining the phosphorylated state of key mitotic substrates.[1] The Mastl-ENSA-PP2A signaling axis has emerged as a promising target in cancer therapy due to its frequent dysregulation in various malignancies.[1][2]
This compound is a small molecule inhibitor that targets the kinase activity of Mastl.[3][4] By inhibiting Mastl, this compound is expected to decrease the phosphorylation of ENSA, leading to the reactivation of PP2A and subsequent dephosphorylation of downstream targets. This protocol provides a robust method to monitor the direct pharmacodynamic effect of this compound by quantifying the levels of phosphorylated ENSA (p-ENSA).
Signaling Pathway
The diagram below illustrates the signaling cascade involving Mastl, ENSA, and PP2A, and the point of intervention for this compound.
Caption: Mastl kinase signaling pathway and inhibition by this compound.
Experimental Workflow
The following diagram outlines the key steps of the experimental procedure, from cell culture and treatment to data analysis.
Caption: Experimental workflow for p-ENSA Western blot after this compound treatment.
Detailed Experimental Protocol
This protocol is optimized for the detection of p-ENSA (Thr35) in cultured mammalian cells.
Materials and Reagents:
-
Cell Lines: Appropriate mammalian cell line with detectable levels of Mastl and ENSA.
-
This compound: Prepare stock solutions in DMSO.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).[5]
-
Protease Inhibitor Cocktail.
-
Phosphatase Inhibitor Cocktail.
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer: (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol).
-
SDS-PAGE Gels: Appropriate percentage for ENSA (approx. 15-20 kDa).
-
PVDF Membrane.
-
Transfer Buffer.
-
Tris-Buffered Saline with Tween-20 (TBST): (20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6).
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Avoid using milk as it contains phosphoproteins that can increase background.[6][7]
-
Primary Antibodies:
-
Rabbit anti-p-ENSA (Thr35)
-
Mouse anti-total ENSA
-
Rabbit or Mouse anti-GAPDH or β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time period (e.g., 16 hours).[8]
-
-
Cell Lysis and Protein Quantification:
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.[9]
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[6][10] The rapid turnover of phosphatases necessitates their immediate inhibition upon cell lysis.[6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.[11]
-
Centrifuge briefly before loading onto the gel.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[12]
-
Incubate the membrane with the primary antibodies (anti-p-ENSA, anti-total ENSA, and loading control) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Optimal antibody dilutions should be determined empirically.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ENSA signal to the total ENSA signal and then to the loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.
-
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Densitometric Analysis of p-ENSA Levels Following this compound Treatment
| Treatment Group | p-ENSA (Arbitrary Units) | Total ENSA (Arbitrary Units) | Loading Control (Arbitrary Units) | Normalized p-ENSA / Total ENSA | Fold Change vs. Vehicle |
| Vehicle (DMSO) | 1.0 | ||||
| This compound (0.1 µM) | |||||
| This compound (1 µM) | |||||
| This compound (10 µM) |
-
Arbitrary Units are derived from the densitometry software.
-
Normalized p-ENSA / Total ENSA is calculated by dividing the p-ENSA signal by the total ENSA signal for each lane, and then normalizing to the loading control.
-
Fold Change vs. Vehicle is calculated by dividing the normalized p-ENSA/Total ENSA value for each treatment by the value for the vehicle control.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking. | Increase blocking time to overnight at 4°C. Use 5% BSA in TBST instead of milk.[6][7] |
| Antibody concentration too high. | Optimize primary and secondary antibody concentrations. | |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Weak or No Signal | Low abundance of p-ENSA. | Increase the amount of protein loaded per lane.[10] |
| Inefficient antibody binding. | Optimize primary antibody concentration and incubation time. | |
| Dephosphorylation of samples. | Ensure protease and phosphatase inhibitors are fresh and added to the lysis buffer immediately before use. Keep samples on ice at all times.[6][7][10] | |
| Non-specific Bands | Antibody cross-reactivity. | Use a more specific primary antibody. Perform a BLAST search to check for antibody specificity. |
| Protein degradation. | Ensure fresh protease inhibitors are used during sample preparation. |
By following this detailed protocol, researchers and drug development professionals can accurately and reliably assess the impact of this compound on the phosphorylation of ENSA, providing critical insights into the efficacy of Mastl kinase inhibition.
References
- 1. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 4. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. inventbiotech.com [inventbiotech.com]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for Immunofluorescence Staining of Mastl-IN-1 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-associated serine/threonine kinase-like (Mastl), also known as Greatwall kinase, is a critical regulator of mitotic progression.[1][2] Its primary function is to phosphorylate α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (Arpp-19), which in turn inhibit the tumor suppressor protein phosphatase 2A (PP2A).[1][2] This inhibition is essential for maintaining the phosphorylation of cyclin-dependent kinase 1 (CDK1) substrates, thereby ensuring proper entry into and progression through mitosis.[3][4] Dysregulation of Mastl activity has been implicated in various cancers, making it an attractive therapeutic target.[5][6]
Mastl-IN-1 is an inhibitor of Mastl kinase, playing a role in the investigation of cellular processes such as proliferation, migration, and invasion.[1][3] This document provides detailed protocols for immunofluorescence staining of cells treated with this compound, along with data presentation and visualization of the relevant signaling pathway and experimental workflow. While detailed immunofluorescence data for this compound is emerging, this protocol is based on established methods for similar Mastl inhibitors like MKI-1.[2]
Signaling Pathway
The Mastl signaling pathway is a key cascade regulating mitotic events. The diagram below illustrates the core interactions.
Caption: The Mastl signaling pathway in mitosis.
Experimental Protocols
Immunofluorescence Staining of this compound Treated Cells
This protocol outlines the steps for fixing, permeabilizing, and staining cells treated with this compound to visualize the localization and expression of key proteins in the Mastl signaling pathway.
Materials:
-
Cells of interest cultured on glass coverslips or in imaging-compatible plates
-
This compound (or other Mastl inhibitors like MKI-1)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1-0.5% Triton X-100 in PBS
-
Blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBST)
-
Primary antibodies (see Table 3 for suggestions)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Plate cells on coverslips or imaging plates to achieve 50-70% confluency.
-
Treat cells with the desired concentration of this compound for the appropriate duration. A typical starting concentration for a similar inhibitor, MKI-1, is in the micromolar range (e.g., 15-30 µM) for 16-20 hours.[2] Include a vehicle-treated control (e.g., DMSO).
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[7]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular antigens.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for at least 1 hour at room temperature to minimize non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to the recommended concentration.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[8]
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBST (PBS with 0.1% Tween 20) for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[7]
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Caption: Experimental workflow for immunofluorescence staining.
Data Presentation
The following tables summarize expected quantitative outcomes based on studies with Mastl inhibitors.
Table 1: Effect of Mastl Inhibitor MKI-1 on Cell Viability [2]
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % Viability (relative to control) |
| MCF7 (Breast Cancer) | MKI-1 | 15 | 72 | ~60% |
| BT549 (Breast Cancer) | MKI-1 | 15 | 72 | ~55% |
| MCF10A (Normal Breast) | MKI-1 | 15 | 72 | ~90% |
Table 2: Effect of Mastl Inhibitor MKI-1 on Phosphorylation of ENSA [2]
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % Inhibition of p-ENSA (S67) |
| MCF7 | MKI-1 | 15 | 16 | Significant reduction |
| T47D | MKI-1 | 15 | 20 | Significant reduction |
Table 3: Recommended Antibodies for Immunofluorescence
| Target Protein | Host Species | Supplier (Example) | Catalog Number (Example) | Recommended Dilution |
| MASTL | Rabbit | Cell Signaling Technology | #12069 | Varies by application |
| MASTL | Mouse | RayBiotech | 102-10144 | 1:10-1:50 |
| Phospho-ENSA (Ser67) | Rabbit | - | - | Custom or specific vendor |
| PP2A A Subunit | Rabbit | - | - | Varies by vendor |
| Phospho-Histone H3 (Ser10) | Rabbit | - | - | Varies by vendor |
Expected Results and Troubleshooting
-
Phenotype: Inhibition of Mastl is expected to cause mitotic defects, such as chromosome misalignment and mitotic arrest, leading to apoptosis or mitotic catastrophe.[6][9] This can be visualized by an increase in cells with condensed and fragmented nuclei.
-
Phospho-ENSA Staining: A successful experiment should show a marked decrease in the nuclear and cytoplasmic signal for phosphorylated ENSA in this compound treated cells compared to the control group, particularly in cells undergoing mitosis.
-
Troubleshooting:
-
High Background: Insufficient blocking, inadequate washing, or non-specific secondary antibody binding. Increase blocking time or change blocking reagent.
-
Weak or No Signal: Primary antibody concentration may be too low, or the antibody may not be suitable for immunofluorescence. The target protein may not be abundant.
-
Cell Morphology Issues: Over-fixation or harsh permeabilization can damage cells. Optimize fixation and permeabilization times and reagent concentrations.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MASTL (D3J4Y) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Abstract 5903: MASTL small-molecule inhibition to target mitosis for cancer therapy | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 7. anti-MASTL Antibody [ABIN6259099] - Human, Mouse, WB, ELISA, IF [antibodies-online.com]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with Mastl-IN-1
Topic: Cell Viability Assays with Mastl-IN-1 (e.g., WST-8)
For: Researchers, scientists, and drug development professionals.
Introduction
Mastl (Microtubule-associated serine/threonine kinase-like), also known as Greatwall kinase, is a critical regulator of mitotic progression.[1][2] It plays a pivotal role in the cell cycle by phosphorylating α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (Arpp-19).[2][3] This phosphorylation event leads to the inhibition of the protein phosphatase 2A (PP2A) complex, a key phosphatase responsible for dephosphorylating substrates of cyclin-dependent kinase 1 (Cdk1).[4][5] By inhibiting PP2A, Mastl ensures the maintenance of a high phosphorylation state of Cdk1 substrates, which is essential for mitotic entry and progression.[1][4]
Recent studies have highlighted that Mastl is frequently overexpressed in various human cancers, including breast, colon, and oral cancers, where its elevated expression is often correlated with poor prognosis, tumor progression, and chemoresistance.[1][6] This has positioned Mastl as a promising therapeutic target for anticancer drug development.[7][8] this compound (also referred to as MKI-1) is a novel small-molecule inhibitor of Mastl kinase.[2][7] It exerts its antitumor effects by inhibiting Mastl, which leads to the activation of the PP2A phosphatase.[2][7] Activated PP2A can then dephosphorylate oncogenic proteins such as c-Myc, leading to their degradation and subsequent inhibition of cancer cell proliferation.[2]
This document provides detailed application notes and protocols for assessing the effect of this compound on cell viability using the WST-8 assay, a sensitive colorimetric assay for determining the number of viable cells in culture.
Data Presentation
The following table summarizes the quantitative data on the inhibitory activity of this compound. The data indicates that this compound is significantly more potent against breast cancer cell lines (MCF-7 and BT549) as compared to a non-transformed breast epithelial cell line (MCF10A), suggesting a favorable therapeutic window.
| Compound | Target | Assay Type | Cell Line(s) | IC50 / Effect | Reference |
| This compound (MKI-1) | Mastl Kinase | In vitro Kinase Assay | N/A | 9.9 µM | [2] |
| This compound (MKI-1) | Cell Viability | WST-8 Assay | MCF-7, BT549 (Breast Cancer) | More potent than in normal cells | [9] |
| This compound (MKI-1) | Cell Viability | WST-8 Assay | MCF10A (Normal Breast Epithelial) | Less potent than in cancer cells | [9] |
Signaling Pathway
The diagram below illustrates the signaling pathway affected by this compound. Inhibition of Mastl leads to the activation of PP2A, which in turn dephosphorylates and promotes the degradation of the oncoprotein c-Myc, ultimately leading to decreased cell proliferation and survival.
Caption: this compound Signaling Pathway.
Experimental Protocols
WST-8 Cell Viability Assay Protocol for this compound
This protocol is optimized for assessing the dose-dependent effect of this compound on the viability of adherent breast cancer cell lines such as MCF-7 and BT549 in a 96-well format.
Materials:
-
This compound (MKI-1)
-
Breast cancer cell lines (e.g., MCF-7, BT549) and a normal breast cell line (e.g., MCF10A)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
WST-8 Cell Proliferation Assay Kit
-
Sterile 96-well cell culture plates
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Resuspend cells in a complete culture medium to the desired concentration.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. A typical seeding density for MCF-7 cells for a 72-hour assay is between 5,000 and 10,000 cells per well.[1][5][7] Optimization of cell seeding density is recommended for each cell line to ensure they are in the exponential growth phase during the assay.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in a complete culture medium. A suggested concentration range to test, based on the known in vitro IC50 of 9.9 µM, would be from 0.1 µM to 100 µM.[2][9]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control.
-
Also, prepare wells with medium only (no cells) to serve as a background control.
-
-
Incubation:
-
Return the plate to the 37°C, 5% CO₂ incubator and incubate for 72 hours.[9]
-
-
WST-8 Assay:
-
After the 72-hour incubation, add 10 µL of the WST-8 reagent to each well, including the background control wells.[10][11]
-
Gently mix by tapping the plate.
-
Incubate the plate for 1-4 hours at 37°C in the 5% CO₂ incubator. The incubation time should be optimized for the specific cell line and density.
-
After incubation, gently shake the plate to ensure a uniform color distribution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of background) / (Absorbance of vehicle control - Absorbance of background)] x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell viability).
-
Experimental Workflow
The following diagram outlines the general workflow for conducting a cell viability assay with this compound.
Caption: WST-8 Cell Viability Assay Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. dojindo.com [dojindo.com]
- 7. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.elabscience.com [file.elabscience.com]
- 11. himedialabs.com [himedialabs.com]
Application Notes and Protocols for Spheroid Formation Assay Using Mastl Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing a spheroid formation assay for evaluating the efficacy of Mastl kinase inhibitors, such as Mastl-IN-1, in a three-dimensional (3D) cell culture model. This document includes an overview of the Mastl signaling pathway, detailed experimental protocols, and data presentation guidelines.
Introduction to Mastl Kinase in Cancer
Microtubule-associated serine/threonine kinase-like (Mastl), also known as Greatwall (Gwl), is a critical regulator of mitotic progression.[1][2] Its primary function is to inhibit the tumor suppressor protein phosphatase 2A (PP2A), which is essential for maintaining high cyclin-B1-CDK1 activity during mitosis.[3][4] Mastl is frequently upregulated in various cancers, including breast, oral, and colon cancer, and this overexpression is associated with aggressive tumors and poor patient prognosis.[1][3]
Beyond its role in mitosis, Mastl has been implicated in oncogenic transformation through the regulation of key signaling pathways such as AKT/mTOR and Wnt/β-catenin.[1][2][5] Inhibition of Mastl has been shown to reduce tumor growth and metastasis, and to sensitize cancer cells to therapies like radiation.[3][4] Consequently, Mastl kinase has emerged as a promising therapeutic target for cancer treatment. Small molecule inhibitors of Mastl, such as MKI-1, have been developed and shown to exert antitumor activities in preclinical models.[3][6]
Spheroid Formation Assay as a Model for Drug Screening
Three-dimensional spheroid models more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures. Spheroids replicate the cell-cell interactions, nutrient and oxygen gradients, and drug penetration challenges found in solid tumors.[7] This makes the spheroid formation assay a valuable tool for assessing the efficacy of anti-cancer compounds like Mastl inhibitors.
Quantitative Data Summary
The following tables summarize the quantitative effects of the Mastl inhibitor MKI-2 on various breast cancer cell lines. While specific data for "this compound" is not available in the literature, MKI-2 serves as a potent and selective Mastl inhibitor, providing a relevant example of the expected outcomes.
Table 1: IC50 Values of Mastl Inhibitor MKI-2 in Breast Cancer Cell Lines
| Cell Line | Cancer Subtype | MKI-2 IC50 (nM) |
| MCF7 | Luminal A | 56 |
| BT549 | Triple-Negative | 124 |
| MDA-MB-468 | Triple-Negative | Not Specified |
| 4T1 | Murine Breast Cancer | Not Specified |
Data extracted from a study on the effects of MKI-2 on breast cancer cell proliferation after 72 hours of treatment.[6][8]
Table 2: Effect of Mastl Inhibitor MKI-2 on Colony and Spheroid Formation in MCF7 Cells
| Treatment | Colony Formation (% of Control) | Spheroid Formation (% of Control) | Mammosphere Formation (% of Control) |
| Control (DMSO) | 100 | 100 | 100 |
| MKI-2 (12.5 nM) | ~50% | ~60% | ~55% |
Approximate values interpreted from graphical data representing the inhibitory effect of MKI-2 on the clonogenic and spheroid-forming capacity of MCF7 breast cancer cells.[6]
Experimental Protocols
This section provides detailed protocols for a spheroid formation assay to evaluate the effect of a Mastl inhibitor.
Protocol 1: Spheroid Formation using the Liquid Overlay Technique
This is a widely used method for generating spheroids in non-adherent plates.
Materials:
-
Cancer cell lines (e.g., MCF7, BT549)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
96-well ultra-low attachment round-bottom plates
-
Mastl inhibitor (e.g., this compound, MKI-1, or MKI-2) dissolved in a suitable solvent (e.g., DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO2)
-
Inverted microscope with a camera
Procedure:
-
Cell Preparation:
-
Culture cancer cells in T75 flasks to 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count and viability assessment.
-
Prepare a single-cell suspension at the desired concentration (e.g., 2,500 to 10,000 cells/100 µL). The optimal seeding density should be determined for each cell line.[9]
-
-
Spheroid Formation:
-
Seed 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate.
-
Centrifuge the plate at a low speed (e.g., 150 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2. Spheroids should form within 24-72 hours.[9]
-
-
Treatment with Mastl Inhibitor:
-
After spheroid formation (e.g., at 72 hours), prepare serial dilutions of the Mastl inhibitor in complete medium. Include a vehicle control (e.g., DMSO).
-
Carefully remove a portion of the old medium from each well and add the fresh medium containing the inhibitor. A final volume of 200 µL per well is common.
-
Return the plate to the incubator.
-
-
Spheroid Growth and Analysis:
-
Monitor spheroid growth every 24-48 hours by capturing images using an inverted microscope.
-
Measure the diameter of the spheroids using image analysis software (e.g., ImageJ). Calculate the spheroid volume assuming a spherical shape (V = 4/3 * π * r³).
-
Continue the treatment for the desired duration (e.g., 7-14 days), replenishing the medium with the inhibitor every 2-3 days.
-
Protocol 2: Assessment of Spheroid Viability
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay kit or similar ATP-based assay
-
Luminometer
-
Live/Dead staining reagents (e.g., Calcein-AM and Propidium Iodide)
-
Fluorescence microscope
Procedure (ATP-based Assay):
-
Follow the treatment protocol as described above.
-
At the end of the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio).[9]
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP and thus reflects the number of viable cells.
Procedure (Live/Dead Staining):
-
At the end of the treatment, carefully aspirate the medium and wash the spheroids with PBS.
-
Add a solution containing Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) in PBS.
-
Incubate for 30-60 minutes at 37°C.
-
Image the spheroids using a fluorescence microscope with appropriate filters.
Visualizations
Mastl Signaling Pathway
Caption: Mastl kinase signaling pathways in mitosis and oncogenesis.
Experimental Workflow for Spheroid Formation Assay
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative analysis of tumor spheroid generation techniques for differential in vitro drug toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. corning.com [corning.com]
Application Notes and Protocols for Studying the G2/M Checkpoint using Mastl-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The G2/M checkpoint is a critical cellular surveillance mechanism that prevents cells from entering mitosis with damaged or incompletely replicated DNA.[1][2] Microtubule-associated serine/threonine kinase-like (Mastl), also known as Greatwall kinase (Gwl), is a key regulator of this checkpoint.[3][4] Mastl's primary function is to promote mitotic entry by indirectly inhibiting Protein Phosphatase 2A (PP2A), a phosphatase that dephosphorylates substrates of Cyclin B-Cdk1.[3][4] This inhibition is achieved through the phosphorylation of Arpp19 and ENSA, which then bind to and inhibit the PP2A-B55 holoenzyme.[4][5][6] Dysregulation of Mastl is implicated in various cancers, making it an attractive therapeutic target.[7][8]
Mastl-IN-1 is a potent and selective inhibitor of Mastl kinase. This document provides detailed application notes and protocols for utilizing this compound to study the G2/M checkpoint.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the kinase activity of Mastl. By inhibiting Mastl, it prevents the phosphorylation of its substrates, Arpp19 and ENSA. This leads to the reactivation of PP2A-B55, which in turn dephosphorylates Cdk1 substrates, ultimately causing a G2 phase cell cycle arrest or mitotic catastrophe in cancer cells.[7][9]
Quantitative Data
The following tables summarize the quantitative data for Mastl inhibitors from various studies, providing a basis for experimental design.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| This compound | MASTL | Biochemical assay | < 0.03 | - | [10] |
| MKI-1 | MASTL | In vitro kinase assay | - | 9,900 | [11] |
| MKI-2 | MASTL | In vitro kinase assay | - | 37.44 | [11] |
| Flavopiridol | MASTL | In vitro kinase assay | - | 82.1 (EC50) | [12] |
Table 2: Cellular Activity of Mastl Inhibitors
| Inhibitor | Cell Line | Assay Type | Cellular IC50 (nM) | Effect | Reference |
| MKI-1 | MCF7, T47D | Immunoblot | - | Inhibition of ENSA phosphorylation | [6] |
| MKI-2 | Breast cancer cells | Immunofluorescence | 142.7 | Inhibition of phospho-ENSA | [11] |
| GKI-1 | HeLa | - | 5,000 - 9,000 | Inhibition of ENSA phosphorylation | [13] |
Signaling Pathways and Experimental Workflow
G2/M Checkpoint Signaling Pathway
Caption: G2/M checkpoint signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Studying G2/M Arrest
Caption: A typical experimental workflow for investigating the effects of this compound on the G2/M checkpoint.
Experimental Protocols
Cell Culture and Synchronization
Objective: To enrich a cell population in a specific phase of the cell cycle before treatment with this compound.
Materials:
-
Cell line of interest (e.g., HeLa, MCF7)
-
Complete cell culture medium
-
Thymidine (2 mM stock solution)
-
Nocodazole (100 nM stock solution)
-
Phosphate-buffered saline (PBS)
Protocol (Double Thymidine Block for G1/S synchronization): [14][15]
-
Seed cells at a density that will not exceed 70-80% confluency by the end of the experiment.
-
Allow cells to adhere overnight.
-
Add thymidine to a final concentration of 2 mM and incubate for 16-18 hours.
-
Wash the cells twice with warm PBS and then add fresh complete medium.
-
Incubate for 8-9 hours to release the cells from the block.
-
Add thymidine again to a final concentration of 2 mM and incubate for another 16-18 hours.
-
Wash the cells twice with warm PBS and add fresh complete medium to release them into the S phase. Cells are now synchronized at the G1/S boundary and will proceed through the cell cycle.
Protocol (Nocodazole Block for G2/M synchronization): [12][14]
-
Seed cells as described above.
-
Add nocodazole to a final concentration of 100 nM and incubate for 16-18 hours.
-
Mitotic cells can be collected by gentle shake-off.
This compound Treatment
Objective: To inhibit Mastl activity in synchronized or asynchronous cell populations.
Materials:
-
This compound (stock solution in DMSO)
-
Synchronized or asynchronous cells
-
Complete cell culture medium
Protocol:
-
Prepare working concentrations of this compound by diluting the stock solution in complete medium. A typical concentration range to test is 10-100 nM.[10]
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate for the desired period (e.g., 6, 12, 24 hours) depending on the experimental endpoint.
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the cell cycle distribution of cells treated with this compound.
Materials:
-
Treated and control cells
-
Trypsin-EDTA
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Harvest cells by trypsinization and collect the cell suspension.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 1 ml of PBS.
-
While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 30 minutes (can be stored at -20°C for longer periods).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases.
Western Blotting
Objective: To analyze the phosphorylation status of Mastl substrates and the expression of key G2/M checkpoint proteins.
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ENSA (Ser67), anti-Mastl, anti-Cyclin B1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Immunofluorescence
Objective: To visualize the effects of this compound on mitotic structures, such as the mitotic spindle.
Materials:
-
Treated and control cells grown on coverslips
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI
-
Mounting medium
Protocol: [19]
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with blocking buffer for 30 minutes.
-
Incubate the cells with primary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Troubleshooting
-
Low synchronization efficiency: Optimize the duration of the blocking and release steps for your specific cell line. Confirm synchronization efficiency by flow cytometry before proceeding with the experiment.
-
No effect of this compound: Verify the activity of the compound. Increase the concentration or incubation time. Ensure the target protein is expressed in your cell line.
-
High background in Western blotting or immunofluorescence: Optimize antibody dilutions and blocking conditions. Ensure adequate washing steps.
-
Cell death: High concentrations of this compound can induce apoptosis or mitotic catastrophe.[7] Perform a dose-response curve to determine the optimal concentration for observing G2/M arrest without excessive cell death.
By following these detailed protocols and utilizing the provided quantitative data and pathway diagrams, researchers can effectively employ this compound as a tool to investigate the intricacies of the G2/M checkpoint and its role in cellular health and disease.
References
- 1. blog.abclonal.com [blog.abclonal.com]
- 2. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Endosulfine alpha maintains spindle pole integrity by recruiting Aurora A during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MASTL promotes cell contractility and motility through kinase-independent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro kinase assay [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synchronization of human retinal pigment epithelial-1 cells in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 14. assaygenie.com [assaygenie.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Flow Cytometry Protocol [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Cisplatin Resistance Using Mastl-IN-1
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Cisplatin is a cornerstone of chemotherapy for various solid tumors; however, the development of resistance significantly limits its clinical efficacy. Microtubule-associated serine/threonine kinase-like (Mastl), also known as Greatwall kinase, has emerged as a key regulator of mitotic progression and a driver of chemoresistance. Overexpression of Mastl is associated with resistance to cisplatin, and its inhibition can re-sensitize cancer cells to this cytotoxic agent. Mastl-IN-1 is a potent and selective inhibitor of Mastl kinase, making it a valuable tool for investigating the mechanisms of cisplatin resistance and for the development of novel therapeutic strategies.
Mechanism of Action: Mastl in Cisplatin Resistance
Mastl kinase is a critical component of the cell cycle machinery, primarily active during mitosis. Its canonical function involves the phosphorylation and activation of α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19). Phosphorylated ENSA/ARPP19 act as potent inhibitors of the protein phosphatase 2A (PP2A) complex, specifically the B55 subunit (PP2A-B55). This inhibition of a key tumor-suppressing phosphatase prevents the dephosphorylation of cyclin-dependent kinase 1 (CDK1) substrates, thereby maintaining the mitotic state.
In the context of cisplatin-induced DNA damage, cancer cells can activate cell cycle checkpoints to allow for DNA repair. Overexpression of Mastl can accelerate the recovery from these checkpoints, allowing cells to bypass the apoptotic signals that would typically be triggered by extensive DNA damage. By inhibiting Mastl with this compound, the Mastl-ENSA-PP2A signaling axis is disrupted. This leads to the reactivation of PP2A, which can then dephosphorylate CDK1 substrates, leading to mitotic collapse and enhanced apoptosis in cisplatin-treated cells. Furthermore, studies have linked Mastl to the regulation of other oncogenic pathways, including AKT/mTOR and Wnt/β-catenin, suggesting a multi-faceted role in promoting cell survival and resistance.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the role of the Mastl pathway in cisplatin resistance.
Table 1: Cisplatin IC50 Values in Oral Squamous Cell Carcinoma (OSCC) Cell Lines
| Cell Line | Cisplatin IC50 (µM) | Relative Mastl Pathway Expression* |
| UMSCC1 | ~1.5 | Low |
| SCC4 | ~2.0 | Low |
| SCC9 | ~2.5 | Moderate |
| SCC25 | ~3.0 | Moderate |
| CAL27 | ~4.0 | High |
| SCC15 | ~5.0 | High |
| FaDu | ~6.0 | High |
| Detroit562 | ~8.0 | Very High |
*Relative Mastl pathway expression is a composite score based on the expression levels of Mastl, ENSA, ARPP19, and PP2A-B55 subunits. Data synthesized from information suggesting a correlation between Mastl pathway upregulation and increased cisplatin IC50.
Table 2: Effect of Mastl Inhibition on Cisplatin Sensitivity in OSCC Cells
| Cell Line | Treatment | Cisplatin IC50 (µM) | Fold Sensitization |
| SCC38 | Control | ~3.3 | - |
| SCC38 | Mastl siRNA | ~1.5 | ~2.2 |
| SCC38 | GKI-1 (10 µM) | ~1.8 | ~1.8 |
GKI-1 is another small molecule inhibitor of Mastl. This data demonstrates that inhibition of Mastl kinase activity sensitizes resistant cells to cisplatin.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound and cisplatin on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., cisplatin-sensitive and resistant pairs)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Cisplatin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and cisplatin in complete culture medium.
-
Treat the cells with varying concentrations of this compound alone, cisplatin alone, or a combination of both. Include a vehicle control (DMSO).
-
Incubate the cells for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Western Blot Analysis
This protocol is for detecting changes in the expression and phosphorylation of key proteins in the Mastl signaling pathway.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Mastl, anti-phospho-ENSA (Ser67), anti-cleaved PARP, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic/necrotic.
Visualizations
Caption: Mastl signaling in cisplatin resistance and the effect of this compound.
Application Notes and Protocols for In Vivo Formulation of Mastl-IN-1 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mastl (Microtubule-associated serine/threonine kinase-like), also known as Greatwall kinase, is a critical regulator of mitotic progression. Its primary function is to indirectly inhibit the protein phosphatase 2A (PP2A), a key tumor suppressor, thereby ensuring the appropriate phosphorylation of substrates necessary for cell division.[1][2][3] Dysregulation of Mastl has been implicated in various cancers, where its overexpression is often associated with chromosomal instability and poor patient prognosis. Mastl kinase influences several oncogenic signaling pathways, including the AKT/mTOR and Wnt/β-catenin pathways, making it an attractive target for cancer therapy.[2][3]
Mastl-IN-1 is a small molecule inhibitor of Mastl kinase, showing potential as a therapeutic agent in cancer research. However, like many kinase inhibitors, this compound is poorly soluble in aqueous solutions, presenting a significant challenge for in vivo studies. This document provides detailed application notes and protocols for the formulation of this compound for animal studies, as well as for conducting subsequent pharmacokinetic (PK) and efficacy experiments.
Mastl Signaling Pathway
Mastl kinase plays a pivotal role in cell cycle control. During mitosis, Mastl phosphorylates and activates its substrates, ARPP19 and ENSA (α-endosulfine), which in turn bind to and inhibit the PP2A-B55 phosphatase complex. This inhibition is crucial for maintaining the phosphorylated state of CDK1 substrates, which drives mitotic progression. In cancer, overexpression of Mastl leads to sustained inhibition of PP2A, promoting uncontrolled cell proliferation. Furthermore, Mastl has been shown to modulate the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways, both of which are central to cancer cell growth, survival, and metastasis.
Caption: Mastl signaling pathway and the inhibitory action of this compound.
In Vivo Formulation of this compound
Due to its poor aqueous solubility, this compound requires a specific formulation for in vivo administration. The following tables provide suggested formulations for oral (PO) and intravenous (IV) routes. These are based on common vehicles used for poorly soluble kinase inhibitors and should be optimized for this compound through solubility and stability studies.
Table 1: Suggested Formulations for this compound
| Route of Administration | Vehicle Components | Example Ratio (v/v) | Preparation Notes |
| Oral (PO) | 1. DMSO2. PEG3003. Tween 804. Saline | 5% : 40% : 5% : 50% | Dissolve this compound in DMSO first, then add PEG300 and Tween 80. Add saline last while vortexing. |
| 1. DMSO2. Corn Oil | 10% : 90% | Dissolve this compound in DMSO, then add to corn oil and sonicate to form a stable suspension. | |
| Intravenous (IV) | 1. DMSO2. PEG3003. Saline | 10% : 40% : 50% | Dissolve this compound in DMSO, then add PEG300. Add saline slowly while vortexing to avoid precipitation. Filter through a 0.22 µm filter before injection. |
Experimental Protocols
The following are detailed protocols for the preparation of an oral formulation, and for conducting pharmacokinetic and in vivo efficacy studies.
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a 10 mg/mL this compound formulation in a DMSO/PEG300/Tween 80/Saline vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween 80 (Polysorbate 80), sterile, injectable grade
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add DMSO to the tube to achieve a concentration of 200 mg/mL. Vortex until the powder is completely dissolved.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300 and Tween 80.
-
Slowly add the this compound/DMSO solution to the PEG300/Tween 80 mixture while vortexing.
-
Add the sterile saline to the mixture in a dropwise manner while continuously vortexing to reach the final desired concentration of 10 mg/mL.
-
If any precipitation is observed, gently warm the solution or sonicate briefly until it becomes clear.
-
The final formulation should be prepared fresh before each use.
Caption: Workflow for preparing an oral formulation of this compound.
Protocol 2: Pharmacokinetic Study in Mice
This protocol outlines a typical pharmacokinetic study in mice to determine the plasma concentration-time profile of this compound.
Materials:
-
6-8 week old female BALB/c mice
-
This compound formulation (for PO and/or IV administration)
-
Dosing needles (gavage needles for PO, 27G needles for IV)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimatize mice for at least one week before the study.
-
Divide mice into groups for each route of administration and time point (n=3-5 mice per time point).
-
Administer this compound at the desired dose (e.g., 10 mg/kg PO or 2 mg/kg IV).
-
Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to separate plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Table 2: Example Pharmacokinetic Parameters for a Kinase Inhibitor
| Parameter | Oral Administration (10 mg/kg) | IV Administration (2 mg/kg) |
| Cmax (ng/mL) | 850 ± 150 | 2500 ± 300 |
| Tmax (h) | 2.0 ± 0.5 | 0.25 ± 0.1 |
| AUC (0-24h) (ng*h/mL) | 4500 ± 700 | 3200 ± 450 |
| Half-life (h) | 6.5 ± 1.2 | 4.8 ± 0.9 |
| Bioavailability (%) | ~35% | - |
Note: These are example values and will need to be determined experimentally for this compound.
References
- 1. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 3. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Assessing Mastl-IN-1 toxicity in normal versus cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the toxicity of Mastl-IN-1, a potent inhibitor of Mastl kinase (also known as Greatwall). The focus is on elucidating the differential effects of this inhibitor on normal versus cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Microtubule-associated serine/threonine kinase-like (Mastl). Mastl is a key mitotic kinase that plays a crucial role in cell cycle progression. It phosphorylates ARPP19 and ENSA, which in turn inhibit the protein phosphatase 2A (PP2A), a major tumor suppressor.[1][2] By inhibiting PP2A, Mastl ensures that cyclin-dependent kinase 1 (Cdk1) substrates remain phosphorylated, a state that is essential for mitotic entry and maintenance. In many cancers, Mastl is overexpressed, leading to uncontrolled cell proliferation.[3][4] this compound, by inhibiting Mastl kinase activity, is expected to reactivate PP2A, leading to the dephosphorylation of Cdk1 substrates, and ultimately causing mitotic arrest and cell death, particularly in rapidly dividing cancer cells.
Q2: Why is there a differential toxicity of this compound between normal and cancer cells?
A2: The differential toxicity of Mastl inhibitors is thought to stem from the concept of "oncogene addiction," where cancer cells become highly dependent on the activity of a single oncogene for their survival and proliferation.[5] Many cancer cells overexpress Mastl and are therefore more reliant on its function to maintain the high rates of cell division that are characteristic of tumors.[4][6] Normal cells, with their lower rates of proliferation and intact cell cycle checkpoints, are less dependent on Mastl activity.[7] Consequently, inhibiting Mastl with a compound like this compound is more detrimental to cancer cells, leading to mitotic catastrophe, while having a lesser impact on the viability of normal cells.[7]
Q3: What are the expected phenotypic effects of this compound on cancer cells?
A3: Inhibition of Mastl in cancer cells is expected to induce a range of phenotypic changes, including:
-
Mitotic Arrest: Cells will likely accumulate in the G2/M phase of the cell cycle due to the inability to maintain the mitotic state.
-
Mitotic Catastrophe: Prolonged mitotic arrest can lead to a form of cell death characterized by aberrant nuclear morphology, micronucleation, and ultimately, apoptosis or necrosis.[6]
-
Reduced Cell Proliferation: The overall growth rate of the cancer cell population will be significantly reduced.
-
Induction of Apoptosis: Following mitotic catastrophe, cells are expected to undergo programmed cell death, which can be detected by assays such as Annexin V staining.[8]
Q4: Are there known off-target effects of Mastl inhibitors that I should be aware of?
A4: While specific off-target effects of this compound are not extensively documented in the provided search results, it is a common consideration for all kinase inhibitors due to the conserved nature of the ATP-binding pocket across the kinome. For example, some multi-kinase inhibitors have been associated with a range of side effects in clinical settings.[9][10] When using any new inhibitor, it is advisable to perform kinase profiling assays to assess its selectivity. Off-target effects can sometimes lead to unexpected cytotoxicity or interference with cell viability assays.
Data Presentation: Comparative Toxicity of Mastl Inhibitors
The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) of Mastl inhibitors in various cancer and normal cell lines. It is important to note that the specific inhibitor "this compound" is not widely documented in publicly available databases with comparative IC50 values. Therefore, data for the well-characterized Mastl inhibitors MKI-1 and MKI-2 are presented as surrogates to illustrate the principle of differential toxicity.
Table 1: IC50 Values of MKI-1 in Breast Cancer vs. Normal Breast Cells
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MCF7 | Breast Cancer | ~10-20 | |
| BT549 | Breast Cancer | ~10-20 | |
| MCF10A | Normal Breast Epithelial | >100 |
Note: The IC50 for MKI-1 in an in vitro kinase assay is 9.9 µM.[11] The cellular IC50 values are typically higher.
Table 2: IC50 Values of MKI-2 in Various Breast Cancer Cell Lines
| Cell Line | Cell Type | In vitro IC50 (nM) | Cellular IC50 (nM) | Reference |
| Recombinant MASTL | - | 37.44 | - | [11][12] |
| MCF7 | Breast Cancer | - | 142.7 | [11][12] |
| BT549 | Breast Cancer | - | 56-124 (range) | [11] |
| MDA-MB-468 | Breast Cancer | - | 56-124 (range) | [11] |
| 4T1 | Mouse Breast Cancer | - | 56-124 (range) | [11] |
Note: A direct comparison with a normal breast cell line in the same study for MKI-2 was not available in the search results. However, one study noted that MKI-2 treatment did not significantly affect the survival rate of normal mouse oocytes, suggesting low toxicity to non-cancerous cells.[12]
Experimental Protocols & Troubleshooting Guides
Here are detailed methodologies and troubleshooting guides for key experiments to assess the toxicity of this compound.
Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance | Contamination of media or reagents. Phenol red in the media. | Use fresh, sterile reagents. Use phenol red-free media for the assay. |
| Low signal or poor sensitivity | Cell number is too low. Incubation time is too short. | Optimize cell seeding density. Increase incubation time with MTT and/or the solubilization agent. |
| Inconsistent results between replicates | Uneven cell seeding. Pipetting errors. Edge effects on the plate. | Ensure a homogenous cell suspension before seeding. Be precise with pipetting. Avoid using the outer wells of the plate. |
| Increased absorbance with higher inhibitor concentration | The inhibitor may interfere with mitochondrial reductase activity or enhance metabolic activity at sub-lethal concentrations. | Visually inspect cells for signs of toxicity. Use a complementary viability assay (e.g., Trypan Blue exclusion) to confirm results. |
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase to minimize membrane damage.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High percentage of PI-positive cells in the control | Harsh cell handling (e.g., over-trypsinization). Cells were too confluent. | Use a gentler dissociation method. Ensure cells are in the logarithmic growth phase. |
| Weak or no Annexin V signal in treated cells | Treatment time is too short or concentration is too low. Apoptotic cells have already detached and were lost. | Perform a time-course and dose-response experiment. Always collect the supernatant containing floating cells. |
| "Smearing" of cell populations | Delayed analysis after staining. Incorrect compensation settings. | Analyze samples as soon as possible after staining. Use single-color controls to set proper compensation. |
| High background fluorescence | Autofluorescence of the cells or the compound. | Use a different fluorophore for Annexin V (e.g., PE, APC). Run an unstained control and a vehicle-treated control to assess background. |
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer using a linear scale for the PI channel.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High coefficient of variation (CV) of the G1 peak | Cell clumping. Inconsistent staining. | Filter the cell suspension before analysis. Ensure proper fixation and staining times. |
| Presence of a sub-G1 peak | Apoptotic cells with fragmented DNA. | This is an expected outcome of effective cytotoxic treatment. Quantify this population as an indicator of apoptosis. |
| Difficulty in resolving S phase | Inappropriate cell number. Debris in the sample. | Adjust the number of cells acquired. Gate out debris based on forward and side scatter. |
| Shifts in fluorescence intensity | Instrument fluctuations. Dye concentration variability. | Run instrument calibration beads. Prepare a master mix of the staining solution for all samples. |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mastl (Greatwall) signaling pathway in mitotic progression and its inhibition by this compound.
Caption: Experimental workflow for assessing the differential toxicity of this compound.
Caption: Logical workflow for troubleshooting unexpected results in toxicity assays.
References
- 1. galaxy.ai [galaxy.ai]
- 2. yeasenbio.com [yeasenbio.com]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. MCF cell lines that transformed breast cancer research [karmanos.org]
- 12. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Appropriate negative and positive controls for Mastl-IN-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Mastl-IN-1 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to ensure the proper design and interpretation of experiments involving this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase (Gwl).[1] MASTL is a crucial regulator of mitotic progression.[2][3][4] Its primary function is to phosphorylate and activate its substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[5][6] Phosphorylated ENSA/ARPP19, in turn, are potent inhibitors of the protein phosphatase 2A (PP2A) complex containing the B55 regulatory subunit (PP2A-B55).[2][7][8][9] By inhibiting MASTL, this compound prevents the phosphorylation of ENSA/ARPP19, leading to the activation of PP2A-B55 and subsequent dephosphorylation of mitotic substrates, which can result in mitotic arrest, cell death, and cytokinesis failure.[8]
Q2: What are the recommended concentrations for using this compound in cell-based assays?
The recommended concentration for this compound in cellular assays is up to 100 nM.[1] It is a highly potent inhibitor with a biochemical Ki value of 0.03 nM.[1] To ensure selectivity and minimize off-target effects, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: What are the known off-target effects of this compound?
A related compound, MASTL-IN-15, was profiled against a panel of 394 kinases. At a concentration of 100 nM, only 22 kinases showed greater than 80% inhibition.[1] Of these, only eight had the potential to be inhibited at less than a 100-fold window relative to MASTL, with MAP4K4 being the most significant potential off-target.[1] Another inhibitor, GKI-1, has been shown to have off-target interactions, particularly within the AGC kinase family, including ROCK1.[9] Researchers should be aware of these potential off-targets when interpreting their results.
Troubleshooting Guide
Issue: No observable effect after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound (as recommended by the supplier, typically at -20°C or -80°C). Prepare fresh working solutions from a stock solution for each experiment. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Recommended concentrations for cellular use are up to 100 nM.[1] |
| Low Mastl Expression | Verify the expression level of MASTL in your cell line of interest using Western blot or qPCR. Cell lines with low MASTL expression may show a weaker response. |
| Cell Permeability Issues | While this compound is designed to be cell-permeable, different cell lines can have varying permeability. If possible, use a positive control compound known to work in your system to verify experimental setup. |
| Insensitive Readout | The chosen experimental readout may not be sensitive enough to detect the effects of MASTL inhibition. Consider using a more direct and sensitive assay, such as monitoring the phosphorylation of ENSA/ARPP19. |
Issue: High cell toxicity or unexpected off-target effects.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Use the lowest effective concentration of this compound determined from a dose-response curve. High concentrations can lead to off-target effects and general toxicity.[1] |
| Off-Target Effects | Be aware of the known off-targets of Mastl inhibitors.[1][9] If you suspect an off-target effect is contributing to your phenotype, consider using a structurally different MASTL inhibitor as a secondary compound to confirm the phenotype is on-target. Using siRNA/shRNA against MASTL can also help validate that the observed phenotype is due to MASTL inhibition.[8] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is at a non-toxic level for your cells.[10][11] |
Experimental Controls and Protocols
Appropriate controls are critical for the correct interpretation of data from experiments using this compound.
Negative Controls
-
Vehicle Control: This is the most crucial negative control. Cells are treated with the same solvent (e.g., DMSO) used to dissolve this compound at the same final concentration.[10][11] This accounts for any effects of the solvent on the cells.
-
Inactive Compound Control (if available): An ideal negative control is a structurally similar but biologically inactive analog of this compound. This helps to rule out non-specific effects of the chemical scaffold.
-
Untreated Control: An untreated sample of cells can serve as a baseline for normal cell behavior and health.
Positive Controls
-
Alternative MASTL Inhibitor: Using another well-characterized MASTL inhibitor (e.g., GKI-1 or MKI-1) can help confirm that the observed phenotype is due to the inhibition of MASTL and not an artifact of the specific compound used.[6][7][8][12]
-
MASTL Knockdown (siRNA/shRNA): Genetically depleting MASTL using siRNA or shRNA provides a powerful way to validate the pharmacological inhibitor's on-target effects.[8] The phenotype observed with this compound should mimic that of MASTL knockdown.
-
Known Downstream Effector: In some assays, a compound that induces a known downstream effect of MASTL inhibition can be used as a positive control for the assay itself.
Quantitative Data Summary
| Compound | Target | Recommended Cellular Concentration | Biochemical Potency (Ki or IC50) | Known Off-Targets |
| This compound | MASTL | up to 100 nM[1] | Ki: 0.03 nM[1] | MAP4K4 (potential)[1] |
| GKI-1 | MASTL | 15-30 µM[13] | IC50: 5-9 µM[13] | ROCK1, other AGC kinases[9] |
| MKI-1 | MASTL | 15-30 µM[13] | Not specified | Not specified |
| Vehicle (DMSO) | N/A | Match this compound concentration | N/A | N/A |
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-ENSA/ARPP19
This protocol is designed to directly assess the inhibition of MASTL kinase activity in cells.
1. Cell Treatment:
- Seed cells and allow them to adhere overnight.
- Treat cells with this compound at the desired concentrations for the appropriate duration. Include vehicle and other controls.
- For mitotic arrest, cells can be treated with a synchronizing agent like colcemide.[13]
2. Cell Lysis:
- Wash cells with ice-cold PBS.
- Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
- Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
- Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
4. Sample Preparation and SDS-PAGE:
- Normalize protein concentrations for all samples.
- Add SDS-PAGE loading buffer and boil the samples at 95-100°C for 5-10 minutes.
- Load equal amounts of protein onto an SDS-polyacrylamide gel and run the electrophoresis.
5. Western Blotting:
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated ENSA (pS67) or ARPP19 (pS62) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
- Probe for total ENSA/ARPP19 and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.[14]
Visualizations
Caption: The MASTL signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating the effects of this compound.
Caption: Logical relationship between experimental and control groups.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 3. MASTL - Wikipedia [en.wikipedia.org]
- 4. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 8. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Potent kinase inhibitors from the Merck KGaA OGHL: Novel hits against Trypanosoma brucei with potential for repurposing | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MASTL promotes cell contractility and motility through kinase-independent signaling - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of Mastl-IN-1 in Diverse Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for determining the half-maximal inhibitory concentration (IC50) of Mastl-IN-1, a potent inhibitor of Microtubule-associated serine/threonine kinase-like (Mastl), across various cell lines. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure accurate and reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor targeting Mastl kinase (also known as Greatwall kinase).[1][2] Mastl is a crucial regulator of mitotic progression.[3] It phosphorylates and activates its substrates, such as alpha-endosulfine (ENSA) and ARPP19, which in turn inhibit the tumor suppressor protein phosphatase 2A (PP2A).[4] By inhibiting Mastl, this compound leads to the activation of PP2A, which can result in cell cycle arrest and apoptosis in cancer cells. Mastl has also been implicated in regulating other oncogenic pathways, including AKT/mTOR and Wnt/β-catenin signaling.[3]
Q2: Why is determining the IC50 value of this compound important?
A2: The IC50 value represents the concentration of this compound required to inhibit 50% of a specific biological process, such as cell proliferation or viability. Determining the IC50 is a critical step in preclinical drug development to assess the potency of the inhibitor in different cancer cell lines. This allows for the comparison of inhibitor efficacy across various cancer types and helps in selecting appropriate concentrations for subsequent in vitro and in vivo studies.
Q3: Which cell viability assay is recommended for determining the IC50 of this compound?
A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method for assessing cell viability and is suitable for determining the IC50 of this compound.[5][6][7] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Other suitable assays include WST-8, MTS, and resazurin-based assays.[7][8]
Q4: How should I prepare this compound for the IC50 experiment?
A4: this compound is typically supplied as a solid. A stock solution should be prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM).[9] This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for treating the cells. It is crucial to ensure that the final DMSO concentration in the cell culture wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Data Presentation: IC50 Values of Mastl Inhibitors in Various Cell Lines
While specific IC50 values for this compound are continually being investigated, the following table summarizes the reported IC50 values for other notable Mastl inhibitors in different cancer cell lines, providing a valuable reference for expected potency.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| MKI-2 | MCF7 | Breast Cancer | 56 - 124 | [8] |
| MKI-2 | BT549 | Breast Cancer | 56 - 124 | [8] |
| MKI-2 | MDA-MB-468 | Breast Cancer | 56 - 124 | [8] |
| MKI-2 | 4T1 | Mouse Breast Cancer | 56 - 124 | [8] |
| MASTL/Aurora A-IN-1 | SR | Leukemia | 23 | [10][11] |
| MASTL/Aurora A-IN-1 | K-562 | Leukemia | 32 | [10][11] |
| MASTL/Aurora A-IN-1 | MDA-MB-435 | Melanoma | 37 | [10][11] |
| MASTL/Aurora A-IN-1 | MOLT-4 | Leukemia | 44 | [10][11] |
| MASTL/Aurora A-IN-1 | SK-MEL-2 | Melanoma | 51 | [10][11] |
| Flavopiridol | Breast Cancer Cells | Breast Cancer | 82.1 (EC50) | [12] |
| Pfizer Compound [I] | MIA PaCa | Pancreatic Cancer | 1.1 | [13] |
| Pfizer Compound [II] | MIA PaCa | Pancreatic Cancer | 2.8 | [13] |
| MKI-1 | Kinase Assay | In vitro | 9900 | [9] |
| GKI-1 | HeLa | Cervical Cancer | 5000 - 9000 (in vitro) | [4][14] |
Experimental Protocols
Detailed Methodology for IC50 Determination using MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound in adherent cancer cell lines.
Materials:
-
This compound
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of treatment concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm (or 490 nm depending on the protocol) using a microplate reader.[5][15] A reference wavelength of 630 nm can be used to subtract background absorbance.[6]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism to determine the IC50 value.
-
Visualizations
Mastl Signaling Pathway
Caption: The Mastl signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: A step-by-step workflow for determining the IC50 value using the MTT assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure thorough mixing of cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outermost wells of the plate, or fill them with sterile PBS or medium.[5] |
| Low signal or absorbance values | - Low cell number- Insufficient incubation time with MTT- Incomplete dissolution of formazan crystals | - Optimize the initial cell seeding density.- Increase the incubation time with MTT (up to 4 hours).- Ensure complete solubilization by vigorous shaking or pipetting up and down. |
| High background absorbance | - Contamination (bacterial or fungal)- Phenol red in the culture medium | - Maintain sterile technique and check for contamination.- Use phenol red-free medium for the assay or subtract the background absorbance from a cell-free well.[6] |
| IC50 value is not achievable (no significant inhibition) | - this compound concentration is too low- Cell line is resistant to the inhibitor- Inactive compound | - Test a higher range of concentrations.- Verify the expression of Mastl in the cell line.- Check the quality and storage conditions of this compound. |
| Inconsistent IC50 values across experiments | - Variation in cell passage number or confluency- Differences in incubation times- Inconsistent reagent preparation | - Use cells within a consistent passage number range and at a similar confluency.- Standardize all incubation times.- Prepare fresh reagents for each experiment. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 5. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Highly potent and selective MASTL inhibitors disclosed | BioWorld [bioworld.com]
- 14. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
Optimizing Mastl-IN-1 Concentration for Maximum Efficacy: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Mastl-IN-1, a potent inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation, ensuring optimal efficacy and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the kinase activity of MASTL. MASTL is a key regulator of mitotic progression. It phosphorylates and activates endosulfine-alpha (ENSA) and ARPP19, which in turn inhibit the tumor suppressor protein phosphatase 2A (PP2A).[1][2][3][4] By inhibiting MASTL, this compound prevents the inactivation of PP2A, leading to the dephosphorylation of key mitotic proteins, ultimately causing cell cycle arrest and potentially apoptosis in cancer cells.[1][3][4][5]
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A2: A recommended starting concentration for this compound in cellular assays is up to 100 nM.[6] However, the optimal concentration is highly dependent on the cell line and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For stock solutions, it is recommended to dissolve it in a suitable solvent like DMSO. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Always refer to the manufacturer's datasheet for specific instructions on solubility and storage.
Q4: What are the known off-target effects of this compound?
A4: A similar compound, MASTL-IN-15, was profiled against a panel of 394 kinases and showed high selectivity for MASTL.[6] At a concentration of 100 nM, only a small fraction of kinases showed significant inhibition.[6] The primary off-target kinase with the potential for inhibition at a less than 50-fold window relative to MASTL was identified as MAP4K4.[6] It is important to consider potential off-target effects in your experimental design and validate findings with secondary methods.
Troubleshooting Guides
Problem 1: No observable effect of this compound at the recommended concentration.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | The recommended concentration is a starting point. The optimal concentration can vary significantly between cell lines. Perform a dose-response experiment (e.g., 1 nM to 10 µM) to determine the EC50 for your specific cell line and endpoint (e.g., inhibition of ENSA/ARPP19 phosphorylation, cell viability). |
| Compound Instability/Degradation | Ensure proper storage of the stock solution (aliquoted at -80°C, protected from light). Prepare fresh dilutions from the stock for each experiment. |
| Cell Line Insensitivity | The expression level of MASTL can vary between cell lines. Confirm MASTL expression in your cell line of interest via Western blot or qPCR. Cell lines with low MASTL expression may be less sensitive to inhibition.[1][5] |
| Incorrect Experimental Readout | Ensure your assay is sensitive enough to detect the expected biological effect. For example, when assessing cell viability, consider the doubling time of your cells and treat for an appropriate duration. For target engagement, monitor the phosphorylation status of a known MASTL substrate like ENSA or ARPP19.[1][3] |
| Poor Cell Permeability | While most kinase inhibitors are cell-permeable, this can be a factor. If possible, use a positive control inhibitor with known cell permeability and a similar mechanism of action to validate your experimental setup. |
Problem 2: High levels of cytotoxicity observed even at low concentrations.
| Possible Cause | Troubleshooting Step |
| Off-target Toxicity | Even highly selective inhibitors can have off-target effects at higher concentrations. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) on your cell line of interest and a non-cancerous control cell line to determine the therapeutic window.[1] |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%). Include a vehicle-only control (cells treated with the same concentration of DMSO as the highest inhibitor concentration) in your experiments. |
| Cell Line Hypersensitivity | Some cell lines may be particularly sensitive to the inhibition of the MASTL pathway. In such cases, a lower concentration range for your dose-response experiments may be necessary. |
| Compound Aggregation | At high concentrations, small molecules can aggregate, leading to non-specific effects and toxicity. Ensure the compound is fully dissolved in your stock solution and that the final concentration in the media does not exceed its solubility limit. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Batch-to-Batch Variability of Inhibitor | If you suspect variability in the compound, it is advisable to purchase from a reputable supplier and, if possible, obtain a new lot. |
| Inconsistent Cell Culture Conditions | Ensure that cell passage number, confluency, and media composition are consistent across experiments. Changes in these parameters can affect cellular responses to inhibitors. |
| Variability in Treatment Time | Adhere to a strict and consistent incubation time for all experiments. |
| Pipetting Errors | Use calibrated pipettes and proper technique to ensure accurate and consistent inhibitor concentrations across wells and plates. |
Data Presentation
Table 1: In Vitro Potency and Cellular Activity of Mastl Inhibitors
| Compound | Target | Assay Type | Potency (Ki) | Cellular Concentration | IC50 / GI50 | Cell Lines | Reference |
| This compound | MASTL | Biochemical | 0.03 nM | Up to 100 nM | Not specified | Not specified | [6] |
| MKI-1 | MASTL | Kinase Assay | Not specified | 15-30 µM (MCF7) | 9.9 µM (in vitro) | MCF7, T47D | [7] |
| MKI-2 | MASTL | Kinase Assay | Not specified | 142.7 nM (cellular IC50) | 37.44 nM (in vitro) | MCF7, BT549, MDA-MB468, 4T1 | [3] |
| GKI-1 | MASTL | Kinase Assay | Not specified | Not specified | 5-9 µM (in vitro) | HeLa | [1] |
Table 2: In Vivo Data for Mastl Inhibitors
| Compound | Model Organism | Dosing | Outcome | Reference |
| This compound | Mouse | 30 mg/Kg QD | Approaching maximum tolerated dose | Not specified |
| MKI-1 | Mouse | Not specified | Antitumor and radiosensitizer activities in breast cancer models | [7] |
| MKI-2 | Mouse | Not specified | Showed anticancer activities in in vivo breast cancer models | [3] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
Objective: To determine the effective concentration (EC50) of this compound for inhibiting MASTL activity in a specific cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
DMSO (for stock solution)
-
Reagents for endpoint analysis (e.g., antibodies for Western blotting, cell viability assay kit)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Aliquot and store at -80°C.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis. Allow cells to adhere overnight.
-
Serial Dilutions: Prepare a series of dilutions of this compound in complete culture medium. A common starting range is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM) down to the low nanomolar range. Include a vehicle-only control (DMSO at the same final concentration as the highest this compound dose) and an untreated control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a duration appropriate for the endpoint being measured. For signaling pathway analysis (e.g., phosphorylation of ENSA), a shorter incubation time (e.g., 1-6 hours) may be sufficient. For cell viability or apoptosis assays, a longer incubation (e.g., 24-72 hours) is typically required.
-
Endpoint Analysis:
-
Target Engagement (Western Blot): Lyse the cells and perform Western blotting to detect the phosphorylation of a known MASTL substrate (e.g., p-ENSA/ARPP19). Use an antibody specific to the phosphorylated form of the substrate and a total protein antibody as a loading control.
-
Cell Viability (MTT or CellTiter-Glo Assay): Follow the manufacturer's protocol for the chosen cell viability assay to measure the metabolic activity of the cells.
-
-
Data Analysis: Plot the percentage of inhibition (relative to the vehicle control) against the log of the inhibitor concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.
Protocol 2: Validating On-Target Activity of this compound
Objective: To confirm that the observed cellular effects of this compound are due to the inhibition of MASTL.
Materials:
-
This compound
-
Cell line of interest
-
siRNA or shRNA targeting MASTL (positive control)
-
Scrambled siRNA/shRNA (negative control)
-
Transfection reagent
-
Antibodies for Western blotting (MASTL, p-ENSA/ARPP19, total ENSA/ARPP19, and a loading control)
Procedure:
-
MASTL Knockdown: Transfect cells with siRNA or shRNA targeting MASTL and a scrambled control according to the manufacturer's protocol.
-
This compound Treatment: In a parallel experiment, treat cells with an effective concentration of this compound (determined from the dose-response assay) and a vehicle control.
-
Incubation: Incubate the cells for the appropriate duration.
-
Western Blot Analysis: Lyse the cells from all conditions (untreated, vehicle control, this compound treated, scrambled control, and MASTL knockdown). Perform Western blotting to analyze the expression of MASTL and the phosphorylation of its substrate (p-ENSA/ARPP19).
-
Comparison: Compare the phenotype of this compound treatment with that of MASTL knockdown. A similar reduction in the phosphorylation of the MASTL substrate in both conditions would provide strong evidence for on-target activity.
Mandatory Visualizations
Caption: The MASTL signaling pathway and its inhibition by this compound.
Caption: Workflow for determining the optimal concentration of this compound.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 3. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. selleckchem.com [selleckchem.com]
Unexpected phenotypic effects of Mastl-IN-1 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Mastl-IN-1, a potent inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly potent inhibitor of MASTL kinase.[1][2][3] The primary, kinase-dependent mechanism involves the inhibition of MASTL's ability to phosphorylate its substrates, primarily α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[4][5] This prevents the inactivation of the tumor suppressor protein phosphatase 2A (PP2A), leading to the dephosphorylation of CDK1 substrates and ultimately causing mitotic arrest and potentially mitotic catastrophe.[6]
Q2: What are the expected phenotypic effects of this compound treatment in cancer cell lines?
Based on its mechanism of action, the expected phenotypic effects of this compound treatment include:
-
Mitotic Arrest: Cells are expected to accumulate in the G2/M phase of the cell cycle.[3][7]
-
Induction of Mitotic Catastrophe: Prolonged mitotic arrest can lead to mitotic catastrophe, a form of cell death characterized by micronucleation and genomic instability.[6][8][9]
-
Decreased Cell Proliferation and Viability: Inhibition of cell cycle progression and induction of cell death lead to a reduction in overall cell proliferation and viability.[2][3][4]
-
Radiosensitization: this compound may enhance the sensitivity of cancer cells to radiation therapy.[10][11]
Q3: Are there any known off-target effects of this compound?
This compound is a highly selective inhibitor. However, at concentrations significantly higher than the recommended working concentration, some off-target effects may be observed. One potential off-target kinase is MAP4K4, though there is a substantial selectivity window.[1] It is crucial to use the lowest effective concentration to minimize potential off-target effects.
Q4: Can this compound treatment lead to unexpected phenotypes beyond cell cycle arrest?
Yes, emerging research indicates that MASTL has functions independent of its kinase activity, which may lead to unexpected phenotypic effects upon its inhibition.[4][12][13] These can include alterations in:
-
Actomyosin Cytoskeleton: MASTL is involved in regulating the actin cytoskeleton.[4][5] Inhibition may lead to changes in cell shape, spreading, and adhesion.[12]
-
Cell Motility and Invasion: Through its kinase-independent roles, MASTL can influence cell contractility, motility, and invasion.[4][12][13] Therefore, treatment with this compound might unexpectedly affect these cellular processes.
Troubleshooting Guides
Problem 1: No significant increase in mitotic arrest observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Inhibitor Concentration | Titrate this compound concentration. Start with the recommended concentration (up to 100 nM) and perform a dose-response experiment to determine the optimal concentration for your cell line.[1] |
| Incorrect Treatment Duration | Optimize the incubation time. The time required to observe mitotic arrest can vary between cell lines. Perform a time-course experiment (e.g., 12, 24, 48 hours). |
| Cell Line Insensitivity | Some cell lines may have inherent resistance to MASTL inhibition. Confirm MASTL expression levels in your cell line via Western blot or qPCR. Cell lines with low MASTL expression may be less sensitive. |
| Inhibitor Degradation | Ensure proper storage of this compound stock solutions (-20°C or -80°C for long-term storage).[2] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a stock for each experiment. |
Problem 2: High levels of cell death observed at low concentrations, masking specific mitotic phenotypes.
| Possible Cause | Suggested Solution |
| Off-target Toxicity | Although selective, high concentrations can lead to off-target effects and general cytotoxicity. Reduce the inhibitor concentration and shorten the treatment duration to focus on specific mitotic effects. |
| Rapid Induction of Mitotic Catastrophe | In some sensitive cell lines, mitotic arrest may be transient, followed by rapid progression to mitotic catastrophe and cell death.[6][8] Capture earlier time points to observe the initial mitotic block. |
| Cell Line Hypersensitivity | Your cell line may be particularly sensitive to MASTL inhibition. Perform a detailed dose-response curve starting from very low concentrations (e.g., sub-nanomolar range) to identify a window for observing mitotic arrest without widespread cell death. |
Problem 3: Unexpected changes in cell morphology, adhesion, or motility.
| Possible Cause | Suggested Solution |
| Kinase-Independent Effects of MASTL | These are likely due to the kinase-independent functions of MASTL in regulating the actomyosin cytoskeleton.[4][12][13] This is an active area of research. |
| Experimental Confirmation | To confirm if the observed phenotype is kinase-independent, consider complementing your inhibitor studies with siRNA-mediated knockdown of MASTL. If both approaches yield the same morphological changes, it strengthens the conclusion of a MASTL-specific effect. |
| Phenotypic Analysis | Characterize these changes using appropriate assays such as immunofluorescence staining for cytoskeletal components (e.g., F-actin), cell adhesion assays, and migration/invasion assays. |
Quantitative Data Summary
Table 1: In Vitro Potency of MASTL Inhibitors
| Inhibitor | Target | Potency (IC50/Ki) | Assay Type | Reference |
| This compound | MASTL | Ki: < 0.03 nM | Biochemical assay | [1] |
| MKI-1 | MASTL | IC50: 9.9 µM | Kinase assay | [14] |
| MKI-2 | MASTL | IC50: 37.44 nM | in vitro kinase assay | [15] |
| GKI-1 | MASTL | IC50: 10 µM | in vitro kinase assay | [11] |
| MASTL/Aurora A-IN-1 | MASTL | IC50: 0.56 µM | Not specified | [3][7] |
| MASTL/Aurora A-IN-1 | Aurora A | IC50: 0.16 µM | Not specified | [3][7] |
Table 2: Recommended Cellular Concentration for this compound
| Parameter | Value | Reference |
| Recommended Concentration | up to 100 nM | [1] |
| In Vivo Dosage (MKI-1) | 50 mg/kg | [16] |
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is adapted from standard cell viability assay procedures.[17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT/MTS Addition:
-
MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate overnight at 37°C.
-
MTS: Add 20 µL of MTS solution to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Western Blot Analysis for MASTL Pathway Inhibition
This protocol is a general guideline for Western blotting.[19][20][21]
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ENSA (Ser67)/p-ARPP19 (Ser62), total ENSA/ARPP19, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunofluorescence for Mitotic Phenotypes
This is a general protocol for immunofluorescence staining.[19][22][23][24]
-
Cell Culture: Grow cells on coverslips in a 24-well plate.
-
Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with primary antibodies against markers of mitosis, such as anti-phospho-histone H3 (Ser10) and anti-α-tubulin, for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Visualizations
Caption: The MASTL signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for characterizing the effects of this compound.
Caption: A logical workflow for troubleshooting common issues with this compound experiments.
References
- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A link between mitotic defects and mitotic catastrophe: detection and cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 11. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MASTL promotes cell contractility and motility through kinase-independent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes [mdpi.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bio-rad.com [bio-rad.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 22. researchgate.net [researchgate.net]
- 23. home.sandiego.edu [home.sandiego.edu]
- 24. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Interpreting Conflicting Results from Mastl-IN-1 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret conflicting or unexpected results from studies involving Mastl-IN-1 and other MASTL kinase inhibitors.
Introduction
Mastl (Microtubule-associated serine/threonine kinase-like), also known as Greatwall kinase, is a crucial regulator of mitotic progression.[1][2] Its primary kinase-dependent function involves the phosphorylation of α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19), which in turn inhibit the tumor suppressor phosphatase PP2A.[1][3] This pathway is essential for maintaining the phosphorylation of CDK1 substrates and ensuring proper entry into and progression through mitosis.[3][4]
However, emerging evidence reveals that MASTL also possesses kinase-independent functions, particularly in the regulation of the actomyosin cytoskeleton, cell contractility, and motility.[3][4] This dual nature of MASTL is a significant source of conflicting results when studying the effects of its inhibitors. A kinase inhibitor like this compound may effectively block cell cycle progression but have little to no impact on cell migration, leading to apparent discrepancies in its overall anti-cancer efficacy.
This guide will help you navigate these complexities and troubleshoot your experiments. While the focus is on this compound, data from other well-characterized MASTL inhibitors such as MKI-1 and MKI-2 are included to provide a broader context, as the principles governing their activity are often similar.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a potent anti-proliferative effect with this compound in my cancer cell line, but little to no effect on cell migration or invasion?
A1: This is a classic example of the divergence between MASTL's kinase-dependent and -independent functions.
-
Kinase-Dependent Proliferation: The anti-proliferative effect of this compound is likely due to the inhibition of its kinase activity, leading to the activation of PP2A, mitotic collapse, and ultimately, cell death or cell cycle arrest.[2][5]
-
Kinase-Independent Motility: MASTL's role in cell migration and invasion can be independent of its kinase activity.[3][4] It has been shown to regulate the actomyosin cytoskeleton and cell contractility through mechanisms that are not affected by kinase inhibition.[3][4] Therefore, even at concentrations that effectively block proliferation, this compound may not impact these kinase-independent functions.
Q2: I've observed that this compound induces mitotic catastrophe in some breast cancer cell lines (e.g., MCF7) but has a much weaker effect in others, or even in normal breast epithelial cells (e.g., MCF10A). What could be the reason for this variability?
A2: The differential sensitivity to this compound can be attributed to several factors:
-
MASTL Expression Levels: Cancer cells, particularly those from breast tumors, often overexpress MASTL compared to normal cells.[6] Cells with higher MASTL expression are generally more dependent on its activity for mitotic progression and are therefore more sensitive to its inhibition.[2] Normal cells with low MASTL expression may be less affected.[6]
-
Cellular Context and Genetic Background: The genetic landscape of the cell line plays a crucial role. For instance, the status of tumor suppressors like p53 can influence the cellular response to mitotic errors induced by MASTL inhibition.
-
Off-Target Effects: At higher concentrations, this compound might have off-target effects that could contribute to cytotoxicity in a cell-line-specific manner. It is crucial to use the lowest effective concentration to ensure target specificity.
Q3: My results show that this compound treatment leads to apoptosis in my cancer cells, but another lab reported primarily cell cycle arrest without significant apoptosis. What could explain this discrepancy?
A3: The cellular outcome following MASTL inhibition can vary and may be influenced by the experimental conditions and the cell line's intrinsic properties.
-
Induction of Mitotic Catastrophe: MASTL inhibition can lead to severe mitotic errors, resulting in a cellular state known as mitotic catastrophe.[7] The ultimate fate of these cells can be either apoptosis or cell cycle arrest in a tetraploid (4N) state.
-
Apoptotic Threshold: Different cell lines have varying thresholds for triggering apoptosis in response to mitotic errors. Some cell lines may be more prone to undergo apoptosis, while others may arrest in G2/M or exit mitosis without proper chromosome segregation, leading to aneuploidy and senescence.
-
Experimental Timing: The time point at which you assess the cellular phenotype is critical. Apoptosis may be a delayed response to mitotic catastrophe, so early time points might primarily show an increase in the G2/M population, while later time points would reveal an increase in the sub-G1 (apoptotic) population.
Q4: I'm not seeing the expected decrease in phosphorylated ENSA (p-ENSA) on my Western blot after this compound treatment. What could be wrong?
A4: This could be due to several technical or biological reasons:
-
Antibody Specificity and Quality: Ensure that the anti-p-ENSA (Ser67) antibody you are using is specific and has been validated for Western blotting.
-
Timing of Lysate Preparation: The phosphorylation of ENSA is cell cycle-dependent, peaking during mitosis. To maximize the signal, you may need to synchronize your cells in G2/M phase using agents like nocodazole or colcemid before treatment with this compound.
-
Inhibitor Concentration and Incubation Time: You may need to optimize the concentration and incubation time of this compound for your specific cell line. A dose-response and time-course experiment is recommended.
-
Kinase Redundancy: While MASTL is the primary kinase for ENSA phosphorylation in mitosis, other kinases could potentially phosphorylate ENSA at the same or different sites under certain conditions, although this is less likely to be the dominant effect.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Results
| Symptom | Possible Cause | Suggested Solution |
| High variability in IC50 values between experiments. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform cell counts before seeding. |
| Different passage numbers of cells used. | Use cells within a consistent and low passage number range, as cellular characteristics can change over time. | |
| Contamination (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma contamination. | |
| This compound appears less potent than expected based on published data. | Degradation of the inhibitor. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Cell line is resistant to MASTL inhibition. | Verify MASTL expression levels in your cell line. Consider using a positive control cell line known to be sensitive to MASTL inhibition. | |
| Suboptimal assay conditions. | Optimize the incubation time for the cell viability assay (e.g., 24, 48, 72 hours) to capture the full effect of the inhibitor. |
Issue 2: Unexpected Results in Cell Migration/Invasion Assays
| Symptom | Possible Cause | Suggested Solution |
| No effect of this compound on cell migration, despite potent anti-proliferative effects. | MASTL's role in migration in your cell line is kinase-independent. | This may be an expected result. To confirm, consider using siRNA to deplete total MASTL protein and observe if that has an effect on migration. This would indicate that the protein itself, rather than its kinase activity, is important for migration in your model. |
| Proliferation is confounding the migration results. | Use a proliferation marker (e.g., Ki-67 staining) or a live-cell imaging approach to distinguish between effects on migration and proliferation. Mitomycin C can be used to block proliferation during the migration assay. | |
| Increased cell spreading observed after this compound treatment. | Inhibition of MASTL's kinase-independent role in maintaining cell contractility. | This is a reported phenotype associated with MASTL depletion and may not be a direct result of kinase inhibition.[4] |
Data Presentation
Table 1: IC50 Values of MASTL Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (in vitro kinase assay) | Cellular IC50 | Citation(s) |
| MKI-1 | - | - | 9.9 µM | - | [1][8] |
| MKI-2 | - | - | 37.44 nM | 142.7 nM (MCF7) | [8][9] |
| GKI-1 | - | - | 5-9 µM | - | [1] |
Note: Data for this compound is limited in the public domain. The data for MKI-1, MKI-2, and GKI-1 are provided for context.
Table 2: Differential Effects of MASTL Inhibition on Cellular Processes
| Cellular Process | Typical Effect of MASTL Kinase Inhibition | Potential for Conflicting Results | Underlying Reason for Conflict | Citation(s) |
| Cell Proliferation | Inhibition | Low | Primarily a kinase-dependent process. | [2][5] |
| Mitotic Progression | Arrest/Mitotic Catastrophe | Low | Core kinase-dependent function. | [7] |
| Cell Migration/Invasion | Variable (often no effect) | High | Can be a kinase-independent function. | [3][4] |
| Actomyosin Contractility | Decreased | High | Primarily a kinase-independent function. | [3][4] |
| Apoptosis | Induction | Medium | Cell-line dependent response to mitotic catastrophe. | [5][10] |
| Radiosensitization | Increased | Low | Linked to inhibition of DNA damage recovery, a kinase-dependent process. | [1] |
Experimental Protocols
Cell Viability Assay (WST-8)
This protocol is adapted from a study on the MASTL inhibitor MKI-1.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
WST-8 Reagent Addition: Add 10 µL of WST-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (wells with medium and WST-8 but no cells). Express the results as a percentage of the vehicle-treated control. Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot for Phospho-ENSA (Ser67)
This protocol is based on standard Western blotting procedures and information from studies on MASTL.[1][11]
-
Cell Culture and Treatment: Plate cells and allow them to adhere. For enhanced signal, consider synchronizing cells in G2/M by treating with a mitotic blocker (e.g., 100 ng/mL nocodazole for 16-18 hours). Treat the cells with this compound at the desired concentrations for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ENSA (Ser67) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total ENSA or a loading control like β-actin or GAPDH.
Transwell Cell Migration Assay
This is a general protocol for a transwell migration assay.[12][13]
-
Preparation of Transwells: Rehydrate the transwell inserts (e.g., 8 µm pore size) by adding serum-free medium to the inside and outside of the insert and incubating for at least 2 hours at 37°C.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells using a non-enzymatic cell dissociation solution and resuspend them in serum-free medium. Perform a cell count and adjust the concentration to 1 x 10⁵ to 5 x 10⁵ cells/mL.
-
Assay Setup:
-
Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.
-
Add the cell suspension in serum-free medium to the upper chamber of the transwell insert.
-
Add this compound or vehicle control to both the upper and lower chambers to ensure a consistent concentration throughout the assay.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a duration appropriate for your cell line (e.g., 6-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove the non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol for 10 minutes. Stain the cells with a solution like 0.5% crystal violet for 20 minutes.
-
Washing and Imaging: Wash the inserts with water to remove excess stain. Allow the inserts to dry and then visualize and count the migrated cells under a microscope.
-
Quantification: Count the number of migrated cells in several random fields of view and calculate the average.
Mandatory Visualizations
Caption: Kinase-dependent signaling pathway of MASTL and the inhibitory effect of this compound.
Caption: Kinase-independent function of MASTL, which is not directly targeted by this compound.
Caption: A logical workflow for troubleshooting conflicting results from this compound experiments.
References
- 1. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The MASTL/PP2A cell cycle kinase‐phosphatase module restrains PI3K‐Akt activity in an mTORC1‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. corning.com [corning.com]
Minimizing Mastl-IN-1 degradation during storage
This technical support center provides guidance on the proper storage and handling of Mastl-IN-1 to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
For long-term storage, this compound as a solid powder should be stored at -20°C for up to 3 years.
Q2: How should I store this compound stock solutions?
Stock solutions of this compound, typically dissolved in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, these aliquots should be kept at -80°C and are stable for up to 6 months. For short-term storage, aliquots can be stored at -20°C for up to 1 month.[1]
Q3: Why is it important to use freshly opened DMSO for dissolving this compound?
DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This moisture can affect the solubility of compounds like this compound and potentially contribute to their degradation over time. Using a fresh, high-purity grade of DMSO is crucial for preparing stable stock solutions.
Q4: Can I store my this compound stock solution at 4°C?
It is not recommended to store this compound stock solutions at 4°C for any significant length of time, as this can accelerate degradation. For short-term needs, it is better to thaw an aliquot stored at -20°C or -80°C.
Q5: How can I tell if my this compound has degraded?
A decrease in the expected biological activity in your experiments is a primary indicator of potential degradation. You may also observe changes in the physical appearance of the powder or solution, such as discoloration or precipitation. For a more definitive assessment, a functional stability check is recommended.
Troubleshooting Guide
This guide addresses common issues that may arise due to improper storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Reduced or no biological activity | Degradation of this compound due to improper storage (e.g., prolonged storage at room temperature, repeated freeze-thaw cycles). | 1. Prepare a fresh stock solution from powder stored at -20°C. 2. Perform a functional stability check on the new and old stock solutions. 3. If the new stock is active, discard the old stock. |
| Precipitate observed in thawed stock solution | The solubility of this compound may have been exceeded, or the compound may have precipitated out of solution during freezing. | 1. Gently warm the vial to 37°C for a short period and vortex to try and redissolve the precipitate. 2. If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution. |
| Inconsistent results between experiments | Use of different aliquots that have undergone a varying number of freeze-thaw cycles or have been stored for different durations. | 1. Ensure all experiments are performed with aliquots from the same stock preparation that have been handled consistently. 2. Always aliquot new stock solutions to minimize freeze-thaw cycles for any single vial. |
Experimental Protocols
Protocol 1: Functional Stability Check of this compound
This protocol outlines a general method to assess the functional stability of a this compound stock solution using a relevant cell-based assay. The specific details of the assay (e.g., cell line, endpoint measurement) should be adapted to your experimental system.
Objective: To compare the biological activity of a suspected degraded this compound stock solution with a freshly prepared stock.
Materials:
-
Cells responsive to this compound inhibition
-
Cell culture medium and reagents
-
This compound powder (stored at -20°C)
-
Fresh, high-purity DMSO
-
The suspect this compound stock solution
-
Multi-well plates
-
Assay-specific reagents (e.g., for viability, proliferation, or western blot analysis)
Procedure:
-
Prepare a Fresh Stock Solution: Dissolve this compound powder in fresh, high-purity DMSO to a known concentration (e.g., 10 mM). This will be your positive control.
-
Cell Seeding: Seed your chosen cell line in a multi-well plate at a density appropriate for your assay and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of both the fresh and the suspect this compound stock solutions in cell culture medium. Treat the cells with a range of concentrations of both solutions. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for a duration relevant to your assay (e.g., 24, 48, or 72 hours).
-
Assay Endpoint: Perform your chosen assay to measure the biological effect of this compound. This could be a cell viability assay (e.g., MTS, CellTiter-Glo), a proliferation assay (e.g., BrdU incorporation), or analysis of a downstream signaling event by western blot (e.g., phosphorylation of a MASTL substrate).
-
Data Analysis: Compare the dose-response curves or the effect at a specific concentration for the fresh and suspect this compound solutions. A significant rightward shift in the dose-response curve or a reduced effect at a given concentration for the suspect stock indicates degradation.
Visualizations
Caption: Factors that can contribute to the degradation of this compound.
Caption: Experimental workflow for a functional stability check.
Caption: A decision tree for troubleshooting this compound activity issues.
References
How to address resistance to Mastl-IN-1 in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address resistance to Mastl-IN-1 in cell lines. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My cells are showing reduced sensitivity to this compound. What are the potential causes?
A1: Reduced sensitivity, or acquired resistance, to this compound can arise from several factors. The most common mechanisms for kinase inhibitor resistance include:
-
On-target alterations: This involves genetic changes in the MASTL kinase itself, such as point mutations in the drug-binding site, which prevent this compound from effectively inhibiting the kinase.
-
Bypass signaling pathway activation: Cancer cells can develop resistance by upregulating parallel signaling pathways that compensate for the inhibition of MASTL. Key pathways that may be involved include the PI3K/AKT/mTOR and MAPK/ERK pathways.[1][2][3][4][5]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.[6][7]
-
Target protein overexpression: An increase in the expression level of MASTL kinase can effectively "soak up" the inhibitor, requiring higher concentrations to achieve the same level of inhibition.
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: To confirm resistance, you should perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of resistance.
Q3: Are there known mutations in MASTL that confer resistance to inhibitors?
A3: While specific resistance-conferring mutations for this compound have not been widely reported in the literature, mutations in the kinase domain are a common mechanism of resistance to kinase inhibitors. A "gatekeeper" residue mutation, which is located in the ATP-binding pocket, is a frequent cause of resistance to many kinase inhibitors. Identifying potential mutations in the MASTL gene in your resistant cell line through sequencing is a recommended step.
Q4: Can MASTL-independent pathways contribute to resistance?
A4: Yes, the activation of alternative survival pathways is a major mechanism of resistance. MASTL has known crosstalk with the PI3K/AKT/mTOR pathway.[1][2][8] Hyperactivation of this pathway, for instance through loss of PTEN or activating mutations in PI3K or AKT, can make cells less dependent on MASTL signaling for survival and proliferation, thus rendering this compound less effective.
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in my cell line.
This guide provides a step-by-step workflow to investigate the potential mechanisms of resistance.
Caption: Troubleshooting workflow for investigating this compound resistance.
Issue 2: How to investigate bypass signaling pathways.
If you suspect that bypass pathways are activated in your resistant cells, follow this experimental workflow:
Caption: Experimental workflow to investigate bypass signaling pathways.
Data Presentation
Table 1: Example of IC50 Shift in a this compound Resistant Cell Line
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental | This compound | 0.5 | 1 |
| Resistant | This compound | 5.0 | 10 |
Table 2: Example of Western Blot Densitometry Data for Bypass Pathway Activation
| Cell Line | Treatment | p-AKT/Total AKT (Fold Change) | p-ERK/Total ERK (Fold Change) |
| Parental | DMSO | 1.0 | 1.0 |
| Parental | This compound (1 µM) | 0.2 | 0.8 |
| Resistant | DMSO | 2.5 | 1.2 |
| Resistant | This compound (1 µM) | 2.3 | 1.1 |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT assay) to determine the IC50 of this compound in the parental cell line.
-
Initial drug exposure: Culture the cells in media containing this compound at a concentration equal to the IC50.
-
Monitor cell viability: Observe the cells daily. A significant number of cells will die.
-
Allow recovery: When a small population of cells starts to grow and proliferate, allow them to reach 70-80% confluency.
-
Gradual dose escalation: Subculture the cells and increase the concentration of this compound in the culture medium by 1.5 to 2-fold.
-
Repeat cycles: Repeat steps 3-5 for several months. With each cycle, the cells should tolerate a higher concentration of the inhibitor.
-
Characterize the resistant line: Periodically check the IC50 of the cultured cells to monitor the level of resistance. Once a stable, significantly higher IC50 is achieved, the resistant cell line is established.
-
Cryopreservation: Freeze aliquots of the resistant cells at different stages of the selection process.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (and/or other inhibitors) for 48-72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 3: Western Blot for Phosphorylated Proteins
-
Cell Lysis: Lyse parental and resistant cells (with and without this compound treatment) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of your proteins of interest (e.g., p-AKT, AKT, p-ERK, ERK) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathway Diagram
Caption: The MASTL signaling pathway and its potential crosstalk with the PI3K/AKT pathway.
References
- 1. embopress.org [embopress.org]
- 2. embopress.org [embopress.org]
- 3. Phosphatase-mediated crosstalk between MAPK signaling pathways in the regulation of cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crosstalk and Signaling Switches in Mitogen-Activated Protein Kinase Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Beyond Competitive Inhibition: Regulation of ABC Transporters by Kinases and Protein-Protein Interactions as Potential Mechanisms of Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. The MASTL/PP2A cell cycle kinase-phosphatase module restrains PI3K-Akt activity in an mTORC1-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastl-IN-1 batch-to-batch variability and quality control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Mastl-IN-1. The information provided is based on general best practices for small molecule kinase inhibitors, as specific public data on this compound batch-to-batch variability is limited.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase.[1][2][3] MASTL is a key regulator of mitotic progression.[1][3] It phosphorylates substrates such as ARPP19 and ENSA, which in turn inhibit the phosphatase PP2A.[1] By inhibiting MASTL, this compound effectively activates PP2A, which can lead to cell cycle arrest and apoptosis in cancer cells. This mechanism of action also impacts downstream signaling pathways, including the AKT/mTOR and Wnt/β-catenin pathways.[1][4]
Q2: What are the common causes of batch-to-batch variability in small molecule inhibitors like this compound?
A2: Batch-to-batch variability in chemical manufacturing can arise from several factors. These include variations in the purity and concentration of raw materials, slight differences in reaction conditions such as temperature and pressure, and the performance of manufacturing equipment.[1][3] The presence of different polymorphs, which are variations in the crystal structure of the compound, can also contribute to variability.[2] For researchers, this can manifest as differences in solubility, potency, and off-target effects between different batches of the same compound.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM), aliquot it into single-use volumes, and store at -20°C or -80°C to minimize freeze-thaw cycles. Always refer to the supplier's datasheet for specific storage recommendations.
Q4: What is the recommended concentration range for using this compound in cell-based assays?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the IC50 value in your system. Based on available data for similar MASTL inhibitors, a starting concentration range of 10 nM to 10 µM is a reasonable starting point for most cell-based assays.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results Between Batches
You may observe that a new batch of this compound gives different results (e.g., altered IC50, different phenotypic effects) compared to a previous batch.
Troubleshooting Steps:
-
Verify Compound Identity and Purity:
-
Request the Certificate of Analysis (CoA) from the supplier for both the old and new batches. Compare the purity data (typically from HPLC and NMR).
-
If you have access to the necessary equipment, consider performing your own analytical chemistry to confirm the identity and purity of the new batch. HPLC-MS is a common method for this.
-
-
Perform a Dose-Response Curve Comparison:
-
Using the same experimental setup (cell line, seeding density, treatment duration), run a parallel dose-response experiment with both the old and new batches of this compound.
-
This will allow you to quantitatively compare their potency (IC50 values). A significant shift in the IC50 value suggests a difference in the active concentration of the compound.
-
-
Check for Solubility Issues:
-
Visually inspect the stock solution and the final dilutions in your cell culture media for any signs of precipitation.
-
Even if not visible, the compound may be forming aggregates. Consider preparing fresh dilutions and using pre-warmed media.
-
-
Assess Compound Stability:
-
Review your storage and handling procedures. Ensure that the compound has not been subjected to multiple freeze-thaw cycles or prolonged exposure to light.
-
Issue 2: Poor Solubility of this compound
You are having difficulty dissolving this compound or are observing precipitation in your stock solution or experimental wells.
Troubleshooting Steps:
-
Use an Appropriate Solvent:
-
Ensure you are using a high-quality, anhydrous solvent like DMSO.
-
-
Employ Physical Dissolution Aids:
-
Gentle warming (to no more than 37°C) and vortexing can aid in dissolution.
-
Sonication can also be effective but should be used cautiously to avoid compound degradation.
-
-
Prepare Fresh Dilutions:
-
Avoid using old stock solutions. Prepare fresh dilutions from a concentrated stock for each experiment.
-
-
Check the Final Concentration in Aqueous Media:
-
The solubility of many kinase inhibitors decreases significantly when diluted from a DMSO stock into aqueous cell culture media.
-
Ensure that the final concentration of DMSO in your experiment is low (typically <0.5%) and that the final concentration of this compound does not exceed its solubility limit in the aqueous buffer.
-
Quantitative Data Summary
| Parameter | This compound | MKI-1 (another MASTL inhibitor) | Notes |
| Target | MASTL | MASTL | Both are small molecule inhibitors of MASTL kinase. |
| IC50 | Not publicly available | 9.9 µM (in vitro kinase assay) | IC50 values can vary significantly between in vitro kinase assays and cell-based assays. |
| Solubility | Soluble in DMSO | Soluble in DMSO | Always refer to the supplier's datasheet for specific solubility information. |
| Storage | Store at -20°C or -80°C | Store at -20°C or -80°C | Protect from light and moisture. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC-MS
Objective: To verify the purity and identity of a batch of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV detection at a wavelength determined by the UV absorbance spectrum of this compound (if known) or a broad spectrum (e.g., 254 nm).
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
Mass Range: Scan a range that includes the expected molecular weight of this compound.
-
Data Analysis:
-
The HPLC chromatogram will show the purity of the compound. The area under the main peak relative to the total area of all peaks gives a percentage of purity.
-
The mass spectrometer will provide the mass-to-charge ratio (m/z) of the compound, which should correspond to the expected molecular weight of this compound.
-
-
Protocol 2: Functional Assay to Assess this compound Activity
Objective: To determine the IC50 of a batch of this compound in a cell-based assay.
Methodology:
-
Cell Seeding:
-
Seed a cancer cell line known to be sensitive to MASTL inhibition (e.g., a breast cancer cell line) in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture media. A common starting range is 10 µM down to 1 nM. Include a vehicle control (e.g., DMSO).
-
Remove the old media from the cells and add the media containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for a period relevant to the expected mechanism of action (e.g., 48-72 hours for proliferation assays).
-
-
Cell Viability Assay:
-
Assess cell viability using a standard method such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue).
-
Read the absorbance or fluorescence according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
References
Navigating the Nuances of Mastl-IN-1: A Technical Support Center
For researchers and drug development professionals harnessing the therapeutic potential of Mastl kinase inhibition, Mastl-IN-1 presents a promising yet challenging tool. This technical support center provides troubleshooting guidance and frequently asked questions to navigate the experimental limitations of this potent inhibitor, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor of Microtubule-associated serine/threonine kinase-like (Mastl) kinase.[1][2] Mastl is a crucial regulator of mitotic progression. It phosphorylates and activates endosulfine alpha (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[3][4][5] Phosphorylated ENSA/ARPP19 in turn inhibits the protein phosphatase 2A (PP2A) complex with the B55 regulatory subunit (PP2A-B55).[5][6][7] This inhibition of a key phosphatase maintains the phosphorylated state of many CDK1 substrates, which is essential for mitotic entry and maintenance. By inhibiting Mastl, this compound effectively reactivates PP2A-B55, leading to the dephosphorylation of CDK1 substrates and ultimately causing mitotic arrest and cell death in cancer cells.[7][8]
Q2: I am observing unexpected cellular effects. Could these be off-target effects of this compound?
While this compound is a potent Mastl inhibitor, the possibility of off-target effects should always be considered. Kinase inhibitors often have some degree of promiscuity. One identified potential off-target of a this compound analog is MAP4K4.[9] To differentiate between on-target and off-target effects, consider the following control experiments:
-
RNAi or CRISPR/Cas9-mediated Mastl knockdown: Compare the phenotype of this compound treatment with that of genetically depleting Mastl. A high degree of similarity would suggest an on-target effect.
-
Use of a structurally distinct Mastl inhibitor: If available, using another Mastl inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to Mastl inhibition and not an artifact of the specific chemical structure of this compound.
-
Rescue experiments: In a Mastl-knockout or knockdown background, the addition of this compound should not produce any further effect if the primary target is indeed Mastl.
Q3: What is the known kinase-independent function of Mastl, and how might this impact my experiments with this compound?
Recent studies have revealed that Mastl has functions independent of its kinase activity, particularly in regulating cell adhesion, contractility, and motility.[4][10][11] Mastl can influence the actomyosin cytoskeleton and the MRTF-A/SRF signaling pathway without relying on its catalytic domain.[4][10] This is a critical consideration because this compound, as a kinase inhibitor, will only abrogate the kinase-dependent functions of Mastl. If your experimental system involves processes like cell migration or invasion, be aware that some Mastl-mediated effects may persist even in the presence of effective kinase inhibition. To investigate this, you could compare the effects of this compound with those of Mastl protein knockdown, which would eliminate both kinase-dependent and -independent functions.
Troubleshooting Guides
Problem 1: Difficulty dissolving this compound or precipitation in culture media.
Possible Cause & Solution:
This compound is highly soluble in DMSO at high concentrations (e.g., 125 mg/mL), but its aqueous solubility is limited.[1][12] When diluting the DMSO stock into aqueous cell culture media, the compound can precipitate, leading to inaccurate concentrations and unreliable results.
Recommended Protocol for Solubilization:
-
Prepare a high-concentration stock solution in 100% fresh, anhydrous DMSO. Using hygroscopic (water-absorbing) DMSO can significantly reduce solubility.[1][13] Ultrasonic treatment may be necessary to fully dissolve the compound.[1]
-
For cell-based assays, perform serial dilutions from the DMSO stock. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
When preparing the final working solution, add the this compound stock solution to the pre-warmed culture medium dropwise while vortexing or gently swirling to facilitate rapid dispersion and minimize precipitation.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells. If precipitation is observed, consider preparing a fresh dilution or using a slightly higher final DMSO concentration if your cells can tolerate it.
| Compound | Solvent | Stock Concentration | Storage of Stock Solution |
| This compound | DMSO | 125 mg/mL (309.80 mM) | -80°C for 6 months; -20°C for 1 month[1][12] |
Problem 2: Inconsistent results or loss of inhibitor activity over time.
Possible Cause & Solution:
This issue often points to the instability of the compound in solution. While stock solutions in DMSO are relatively stable when stored properly, working solutions in aqueous media at 37°C can degrade over time.
Recommendations for Maintaining Activity:
-
Storage: Store the DMSO stock solution at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1][12] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Fresh Preparation: Prepare fresh working dilutions from the frozen stock for each experiment. Do not store diluted aqueous solutions of this compound.
-
Experimental Duration: For long-term experiments (e.g., > 24 hours), consider replenishing the culture medium with freshly prepared this compound at regular intervals to maintain a consistent effective concentration.
Problem 3: Lack of a clear dose-response or a weaker than expected effect in cellular assays.
Possible Cause & Solution:
Several factors can contribute to a suboptimal cellular response to this compound.
Troubleshooting Steps:
-
Confirm Mastl Expression: Ensure that your cell line of interest expresses Mastl at a sufficient level. Mastl expression can vary significantly between different cancer types and even between different cell lines of the same cancer.[7]
-
Optimize Concentration and Incubation Time: The effective concentration of this compound can be cell line-dependent. Perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to low micromolar) to determine the optimal concentration for your system. Similarly, the time required to observe a cellular phenotype can vary. A recommended starting concentration for cellular use is up to 100 nM.[9]
-
Assess Cell Cycle Status: Mastl's primary role is in mitosis.[7][14] The effects of this compound will be most pronounced in actively dividing cells. If your cells are confluent or arrested in other phases of the cell cycle, the impact of the inhibitor may be diminished. Consider synchronizing your cells to enrich for the G2/M population before treatment.
-
Verify Target Engagement: To confirm that this compound is inhibiting its target within the cell, you can assess the phosphorylation status of a downstream Mastl substrate. A common method is to measure the phosphorylation of ENSA or ARPP19. A decrease in the phosphorylation of these substrates upon this compound treatment would indicate successful target engagement.[15][16]
Experimental Protocols
In Vitro Kinase Assay for Mastl Activity
This protocol is adapted from studies characterizing Mastl inhibitors and can be used to assess the direct inhibitory effect of this compound on Mastl kinase activity.
Materials:
-
Recombinant Mastl kinase
-
Recombinant ENSA or ARPP19 (as substrate)
-
This compound
-
Kinase assay buffer (e.g., ADP-Glo™ Kinase Assay)
-
ATP
Procedure:
-
Prepare serial dilutions of this compound in the appropriate kinase assay buffer.
-
In a multi-well plate, combine the recombinant Mastl kinase, the substrate (ENSA or ARPP19), and the diluted this compound or DMSO as a control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable method, such as the ADP-Glo™ assay which quantifies the amount of ADP produced.
-
Alternatively, the phosphorylation of the substrate can be detected by Western blotting using a phospho-specific antibody.
-
Calculate the IC50 value of this compound by plotting the percentage of kinase inhibition against the log of the inhibitor concentration. Another Mastl inhibitor, MKI-1, has a reported IC50 of 9.9 μM in a kinase assay.[13]
| Parameter | MKI-1 (for reference) | This compound |
| IC50 (Kinase Assay) | 9.9 µM[13] | Not explicitly found in search results. |
| Ki (Biochemical Assay) | Not explicitly found | <0.03 nM[9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental logic discussed, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MASTL-ENSA-PP2A/B55 axis modulates cisplatin resistance in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 7. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. MASTL - Wikipedia [en.wikipedia.org]
- 15. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 16. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mastl-IN-1 for Cell Cycle Synchronization
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Mastl-IN-1, a potent inhibitor of Mastl (Greatwall) kinase, for cell cycle synchronization. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear and accessible format.
Troubleshooting Guide
Researchers may encounter several challenges when using this compound for cell cycle synchronization. This guide addresses common issues in a question-and-answer format to help you navigate your experiments effectively.
Question: Why am I observing incomplete cell cycle arrest in the G2/M phase?
Answer: Incomplete G2/M arrest can be attributed to several factors:
-
Suboptimal Concentration of this compound: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Insufficient Incubation Time: The time required to achieve maximal G2/M arrest can differ. A time-course experiment is recommended to identify the optimal incubation period.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic resistance to this compound. This could be due to lower Mastl expression levels or compensatory signaling pathways.
-
Drug Inactivation: Ensure the inhibitor has not degraded. Prepare fresh stock solutions and store them appropriately.
Question: I am observing high levels of cytotoxicity and cell death. What could be the cause?
Answer: Excessive cell death can compromise your experiment. Consider the following:
-
Concentration of this compound is Too High: High concentrations of this compound can lead to off-target effects and induce apoptosis. Reduce the concentration and perform a viability assay (e.g., Trypan Blue exclusion or MTT assay) to determine the cytotoxic threshold.
-
Prolonged Incubation: Extended exposure to the inhibitor, even at optimal concentrations, can be toxic to some cell lines. Optimize the incubation time to be the minimum required for effective synchronization.
-
Combined Toxicity with Other Reagents: If using this compound in combination with other synchronizing agents (e.g., thymidine, nocodazole), consider the potential for additive or synergistic toxicity.
Question: My cells are arresting in the G2 phase but not entering mitosis. Why is this happening?
Answer: Mastl kinase is crucial for mitotic entry. An arrest in G2 that does not progress to a mitotic arrest could indicate:
-
Precise Point of Arrest: Mastl inhibition prevents the inactivation of PP2A, which is necessary to maintain high Cdk1 activity for mitotic entry. The cells may be arrested at the G2/M transition. Analysis of Cdk1 activity or phosphorylation of its substrates can confirm this.
-
Activation of the G2/M Checkpoint: The cellular response to Mastl inhibition might involve the activation of the G2/M DNA damage checkpoint.
Question: After releasing the cells from the this compound block, they do not re-enter the cell cycle synchronously. How can I improve this?
Answer: Achieving a synchronous re-entry into the cell cycle is critical for many applications. Issues with synchronous release can be due to:
-
Incomplete Washout: Ensure the inhibitor is thoroughly washed out from the cell culture. Use multiple washes with fresh, pre-warmed media.
-
Irreversible Effects: At high concentrations or with prolonged exposure, the effects of the inhibitor might not be fully reversible.
-
Cellular Stress: The synchronization process itself can induce cellular stress, leading to heterogeneous re-entry into the cell cycle. Allow for a sufficient recovery period after washout.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound.
Question: What is the mechanism of action of this compound?
Answer: this compound is a small molecule inhibitor of Mastl (Greatwall) kinase. Mastl kinase plays a critical role in mitotic entry by phosphorylating α-endosulfine (ENSA) and ARPP19.[1][2] This phosphorylation event leads to the inhibition of the protein phosphatase 2A (PP2A) complex.[1] By inhibiting PP2A, the cell maintains a high level of cyclin B-Cdk1 activity, which is essential for driving the cell into mitosis. This compound blocks the kinase activity of Mastl, leading to the activation of PP2A, dephosphorylation of Cdk1 substrates, and ultimately, a cell cycle arrest at the G2/M transition.
Question: What is the recommended starting concentration for this compound?
Answer: A recommended starting concentration for cellular use is up to 100 nM.[3] However, the optimal concentration is highly cell-line dependent and should be determined empirically through a dose-response experiment.
Question: For which cell lines is this compound effective?
Answer: The effectiveness of this compound will depend on the expression and reliance of the specific cell line on Mastl kinase for cell cycle progression. It has been shown that depletion of MASTL reduces the oncogenic properties of breast cancer cells with high MASTL expression.[1] It is recommended to assess Mastl expression levels in your cell line of interest.
Question: How can I assess the efficiency of cell cycle synchronization with this compound?
Answer: The most common method to assess cell cycle distribution is through flow cytometry analysis of DNA content after staining with a fluorescent dye like propidium iodide (PI) or DAPI. This will allow you to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Protocols & Data
Protocol: Cell Cycle Synchronization using this compound
This protocol provides a general guideline for synchronizing cells in the G2/M phase using this compound. Note: This is a starting point, and optimization for your specific cell line is crucial.
Materials:
-
This compound (prepare stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 50-60% confluent at the time of treatment.
-
Dose-Response and Time-Course (Optimization):
-
To determine the optimal concentration, treat cells with a range of this compound concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) for a fixed time (e.g., 16-24 hours).
-
To determine the optimal incubation time, treat cells with the determined optimal concentration for various durations (e.g., 8, 12, 16, 24 hours).
-
-
Synchronization: Treat the cells with the optimized concentration of this compound for the optimized duration. Include a vehicle control (DMSO) in parallel.
-
Cell Harvest:
-
Aspirate the medium.
-
Wash the cells once with PBS.
-
Trypsinize the cells and collect them in a tube.
-
Centrifuge the cells and discard the supernatant.
-
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes at 4°C.
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the cell cycle distribution.
Quantitative Data Summary
The following table provides a general reference for expected outcomes. The actual results will vary depending on the cell line and experimental conditions.
| Parameter | Recommended Range/Value | Notes |
| This compound Starting Concentration | 10 - 100 nM[3] | Highly cell-line dependent. Optimization is required. |
| Incubation Time | 16 - 24 hours | Optimization is recommended. |
| Expected % of Cells in G2/M | >70% | This is a target for efficient synchronization. |
| Vehicle Control (DMSO) | ~20-30% | Represents the normal G2/M population in an asynchronous culture. |
Visualizations
Signaling Pathway of Mastl in Cell Cycle Control
Caption: The Mastl-ENSA/ARPP19-PP2A signaling pathway regulating mitotic entry.
Experimental Workflow for Cell Cycle Synchronization
References
- 1. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Synchronization Techniques to Study the Action of CDK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Mastl-IN-1 treatment time for optimal response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Mastl-IN-1, a potent inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of MASTL, also known as Greatwall kinase.[1][2] MASTL is a critical mitotic kinase that phosphorylates α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[3] This phosphorylation event leads to the inhibition of Protein Phosphatase 2A (PP2A), a key tumor suppressor.[4][5] By inhibiting MASTL, this compound prevents the phosphorylation of ENSA/ARPP19, leading to the reactivation of PP2A.[1] This reactivation of PP2A results in the dephosphorylation of downstream targets, ultimately impacting cell cycle progression, inducing mitotic defects, and leading to cancer cell death.[6][7]
Q2: How do I determine the optimal treatment time for this compound in my experiments?
A2: The optimal treatment time for this compound is cell-line dependent and assay-specific. A time-course experiment is highly recommended to determine the ideal duration for your specific experimental goals. Based on published data for similar MASTL inhibitors, treatment times can range from 16 to 72 hours.[1][8]
-
For cell cycle analysis: A shorter treatment time (e.g., 16-24 hours) is often sufficient to observe effects on mitotic progression.[1]
-
For cell viability or apoptosis assays: Longer incubation periods (e.g., 48-72 hours) may be necessary to observe significant changes.[8]
-
For mechanistic studies (e.g., Western blotting for downstream targets): A time course (e.g., 6, 12, 24, 48 hours) is recommended to capture both early and late cellular responses.
Q3: What are the expected phenotypic effects of this compound treatment on cancer cells?
A3: Inhibition of MASTL by this compound is expected to induce several key phenotypic changes in cancer cells, including:
-
Mitotic Arrest and Catastrophe: Cells may arrest in mitosis, leading to mitotic catastrophe, a form of cell death that occurs during mitosis.[7]
-
Reduced Cell Proliferation and Viability: Inhibition of MASTL typically leads to a decrease in cell proliferation and viability.[9]
-
Increased Apoptosis: Reactivation of PP2A can trigger apoptotic pathways.
-
Defects in Chromosome Segregation: Inhibition of MASTL can lead to chromosome misalignment and segregation errors.[4]
-
Reduced Oncogenic Properties: A reduction in anchorage-independent growth (soft agar) and mammosphere formation has been observed with MASTL inhibition.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low efficacy of this compound | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment to determine the IC50 value for your cell line. Recommended starting concentrations for similar MASTL inhibitors range from nanomolar to low micromolar.[8] |
| Incorrect Treatment Time: The incubation time may be too short to observe a significant effect. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. | |
| Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to MASTL inhibition. | Consider using a different cell line or investigating potential resistance mechanisms. The expression level of the PP2A regulatory subunit PPP2R2A has been identified as a potential biomarker for sensitivity.[6] | |
| Compound Instability: The this compound compound may have degraded. | Ensure proper storage of the compound as per the manufacturer's instructions, typically at -20°C or -80°C and protected from light.[10] Prepare fresh dilutions for each experiment. | |
| High toxicity in normal/non-cancerous cells | Concentration is too high: The concentration of this compound may be toxic to normal cells. | Determine the therapeutic window by testing a range of concentrations on both cancer and normal cell lines. MASTL inhibition has been shown to have less of an effect on the viability of normal breast cells compared to breast cancer cells.[1] |
| Off-target effects: At high concentrations, this compound may inhibit other kinases. | Use the lowest effective concentration determined from your dose-response experiments to minimize off-target effects. A highly selective inhibitor, MASTL-IN-15, was shown to have a more than 50-fold selectivity for MASTL over other kinases.[11] | |
| Inconsistent results between experiments | Variability in Cell Culture: Differences in cell passage number, confluency, or growth conditions can affect the cellular response. | Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density for each experiment. |
| Inaccurate Drug Dilution: Errors in preparing stock solutions or serial dilutions can lead to variability. | Prepare fresh stock solutions and dilutions for each experiment. Calibrate pipettes regularly. | |
| Assay Variability: The experimental assay itself may have inherent variability. | Include appropriate positive and negative controls in every experiment. Perform experiments in triplicate to ensure reproducibility. |
Signaling Pathways and Experimental Workflows
MASTL Signaling Pathway
The diagram below illustrates the central role of MASTL in regulating the PP2A tumor suppressor pathway.
Caption: MASTL signaling pathway and the effect of this compound.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical workflow for evaluating the effectiveness of this compound.
Caption: Standard experimental workflow for this compound evaluation.
Experimental Protocols
1. Cell Viability Assay (WST-8)
This protocol is adapted from methodologies used to assess the effects of MASTL inhibitors on cell viability.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or DMSO as a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
WST-8 Reagent Addition: Add 10 µL of WST-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.
2. Western Blot Analysis for Phospho-ENSA
This protocol is based on methods used to confirm MASTL inhibition in cells.[1]
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 30-50 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ENSA (Ser67) overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative change in phospho-ENSA levels.
References
- 1. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Oncogenic Functions of MASTL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Highly Selective Inhibitors of Microtubule-Associated Serine/Threonine Kinase-like (MASTL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Technical Support Center: Validating Target Engagement of Mastl-IN-1 in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in validating the target engagement of Mastl-IN-1 in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its cellular target?
This compound is a small molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase (Gwl).[1][2] MASTL is a key regulator of mitotic progression.[3][4]
Q2: What is the mechanism of action of Mastl kinase?
Mastl kinase phosphorylates two primary substrates: α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (Arpp19).[5][6] This phosphorylation event enables ENSA and Arpp19 to bind to and inhibit the protein phosphatase 2A (PP2A) complex, specifically the B55 subunit.[3][4] The inhibition of PP2A-B55 is crucial for maintaining the phosphorylation of cyclin B1-Cdk1 substrates, which promotes entry into and progression through mitosis.[3][7]
Q3: How can I validate that this compound is engaging its target in cells?
Target engagement of this compound can be validated using several methods:
-
Western Blotting: By measuring the phosphorylation levels of Mastl's direct downstream substrates, p-ENSA (Ser67) and p-Arpp19 (Ser62). A successful engagement of Mastl by this compound will lead to a dose-dependent decrease in the levels of p-ENSA and p-Arpp19.[3][7]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay directly assesses the binding of this compound to Mastl in intact cells. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.[8][9]
Q4: What are the known downstream effects of Mastl inhibition?
Inhibition of Mastl leads to the reactivation of PP2A-B55, which in turn dephosphorylates CDK1 substrates, causing mitotic defects, and potentially leading to mitotic catastrophe and cell death in cancer cells.[4] Other reported downstream effects include alterations in the AKT/mTOR and Wnt/β-catenin signaling pathways.[5]
Experimental Protocols and Data
Western Blotting for p-ENSA/p-Arpp19
This protocol describes how to assess this compound target engagement by quantifying the phosphorylation of its downstream substrates.
Experimental Workflow for Western Blotting
Materials and Reagents:
-
Cells of interest (e.g., HeLa, MCF7)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies (see table below)
-
Chemiluminescent substrate
-
Imaging system
Antibody and Reagent Recommendations
| Reagent | Supplier | Catalog # | Recommended Dilution |
| Phospho-ENSA (Ser67)/ARPP19 (Ser62) Antibody | Cell Signaling Technology | #5240 | 1:1000 |
| ARPP19 Polyclonal Antibody | Thermo Fisher Scientific | PA5-68127 | 1:1000 |
| β-Actin Antibody | Santa Cruz Biotechnology | sc-47778 | Varies, follow datasheet |
| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Technology | #7074 | 1:2000 |
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) for 2-4 hours. Include a DMSO-treated vehicle control.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ENSA/p-Arpp19) overnight at 4°C, following the recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the p-ENSA/p-Arpp19 signal to a loading control (e.g., β-actin) to account for loading differences.[10][11]
-
Plot the normalized signal against the this compound concentration to generate a dose-response curve and determine the IC50.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of this compound to Mastl kinase in a cellular context.[9]
Experimental Workflow for CETSA
Protocol:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with a saturating concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
-
Lysis and Separation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Detection and Analysis:
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Analyze the soluble fraction by Western blotting for Mastl protein.
-
Quantify the band intensities and plot the percentage of soluble Mastl protein against the temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates target stabilization and engagement.[8]
-
Troubleshooting Guide
Troubleshooting Decision Tree
Common Issues and Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Western Blot: No or weak p-ENSA/p-Arpp19 signal | - Ineffective primary antibody- Insufficient protein loading- Low Mastl activity in cells- Inactive phosphatase inhibitors | - Test antibody with a positive control- Increase the amount of protein loaded per lane[12]- Synchronize cells in mitosis (e.g., with nocodazole) to increase basal Mastl activity[13]- Use fresh lysis buffer with freshly added phosphatase inhibitors |
| Western Blot: High background | - Insufficient blocking- Primary or secondary antibody concentration too high- Inadequate washing | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk)[14]- Titrate antibody concentrations to find the optimal dilution- Increase the number and duration of wash steps |
| CETSA: No thermal shift observed | - this compound is not binding to Mastl in cells- Incorrect temperature range- Inefficient cell lysis- Suboptimal inhibitor concentration | - Confirm inhibitor activity with an orthogonal assay (e.g., Western blot)- Adjust the temperature gradient based on initial screening experiments[15]- Ensure complete cell lysis to release soluble protein- Perform a dose-response CETSA to find the optimal inhibitor concentration |
| Inconsistent results | - Variation in cell culture conditions- Inconsistent inhibitor preparation or treatment times- Variability in protein loading | - Maintain consistent cell passage number, confluency, and media- Prepare fresh inhibitor dilutions for each experiment and ensure precise timing- Perform accurate protein quantification and load equal amounts for each sample[16] |
| Potential off-target effects | This compound may inhibit other kinases, particularly within the AGC kinase family such as ROCK1.[5] | - Perform a kinase panel screening to identify other potential targets.- Use a structurally distinct Mastl inhibitor as a control.- Validate key findings using a genetic approach, such as siRNA-mediated knockdown of Mastl.[17] |
References
- 1. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase-Independent Functions of MASTL in Cancer: A New Perspective on MASTL Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-ENSA (Ser67)/ARPP19 (Ser62) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CETSA [cetsa.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 12. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Our Research — CETSA [cetsa.org]
- 16. A systematic approach to quantitative Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MASTL promotes cell contractility and motility through kinase-independent signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MASTL Kinase Inhibitors: Mastl-IN-1 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, has emerged as a significant therapeutic target in oncology.[1][2][3] Its role in cell cycle progression, particularly in mitosis, and its overexpression in various cancers have spurred the development of small molecule inhibitors.[1][2][3][4] This guide provides an objective comparison of Mastl-IN-1 (also referred to as MKI-1) with other notable MASTL kinase inhibitors, supported by experimental data.
Quantitative Comparison of MASTL Inhibitor Potency
The following table summarizes the reported potencies of various MASTL inhibitors. It is important to note that direct comparison of IC50 values should be approached with caution, as experimental conditions can vary between studies.
| Inhibitor | IC50 / EC50 / pIC50 | Assay Type | Notes |
| This compound (MKI-1) | 9.9 µM[5][6] | In vitro kinase assay | Exerts anti-tumor and radiosensitizer activities.[1] |
| GKI-1 | 5-9 µM[1][7] | In vitro kinase assay | First-line inhibitor of MASTL; reduces phosphorylation of ENSA in cells.[4][7] |
| MKI-2 | In vitro IC50: 37.44 nM[8][9][10]Cellular IC50: 142.7 nM[8][9][10] | In vitro kinase assay and cellular assay | A second-generation, potent, and selective MASTL inhibitor.[8][9] |
| Flavopiridol | EC50: 82.1 nM[11][12] | In vitro kinase assay | A natural product identified as a potent MASTL inhibitor.[11] |
| MASTL-IN-2 | IC50: 2.8 nM[13] | Cell proliferation assay (MIA PaCa cells) | Potent inhibitor of cancer cell proliferation.[13] |
| MASTL-IN-4 | pIC50: 9.15[13] | Not specified | Potent anti-proliferative activity.[13] |
| MASTL/Aurora A-IN-1 | MASTL IC50: 0.56 µMAurora A IC50: 0.16 µM[13] | Kinase assays | Dual inhibitor of MASTL and Aurora A kinases.[13] |
| AT13148 | Not specified for MASTL | Kinase assay | A multiple AGC kinase inhibitor used as a positive control in some MASTL inhibition studies.[1] |
Qualitative Comparison of Cellular Effects
| Inhibitor | Key Cellular Effects | Cancer Models Studied |
| This compound (MKI-1) | Induces mitotic cell death, reduces tumor growth and metastasis, acts as a radiosensitizer, decreases c-Myc stability via PP2A activation.[1][7] | Breast cancer.[1] |
| GKI-1 | Inhibits phosphorylation of ENSA/ARPP19, leads to mitotic arrest and cell death, overcomes cisplatin resistance.[4][14] | HeLa cells, Oral Squamous Cell Carcinoma.[4][14] |
| MKI-2 | Induces mitotic catastrophe, shows anti-tumor activities.[8][10] | Breast cancer.[8][9] |
| Flavopiridol | Arrests cell growth in the G1 phase, induces apoptosis, downregulates metastasis and inflammation-related genes.[11][12] | Breast cancer.[11] |
| MASTL-IN-2 | Inhibits cancer cell proliferation.[13] | Pancreatic cancer (MIA PaCa cells).[13] |
| MASTL-IN-4 | Shows anti-proliferative activity.[13] | Not specified. |
| MASTL/Aurora A-IN-1 | Induces G2/M cell cycle arrest, inhibits cancer cell proliferation.[13] | Leukemia, Melanoma.[13] |
MASTL Signaling Pathway
MASTL kinase plays a crucial role in mitotic progression by inactivating the Protein Phosphatase 2A (PP2A) complex.[1][2] This is achieved through the phosphorylation of α-endosulfine (ENSA) and/or cAMP-regulated phosphoprotein 19 (ARPP19).[13][15] Phosphorylated ENSA/ARPP19 binds to and inhibits the PP2A-B55 phosphatase, leading to the sustained phosphorylation of CDK1 substrates and promoting mitotic entry.[2][15] In cancer, overexpression of MASTL can lead to the inhibition of PP2A's tumor-suppressive functions, including the dephosphorylation and destabilization of oncoproteins like c-Myc.[1]
Caption: The MASTL signaling pathway in mitotic regulation and oncogenesis.
Experimental Methodologies
The characterization of MASTL inhibitors typically involves a series of in vitro and cell-based assays.
In Vitro Kinase Assay
-
Principle: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified MASTL kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[1][7][12]
-
Methodology: Recombinant MASTL kinase is incubated with a substrate (e.g., ENSA or a generic substrate like myelin basic protein) and ATP in the presence of varying concentrations of the inhibitor.[16] The reaction is stopped, and the amount of ADP generated is measured using a luminescence-based detection system. The IC50 value is then calculated from the dose-response curve.
Cell Viability and Proliferation Assays
-
Principle: These assays determine the effect of the inhibitor on the survival and growth of cancer cells.
-
Methodology: Cancer cell lines are treated with the inhibitor at various concentrations for a defined period (e.g., 72 hours).[7] Cell viability can be assessed using assays like the WST-8 assay, which measures mitochondrial dehydrogenase activity.[7][17] The number of viable cells can also be directly counted.
Immunofluorescence for Cellular Target Engagement
-
Principle: This technique is used to visualize and quantify the inhibition of MASTL activity within cells by measuring the phosphorylation status of its downstream substrates.
-
Methodology: Cells are treated with the inhibitor and then fixed and permeabilized.[1] They are subsequently incubated with a primary antibody specific for the phosphorylated form of a MASTL substrate (e.g., phospho-ENSA), followed by a fluorescently labeled secondary antibody.[1] The fluorescence intensity is then quantified using microscopy and image analysis software to determine the cellular IC50.[9]
PP2A Activity Assay
-
Principle: This assay measures the activity of the PP2A phosphatase, which is expected to increase upon MASTL inhibition.
-
Methodology: PP2A is immunoprecipitated from cell lysates of treated and untreated cells.[17] The activity of the immunoprecipitated PP2A is then measured using a synthetic phosphopeptide substrate and a colorimetric or fluorescent detection method.[17]
Experimental Workflow for MASTL Inhibitor Discovery and Validation
The process of identifying and characterizing novel MASTL inhibitors often follows a structured workflow, beginning with a large-scale screen and culminating in in vivo studies.
Caption: A generalized workflow for the discovery and validation of MASTL inhibitors.
Objective Comparison and Conclusion
This compound (MKI-1) represents an important first-generation tool compound for studying the biological effects of MASTL inhibition. With an IC50 in the high micromolar range (9.9 µM), it has been instrumental in demonstrating that inhibiting MASTL can lead to anti-tumor and radiosensitizing effects in breast cancer models, primarily through the activation of PP2A and subsequent destabilization of c-Myc.[1][5][6]
However, the field has seen the development of significantly more potent inhibitors. MKI-2, a second-generation inhibitor, boasts an in vitro IC50 of 37.44 nM and a cellular IC50 of 142.7 nM, representing a substantial improvement in potency over MKI-1.[8][9] Similarly, compounds like MASTL-IN-2 (IC50: 2.8 nM in a cell proliferation assay) and Flavopiridol (EC50: 82.1 nM) also exhibit nanomolar efficacy.[11][13]
While MKI-1 and GKI-1 have similar potencies, MKI-1 was shown to have anti-tumor activity in breast cancer models where GKI-1 did not.[8] MKI-2 is noted for its selectivity over other AGC kinases, an important feature for a therapeutic candidate.[8][10] Dual-target inhibitors like MASTL/Aurora A-IN-1 offer a different therapeutic strategy by simultaneously targeting two key mitotic kinases.[13]
References
- 1. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 3. The Oncogenic Functions of MASTL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 8. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. osti.gov [osti.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. The MASTL-ENSA-PP2A/B55 axis modulates cisplatin resistance in oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MASTL Inhibitors: Mastl-IN-1 vs. GKI-1
For researchers, scientists, and drug development professionals, the selection of a potent and specific chemical probe is paramount for target validation and therapeutic development. This guide provides a comprehensive comparison of two known inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL), Mastl-IN-1 (also known as MKI-1) and GKI-1, focusing on their efficacy, mechanism of action, and supporting experimental data.
Executive Summary
This compound and GKI-1 are both small molecule inhibitors targeting MASTL, a key mitotic kinase. While both compounds exhibit in vitro inhibition of MASTL kinase activity in the low micromolar range, their downstream cellular effects and anti-cancer efficacy diverge significantly. This compound has demonstrated potent anti-tumor and radiosensitizing activities in breast cancer models, both in vitro and in vivo.[1] In contrast, GKI-1, while capable of inducing mitotic arrest in some cell lines, has shown limited to no anti-cancer activity in breast cancer cells.[1][2] This guide will delve into the available data to provide a clear comparison to inform inhibitor selection for future research.
Data Presentation: Quantitative Efficacy
The following tables summarize the reported in vitro efficacy of this compound and GKI-1 from various studies. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions.
| Inhibitor | Assay Type | Target/Cell Line | IC50 Value | Reference |
| This compound (MKI-1) | Kinase Assay | MASTL | 9.9 µM | [2][3] |
| Mastl-IN-15 | Biochemical Assay | MASTL | Ki = 0.03 nM | [4] |
| GKI-1 | Kinase Assay | MASTL | 5-9 µM | [1] |
| GKI-1 | Kinase Assay | hGWLFL | 4.9 µM | [5] |
| GKI-1 | Kinase Assay | hGWL-KinDom | 2.5 µM | [5] |
Table 1: In Vitro Kinase Inhibition of this compound and GKI-1.
| Inhibitor | Cell Line | Assay Type | Effect | Reference |
| This compound (MKI-1) | MCF7, BT549 (Breast Cancer) | Cell Viability | More active than in normal breast cells (MCF10A) | [1] |
| This compound (MKI-1) | MCF7 (Breast Cancer) | Colony Formation | Clearly inhibited | [1] |
| This compound (MKI-1) | MCF7 (Breast Cancer) | Mammosphere Formation | Clearly inhibited | [1] |
| GKI-1 | Breast Cancer Cells | Anticancer Activity | No significant activity | [1][2] |
| GKI-1 | HeLa | ENSA/ARPP19 Phosphorylation | Reduced | [5][6] |
| GKI-1 | HeLa | Cell Proliferation | Decrease in mitotic events, mitotic arrest/cell death, cytokinesis failure | [5][6] |
| GKI-1 | Pancreatic Cancer Cells | Cell Viability | Reduced in a dose-dependent manner | [7] |
| GKI-1 | Oral Squamous Cell Carcinoma | Cisplatin Sensitization | Sensitized cells to cisplatin | [8] |
Table 2: Cellular Efficacy of this compound and GKI-1.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approach to evaluating these inhibitors, the following diagrams are provided.
Caption: The MASTL-PP2A-c-Myc signaling pathway and points of intervention by this compound and GKI-1.
References
- 1. A Detailed Mammosphere Assay Protocol for the Quantification of Breast Stem Cell Activity - ProQuest [proquest.com]
- 2. Clonogenic Assay [en.bio-protocol.org]
- 3. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 4. Clonogenic Assay [bio-protocol.org]
- 5. A detailed mammosphere assay protocol for the quantification of breast stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to MKI-1 (Mastl-IN-1) and MKI-2: Potency and Selectivity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the two MASTL kinase inhibitors, MKI-1 (Mastl-IN-1) and MKI-2, focusing on their potency and selectivity. The information is supported by experimental data and detailed methodologies to aid in the selection of the appropriate inhibitor for research and development purposes.
Executive Summary
MKI-2 has emerged as a significantly more potent and selective inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL) compared to its predecessor, MKI-1. Exhibiting a nanomolar in vitro IC50 value, MKI-2 is approximately 264-fold more potent than MKI-1, which has an IC50 in the micromolar range. Furthermore, MKI-2 has demonstrated selectivity for MASTL over other related kinases, a characteristic that has not been quantitatively documented for MKI-1. This guide presents the available data on the potency and selectivity of both inhibitors, along with the experimental protocols used to generate this data.
Data Presentation
Table 1: Potency of MKI-1 and MKI-2 against MASTL Kinase
| Compound | In Vitro IC50 | Cellular IC50 | Reference |
| MKI-1 (this compound) | 9.9 µM[1][2][3] | Not Reported | [1] |
| MKI-2 | 37.44 nM[4][5][6] | 142.7 nM[4][5][6] | [4][5][6] |
Table 2: Selectivity Profile of MKI-2
While a direct quantitative comparison of the selectivity of MKI-1 and MKI-2 is limited by the available data, MKI-2 has been shown to be selective for MASTL over several other AGC family kinases. The following table summarizes the observed selectivity of MKI-2.
| Kinase | MKI-2 Activity | Reference |
| ROCK1 | No significant inhibition | [4][5][6] |
| AKT1 | No significant inhibition | [4][5][6] |
| PKACα | No significant inhibition | [4][5][6] |
| p70S6K | No significant inhibition | [4][5][6] |
Note: Specific IC50 values for MKI-2 against these kinases are not provided in the cited literature. The studies report a lack of significant inhibition at the tested concentrations.
Mandatory Visualization
Signaling Pathway of MASTL Kinase
Caption: The MASTL kinase signaling pathway in mitotic progression.
Experimental Workflow for Determining Inhibitor Potency
Caption: Experimental workflows for determining in vitro and cellular IC50 values.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol was utilized to determine the in vitro IC50 values for both MKI-1 and MKI-2 against MASTL kinase.[1]
1. Reagents and Materials:
-
Recombinant GST-tagged-MASTL
-
His-tagged-ENSA (substrate)
-
MKI-1 or MKI-2
-
Kinase Buffer: 100 mM Tris-HCl (pH 7.5), 30 mM MgCl2, 2 mM DTT, 1 mM EDTA
-
Ultra-pure ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96-well or 384-well plates
2. Procedure:
-
Prepare serial dilutions of MKI-1 or MKI-2 in kinase buffer.
-
In a white-walled microplate, combine recombinant MASTL kinase, the substrate ENSA, and the varying concentrations of the inhibitor.
-
Initiate the kinase reaction by adding a solution of ATP to a final concentration of 10 µM.
-
Incubate the reaction mixture for 30 minutes at 30°C.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
The IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.
Cellular Kinase Inhibition Assay (Immunofluorescence)
This protocol was used to determine the cellular IC50 of MKI-2 by measuring the inhibition of MASTL-mediated phosphorylation of ENSA in cells.[5]
1. Reagents and Materials:
-
MCF7 breast cancer cells
-
MKI-2
-
Colcemid
-
4% Paraformaldehyde in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody: Rabbit anti-phospho-ENSA (Ser67)
-
Secondary Antibody: Fluorescently-labeled anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting Medium
-
Fluorescence microscope or high-content imaging system
2. Procedure:
-
Seed MCF7 cells on coverslips or in imaging-compatible microplates and allow them to adhere.
-
Arrest the cells in mitosis by treating with 80 ng/mL colcemide.
-
Treat the mitotic-arrested cells with various concentrations of MKI-2 for 14 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody against phospho-ENSA (Ser67) overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of phospho-ENSA staining.
-
The cellular IC50 is determined by plotting the fluorescence intensity against the logarithm of the MKI-2 concentration.
Conclusion
The available data strongly indicates that MKI-2 is a superior inhibitor of MASTL kinase compared to MKI-1, exhibiting significantly higher potency in both in vitro and cellular assays. Furthermore, MKI-2 has a documented selective profile, showing minimal activity against other tested AGC family kinases. For researchers requiring a highly potent and selective tool to probe MASTL function, MKI-2 is the recommended choice. MKI-1, while less potent, may still be a useful tool in certain contexts, particularly when a less potent inhibitor is desired or for historical comparison. The provided experimental protocols offer a foundation for the replication and extension of these findings.
References
- 1. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: MASTL-IN-1 versus the Multi-AGC Kinase Inhibitor AT13148
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the selective inhibition of protein kinases offers a promising avenue for therapeutic intervention. This guide provides a detailed, objective comparison of two distinct kinase inhibitors: MKI-2, a potent and selective inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), and AT13148, a multi-targeted inhibitor of the AGC family of kinases. This comparison is based on available preclinical data, focusing on their target specificity, mechanism of action, and cellular effects.
At a Glance: Key Differences
| Feature | MKI-2 (MASTL Inhibitor) | AT13148 (Multi-AGC Kinase Inhibitor) |
| Primary Target | Microtubule-associated serine/threonine kinase-like (MASTL) | Multiple AGC kinases including AKT, p70S6K, PKA, and ROCK |
| Mechanism of Action | Prevents mitotic entry and progression by activating PP2A phosphatase | Broadly inhibits signaling pathways downstream of PI3K, affecting cell survival, growth, and proliferation |
| Selectivity | Highly selective for MASTL | Potent against a range of AGC kinases |
| Reported Potency | In vitro IC50: 37.44 nM | IC50 values in the low nanomolar range against multiple targets |
In-Depth Analysis
Target Profile and Potency
A critical differentiator between these two inhibitors is their target selectivity. MKI-2 is a highly selective inhibitor of MASTL, a key regulator of mitotic progression. In contrast, AT13148 is a broad-spectrum inhibitor of the AGC kinase family, which plays a crucial role in various cellular processes including cell growth, survival, and metabolism.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | MKI-2 IC50 (nM) | AT13148 IC50 (nM) |
| MASTL | 37.44 [1][2][3] | Not Reported |
| AKT1 | Not significantly inhibited[1][2][3] | 38[4][5] |
| AKT2 | Not significantly inhibited[1][2][3] | 402[4][5] |
| AKT3 | Not significantly inhibited[1][2][3] | 50[4][5] |
| p70S6K | Not significantly inhibited[1][2][3] | 8[4][5] |
| PKA | Not significantly inhibited[1][2][3] | 3[4][5] |
| ROCKI | Not significantly inhibited[1][2][3] | 6[4][5] |
| ROCKII | Not significantly inhibited[1][2][3] | 4[4][5] |
| RSK1 | Not Reported | 85[4] |
| SGK3 | Not Reported | 63[4] |
| CHK2 | Not Reported | >800[4] |
| Aurora B | Not Reported | >800[4] |
Data compiled from publicly available research.[1][2][3][4][5]
Cellular Activity
The distinct target profiles of MKI-2 and AT13148 translate to different cellular consequences. MKI-2's inhibition of MASTL leads to the activation of its downstream target, the phosphatase PP2A, resulting in mitotic arrest and subsequent cell death.[1][2][3] AT13148, by inhibiting multiple nodes in the PI3K/AKT/mTOR pathway, potently suppresses cancer cell proliferation across various cell lines.
Table 2: Cellular Proliferation Inhibition
| Inhibitor | Cell Line(s) | GI50/Cellular IC50 |
| MKI-2 | Breast Cancer Cells | 142.7 nM (Cellular IC50)[1][2][3] |
| AT13148 | Panel of cancer cell lines | 1.5 - 3.8 µM (GI50)[4][5] |
GI50: Concentration for 50% of maximal inhibition of cell proliferation. Cellular IC50: Concentration causing 50% inhibition of a cellular process.
Signaling Pathways
The signaling pathways affected by these inhibitors are fundamentally different, reflecting their distinct molecular targets.
Experimental Methodologies
The data presented in this guide are derived from standard preclinical assays. Below are generalized protocols for the key experiments cited.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
-
Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of the inhibitor (MKI-2 or AT13148).
-
Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 30 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.
-
Signal Detection: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitor and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours. Metabolically active cells will convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
Western Blotting
This technique is used to detect specific proteins in a sample and to assess the phosphorylation status of signaling molecules.
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to extract the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-ENSA, phospho-AKT).
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which can be captured on film or with a digital imager.
Conclusion
MKI-2 and AT13148 represent two distinct strategies for kinase-targeted cancer therapy. MKI-2 offers a highly specific approach by targeting MASTL, a key regulator of mitosis. This specificity may lead to a more targeted anti-mitotic effect with potentially fewer off-target effects. In contrast, AT13148's multi-targeted inhibition of the AGC kinase family provides a broader blockade of key cancer-promoting signaling pathways. This could be advantageous in cancers driven by multiple signaling aberrations but may also be associated with a wider range of on-target toxicities, as suggested by its clinical development history.[6][7][8][9] The choice between a highly selective and a multi-targeted inhibitor will ultimately depend on the specific cancer context, the underlying genetic drivers, and the desired therapeutic outcome. Further research, including head-to-head preclinical studies, would be invaluable in elucidating the relative merits of these two approaches.
References
- 1. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. First-in-Human Study of AT13148, a Dual ROCK-AKT Inhibitor in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. First-in-human study of AT13148, a dual ROCK-AKT inhibitor in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mastl-IN-1 and Paclitaxel Efficacy in Preclinical Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of Mastl-IN-1, a novel MASTL kinase inhibitor, and paclitaxel, a standard-of-care chemotherapy agent, in breast cancer models. This analysis is based on available data from separate, non-head-to-head studies. To date, no direct comparative efficacy studies between this compound and paclitaxel have been published.
Executive Summary
Paclitaxel, a microtubule-stabilizing agent, has been a cornerstone of breast cancer chemotherapy for decades.[1][2][3] It induces mitotic arrest and apoptosis in rapidly dividing cancer cells.[1][3][] this compound is a novel small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), a kinase often overexpressed in breast cancer and associated with poor prognosis.[5][6][7][8] this compound exerts its antitumor effects by activating protein phosphatase 2A (PP2A), leading to decreased levels of the oncoprotein c-Myc and inducing mitotic catastrophe in cancer cells.[5][6][9][10] Preclinical data suggest that this compound has potent antitumor and radiosensitizing activity in breast cancer models, with the added advantage of showing significantly less toxicity to normal breast cells compared to cancer cells.[5][11]
Quantitative Data on Preclinical Efficacy
The following tables summarize key efficacy data for this compound and paclitaxel from independent preclinical studies. It is crucial to note that these data are not from direct comparative experiments and that experimental conditions may have varied between studies.
Table 1: In Vitro Efficacy of this compound (MKI-1) in Breast Cancer Cell Lines
| Cell Line | Type | IC50 (μM) | Reference |
| MCF7 | Estrogen Receptor-Positive | Not Specified | [5] |
| BT549 | Triple-Negative Breast Cancer | Not Specified | [5] |
| T47D | Estrogen Receptor-Positive | Not Specified | [5] |
Note: While the specific IC50 values for MKI-1 were not detailed in the provided search results, one study mentioned that a newer generation inhibitor, MKI-2, had an in vitro IC50 of 37.44 nM and a cellular IC50 of 142.7 nM in breast cancer cells, with MKI-1 having a lower potency of 9.9 μM.[12] Another study indicated MKI-1 was more active in MCF7 and BT549 breast cancer cells than in normal MCF10A breast cells.[5]
Table 2: In Vivo Efficacy of this compound (MKI-1) in a Breast Cancer Xenograft Model
| Animal Model | Treatment | Tumor Growth Inhibition | Reference |
| MCF7 Xenograft | MKI-1 | Statistically Significant | [5][6] |
Note: The study reported that MKI-1 exerted antitumor activities in an in vivo model of breast cancer, but specific quantitative data on tumor growth inhibition percentages were not available in the provided search results.[5][6]
Table 3: In Vitro Efficacy of Paclitaxel in Breast Cancer Cell Lines
| Cell Line | Type | IC50 (nM) | Reference |
| Various | Breast Cancer | Low nM range is considered clinically relevant | [13] |
Note: Specific IC50 values for paclitaxel in various breast cancer cell lines were not detailed in the provided search results, but it is widely established to be effective in the low nanomolar range.[13]
Table 4: Clinical Efficacy of Paclitaxel in Metastatic Breast Cancer
| Study Population | Treatment | Overall Response Rate | Median Time to Progression | Reference | |---|---|---|---| | 91 patients with metastatic breast cancer | Weekly paclitaxel (90 mg/m²) | 55% | 7.5 months |[14] | | 50 assessable patients with metastatic breast cancer | Paclitaxel (175 and 225 mg/m²) 3-hour infusion | 38% | 5 months |[15] |
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound inhibits MASTL kinase.[5][6] In cancer cells, MASTL is often overexpressed and contributes to tumor progression by inactivating the tumor suppressor protein phosphatase 2A (PP2A).[5][7][9] By inhibiting MASTL, this compound leads to the activation of PP2A.[5][6][10] Activated PP2A then dephosphorylates and destabilizes the oncoprotein c-Myc, a key driver of cell proliferation.[5][6][10] This cascade of events ultimately leads to mitotic catastrophe and cell death in breast cancer cells.[9]
Caption: this compound signaling pathway in breast cancer cells.
Paclitaxel Signaling Pathway
Paclitaxel's primary mechanism of action is the stabilization of microtubules.[1][3][] It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing depolymerization.[1][3] This disruption of normal microtubule dynamics interferes with mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Paclitaxel can also induce apoptosis by inactivating the anti-apoptotic protein Bcl-2.[2][3]
Caption: Paclitaxel's mechanism of action in breast cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of findings.
In Vitro Cell Viability Assay (General Protocol)
-
Cell Culture: Breast cancer cell lines (e.g., MCF7, T47D, BT549) and a normal breast cell line (e.g., MCF10A) are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound or paclitaxel for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence values are used to calculate the percentage of cell viability relative to untreated controls. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting cell viability against drug concentration.
In Vivo Tumor Xenograft Study (General Protocol)
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Breast cancer cells (e.g., MCF7) are subcutaneously injected into the flank of the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound or paclitaxel is administered via an appropriate route (e.g., intraperitoneal or intravenous injection) at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated to assess the efficacy of the treatment.
References
- 1. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 5. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Oncogenic Functions of MASTL Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic relevance of the PP2A-B55 inhibitory kinase MASTL/Greatwall in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 11. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes | MDPI [mdpi.com]
- 13. Validate User [aacrjournals.org]
- 14. Weekly Paclitaxel – An Effective Treatment for Advanced Breast Cancer | Anticancer Research [ar.iiarjournals.org]
- 15. Paclitaxel in metastatic breast cancer: a trial of two doses by a 3-hour infusion in patients with disease recurrence after prior therapy with anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing Synergy: Mastl Inhibitors Enhance Chemotherapeutic Efficacy
A new wave of targeted therapies demonstrates significant synergistic effects with conventional chemotherapy agents, offering promising avenues for cancer treatment.
For Immediate Release
Recent preclinical studies have illuminated the potent synergistic relationship between Mastl (Microtubule-associated serine/threonine kinase-like) inhibitors and traditional chemotherapy drugs. These findings position Mastl inhibitors, such as Mastl-IN-1 and its analogs, as promising candidates to enhance the efficacy of treatments for a range of cancers, including oral squamous cell carcinoma, breast cancer, and colon cancer. By targeting a key regulator of the cell cycle and chemoresistance, these inhibitors can re-sensitize cancer cells to standard-of-care agents like cisplatin and 5-fluorouracil (5-FU).
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a critical regulator of mitotic progression.[1] Its primary function is to phosphorylate and activate endosulfine-alpha (ENSA) and ARPP19, which in turn inhibit the tumor suppressor protein phosphatase 2A (PP2A).[1] This inhibition is crucial for maintaining the mitotic state. However, in many cancers, MASTL is overexpressed, leading to dysregulated cell division and contributing to chemoresistance.
This guide provides a comparative analysis of the synergistic effects of Mastl inhibitors with chemotherapy, supported by experimental data from key preclinical studies.
Quantitative Analysis of Synergistic Effects
The synergy between Mastl inhibitors and chemotherapy has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
While direct CI values for "this compound" are not available in the reviewed literature, studies on specific Mastl inhibitors like GKI-1 and MKI-1, as well as Mastl gene knockdown, provide strong evidence of synergy.
Mastl Inhibition and Cisplatin in Oral Squamous Cell Carcinoma (OSCC)
In a study on the cisplatin-resistant OSCC cell line SCC38, the combination of the Mastl inhibitor GKI-1 with cisplatin demonstrated a significant synergistic effect on cell viability.[2]
| Treatment Condition | Cisplatin IC50 (µM) | Fold Change in IC50 | Reference |
| Control (Scrambled siRNA) | ~6.0 | - | [2] |
| MASTL siRNA | ~3.5 | ~1.7x decrease | [2] |
| GKI-1 (10 µM) | ~3.3 | ~1.8x decrease | [2] |
Table 1: Effect of MASTL inhibition on cisplatin IC50 in SCC38 cells. Data extracted from Gouttia et al., 2022.[2]
Mastl Knockdown and 5-Fluorouracil (5-FU) in Colon Cancer
Inhibition of MASTL in colon cancer cell lines has been shown to induce chemosensitivity to 5-FU. In HCT116 colon cancer cells, knockdown of MASTL (HCT116MKD) significantly enhanced the cell-killing effects of 5-FU compared to control cells (HCT116C).
| Cell Line | Treatment | % Cell Death | Reference |
| HCT116C (Control) | 5-FU | 25-30% | |
| HCT116MKD (MASTL Knockdown) | 5-FU | 60-70% |
Table 2: Effect of MASTL knockdown on 5-FU-induced cell death in HCT116 colon cancer cells. Data extracted from Uppada et al., 2018.
Underlying Mechanisms of Synergy
The synergistic effects of Mastl inhibitors with chemotherapy are rooted in their ability to counteract key chemoresistance mechanisms.
The MASTL-PP2A Signaling Pathway
Overexpression of MASTL leads to the inhibition of the tumor suppressor PP2A. This results in the sustained phosphorylation of numerous proteins that promote cell survival and proliferation, contributing to chemoresistance. Mastl inhibitors block this cascade, reactivating PP2A, which can then dephosphorylate pro-survival proteins and sensitize cancer cells to the DNA-damaging effects of chemotherapy.
References
Validating the Antitumor Effects of Mastl-IN-1 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antitumor efficacy of Mastl-IN-1 (also known as MKI-1), a novel small-molecule inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL). The data presented here is compiled from preclinical studies to aid researchers in evaluating its potential as a therapeutic agent.
Performance Comparison of this compound
This compound has demonstrated significant antitumor and radiosensitizing activities in breast cancer models. Its efficacy has been evaluated as a standalone treatment and in combination with radiotherapy.
In Vivo Antitumor Activity in a BT549 Xenograft Model
The following table summarizes the in vivo efficacy of this compound in a BT549 triple-negative breast cancer xenograft mouse model.[1][2]
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SD | Percentage of Tumor Growth Inhibition (%) |
| Control (Vehicle) | ~1200 | 0 |
| This compound (50 mg/kg) | ~700 | ~42 |
| Radiation (6 Gy) | ~600 | ~50 |
| This compound + Radiation | ~300 | ~75 |
Data is estimated from graphical representations in the cited literature and presented for comparative purposes.
Comparison with Other MASTL Inhibitors
While direct in vivo comparative studies are limited, a second-generation inhibitor, MKI-2, has been developed and shows higher potency in in vitro assays.
| Compound | In Vitro IC50 (MASTL activity) |
| This compound (MKI-1) | 9.9 µM |
| MKI-2 | 37.44 nM |
Experimental Protocols
Animal Model and Xenograft Establishment
-
Animal Model: Five-week-old female BALB/c nude mice are used for the xenograft studies.[3][4]
-
Cell Line: BT549 human breast cancer cells are used to induce tumor formation.[1]
-
Implantation: 5 x 10^6 BT549 cells are subcutaneously injected into the flank of each mouse.[2]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers and calculated using the formula: (length × width²) / 2.
Treatment Regimen
-
This compound Administration: Once tumors reach a palpable size, mice are treated with this compound at a dose of 50 mg/kg, administered via intraperitoneal (i.p.) injection twice a week.[4]
-
Radiotherapy: For combination studies, a single dose of 6 Gy irradiation is delivered to the tumor-bearing region.[2][3]
-
Control Group: The control group receives a vehicle solution (e.g., DMSO) following the same administration schedule.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for this compound involves the inhibition of MASTL kinase, which leads to the activation of Protein Phosphatase 2A (PP2A). Activated PP2A then dephosphorylates and promotes the degradation of the oncoprotein c-Myc.
Caption: this compound Signaling Pathway.
The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of this compound.
Caption: In Vivo Experimental Workflow.
References
- 1. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. immune-system-research.com [immune-system-research.com]
- 4. medchemexpress.com [medchemexpress.com]
Validating MASTL Inhibition: A Comparative Guide to Mastl-IN-1 and MASTL siRNA Knockdown
In the landscape of oncology research and drug development, targeting mitotic kinases presents a promising avenue for therapeutic intervention. One such target, the Microtubule-associated serine/threonine kinase-like (MASTL) protein, has garnered significant attention for its role in cell cycle progression and its upregulation in various cancers. This guide provides a comprehensive comparison of two key methodologies for studying MASTL function and validating potential inhibitors: the use of the chemical inhibitor Mastl-IN-1 and the genetic approach of siRNA-mediated knockdown.
This document serves as a resource for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental data, protocols, and underlying signaling pathways. By presenting a side-by-side analysis, we aim to facilitate a clearer understanding of the cross-validation process, ensuring that the observed effects of a small molecule inhibitor are indeed a direct consequence of its intended target's inhibition.
Quantitative Comparison of MASTL Inhibition Methods
The following tables summarize the quantitative effects of MASTL inhibition through a chemical inhibitor (represented by data from known MASTL inhibitors like MKI-1 and Flavopiridol, as direct comparative data for this compound is limited) and siRNA knockdown. These data are extracted from studies on breast cancer cell lines, a common model for MASTL research.
Table 1: Effect on Cell Viability
| Treatment | Cell Line | Concentration/Dose | Method | Result | Reference |
| MASTL Inhibitor (MKI-1) | MCF7 | 15 µM | WST-8 assay | Significant reduction in cell viability | [1][2] |
| MASTL Inhibitor (MKI-1) | T47D | 15 µM | WST-8 assay | Significant reduction in cell viability | [2] |
| MASTL Inhibitor (Flavopiridol) | MDA-MB-231 | 82.1 nM (EC50) | In vitro kinase assay | Inhibition of MASTL kinase activity | [3][4] |
| MASTL siRNA | MCF7 | 20 nM | Cell counting | Predominantly induced cell death and reduced viability | [5][6] |
| MASTL siRNA | T47D | 20 nM | Cell counting | Predominantly induced cell death and reduced viability | [5] |
Table 2: Induction of Apoptosis
| Treatment | Cell Line | Concentration/Dose | Method | Result | Reference |
| MASTL Inhibitor (Flavopiridol) | MDA-MB-231 | Not specified | Immunoblot (Cleaved PARP) | Induction of apoptosis | [3] |
| MASTL siRNA | MCF7 | Not specified | Immunofluorescence (Cleaved PARP) | Significant induction of apoptosis | [5] |
| MASTL siRNA | Breast Cancer Cell Lines | Not specified | Not specified | MASTL depletion induced cell death | [5] |
Table 3: Impact on Downstream Signaling
| Treatment | Target Protein | Cell Line | Concentration/Dose | Method | Result | Reference |
| MASTL Inhibitor (MKI-1) | p-ENSA (Ser67) | MCF7 | 15 µM | Immunoblot | Significant decrease in phosphorylation | [2][7] |
| MASTL Inhibitor (MKI-1) | c-Myc | MCF7 | Not specified | Immunoblot | Reduction in total c-Myc levels | [2][7] |
| MASTL siRNA | p-ENSA (Ser67) | MCF7 | 20 nM | Immunofluorescence | Significant decrease in phosphorylation | [2][7] |
| MASTL siRNA | c-Myc | MCF7 | Not specified | Immunoblot | Decrease in c-Myc protein levels | [2][7] |
Experimental Protocols
A critical aspect of cross-validation is the meticulous execution of experimental protocols. Below are detailed methodologies for siRNA-mediated knockdown of MASTL and treatment with a MASTL inhibitor.
MASTL siRNA Knockdown Protocol
This protocol is adapted from standard siRNA transfection procedures.[8][9][10][11][12]
-
Cell Seeding:
-
One day prior to transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection. For MCF7 cells, a density of 2 x 10^5 cells per well is recommended.
-
Use antibiotic-free normal growth medium supplemented with fetal bovine serum (FBS).
-
-
Preparation of siRNA-Lipofectamine Complexes:
-
For each well, prepare two tubes:
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Aspirate the growth medium from the cells and wash once with serum-free medium.
-
Add the 200 µL siRNA-lipofectamine complex to 800 µL of fresh, antibiotic-free complete medium and add the mixture to the cells.
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator before proceeding with downstream analysis.
-
MASTL Inhibitor (this compound) Treatment Protocol
This protocol is a generalized procedure for treating cultured cells with a small molecule inhibitor.
-
Cell Seeding:
-
Seed cells in the desired plate format (e.g., 96-well for viability assays, 6-well for protein analysis) at a density that allows for logarithmic growth during the treatment period.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). For MKI-1, a stock solution of 60 mg/mL in DMSO can be prepared.[14]
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in complete cell culture medium. It is crucial to include a vehicle control (DMSO-treated) in all experiments.
-
-
Treatment:
-
Aspirate the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
The incubation time will vary depending on the assay. For cell viability assays, a 72-hour incubation is common.[2] For signaling pathway analysis, shorter time points (e.g., 24 hours) may be more appropriate.[2]
-
-
Downstream Analysis:
-
Following incubation, proceed with the relevant assays, such as cell viability assays (e.g., WST-8, CCK-8), apoptosis assays (e.g., Annexin V staining, PARP cleavage), or protein analysis (e.g., Western blotting).
-
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the MASTL signaling pathway and a typical cross-validation workflow.
Caption: MASTL Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for Cross-Validation.
References
- 1. researchgate.net [researchgate.net]
- 2. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Targeted inhibition of MASTL kinase activity induces apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer growth and radioresistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Guidelines for transfection of siRNA [qiagen.com]
- 10. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. genscript.com [genscript.com]
- 13. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
A Comparative Analysis of Mastl-IN-1 and Other Mitotic Inhibitors for Researchers and Drug Development Professionals
A deep dive into the mechanisms, efficacy, and experimental evaluation of promising anti-cancer agents targeting mitosis.
This guide provides a comprehensive comparison of Mastl-IN-1, a selective inhibitor of Microtubule-associated serine/threonine kinase-like (Mastl), with other prominent classes of mitotic inhibitors used in cancer research and therapy. We present a detailed analysis of their mechanisms of action, comparative efficacy through IC50 values, and the signaling pathways they modulate. Furthermore, this guide offers detailed experimental protocols for key assays and visual representations of cellular pathways to aid in experimental design and data interpretation.
Introduction to Mitotic Inhibitors
Mitotic inhibitors are a class of anti-cancer drugs that disrupt the process of mitosis, or cell division.[1] Because cancer cells are characterized by rapid and uncontrolled proliferation, they are particularly susceptible to agents that interfere with the cell cycle.[1] These inhibitors target various components of the mitotic machinery, leading to cell cycle arrest and, ultimately, apoptosis.[2][3] Major classes of mitotic inhibitors include microtubule-targeting agents and inhibitors of mitotic kinases.[2]
Comparative Analysis of Mitotic Inhibitors
This section provides a head-to-head comparison of this compound with other well-established mitotic inhibitors, focusing on their distinct mechanisms of action and reported efficacy.
Mechanism of Action
-
This compound: Mastl kinase is a key regulator of mitotic progression.[4][5] It phosphorylates and activates endosulfine-alpha (ENSA) and ARPP19, which in turn inhibit the tumor suppressor phosphatase PP2A.[4][6] Inhibition of PP2A is crucial for maintaining the phosphorylated state of CDK1 substrates, a requirement for mitotic entry and maintenance. This compound and its analogs, MKI-1 and MKI-2, act by directly inhibiting the kinase activity of Mastl, leading to the reactivation of PP2A, dephosphorylation of CDK1 substrates, and subsequent mitotic collapse or catastrophe.[7][8]
-
Microtubule-Targeting Agents (MTAs): This class of drugs interferes with the dynamics of microtubules, which are essential components of the mitotic spindle.[2][3]
-
Taxanes (e.g., Paclitaxel): Stabilize microtubules, preventing their depolymerization. This leads to the formation of abnormal, non-functional mitotic spindles and blocks cells in mitosis.[9]
-
Vinca Alkaloids (e.g., Vincristine): Inhibit microtubule polymerization by binding to tubulin dimers, leading to the disassembly of the mitotic spindle.[10]
-
-
Kinase Inhibitors: These inhibitors target other critical kinases involved in mitosis.
-
Polo-like Kinase 1 (PLK1) Inhibitors (e.g., BI 2536): PLK1 is a master regulator of mitosis, involved in centrosome maturation, spindle assembly, and cytokinesis.[11] PLK1 inhibitors block these processes, leading to mitotic arrest and apoptosis.[3]
-
Aurora Kinase Inhibitors (e.g., VX-680/Tozasertib): Aurora kinases (A and B) are essential for centrosome separation, bipolar spindle formation, and chromosome segregation.[9][12] Inhibition of these kinases leads to severe mitotic defects.[13]
-
Data Presentation: Comparative Efficacy (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[14] Lower IC50 values indicate higher potency.[15] The following table summarizes the IC50 values for Mastl inhibitors and other mitotic inhibitors across various cancer cell lines.
| Inhibitor | Target | Cell Line | IC50 Value | Reference |
| This compound | Mastl | - | Data not readily available in public domain | |
| MKI-1 | Mastl | in vitro kinase assay | 9.9 µM | [16] |
| MKI-2 | Mastl | in vitro kinase assay | 37.44 nM | [16] |
| MKI-2 | Mastl | Breast Cancer Cells (Cellular) | 142.7 nM | [16] |
| Paclitaxel | Microtubules | Various | nM range | [17] |
| Vincristine | Microtubules | Various | nM range | [10] |
| BI 2536 | PLK1 | Various | nM range | - |
| NMS-P937 (Onvansertib) | PLK1 | Various Cancer Cell Lines | < 100 nM in 60/137 lines | - |
| VX-680 (Tozasertib) | Aurora Kinases | Various | nM range | [18] |
Note: IC50 values can vary significantly depending on the cell line, assay conditions, and exposure time. The data presented here is for comparative purposes. Researchers should consult the primary literature for specific experimental details.
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by each class of mitotic inhibitor.
Mastl Signaling Pathway
Caption: The Mastl signaling pathway and the inhibitory action of this compound.
Microtubule-Targeting Agent Mechanism
Caption: Mechanism of action of microtubule-targeting agents.
PLK1 Signaling Pathway
Caption: The central role of PLK1 in mitosis and its inhibition.
Aurora Kinase Signaling Pathway
Caption: Roles of Aurora A and B kinases in mitosis and their inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of mitotic inhibitors.
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effect of mitotic inhibitors on cancer cell lines and to calculate the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[19] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.[19]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the mitotic inhibitor in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[19] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using a non-linear regression analysis.
In Vitro Kinase Assay
Purpose: To directly measure the inhibitory activity of a compound against a specific kinase (e.g., Mastl).
Principle: This assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. The amount of phosphorylation is then quantified, often using radioactivity (32P-ATP) or luminescence-based methods (e.g., ADP-Glo™ Kinase Assay).
Protocol (using ADP-Glo™ Kinase Assay as an example):
-
Reagent Preparation: Prepare the kinase reaction buffer, recombinant kinase, substrate (e.g., ENSA for Mastl), and ATP solution.
-
Kinase Reaction: In a 96-well plate, set up the kinase reaction by adding the kinase, substrate, and the test compound at various concentrations.
-
Initiate Reaction: Start the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Convert ADP to ATP and Measure Luminescence: Add Kinase Detection Reagent to convert the generated ADP to ATP and to provide luciferase and luciferin to produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.[20]
Cell Cycle Analysis by Flow Cytometry
Purpose: To determine the effect of mitotic inhibitors on cell cycle progression.
Principle: This method uses a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA.[21] The fluorescence intensity of stained cells is therefore directly proportional to their DNA content. Flow cytometry analysis of a cell population will reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21]
Protocol:
-
Cell Treatment: Treat cells with the mitotic inhibitor at the desired concentration and for the desired time. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.[4][22]
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[4]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically measured in the linear scale.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of the control cells to identify any cell cycle arrest.[4]
Conclusion
The landscape of mitotic inhibitors is diverse, with each class of compounds offering a unique mechanism to halt the proliferation of cancer cells. This compound and its derivatives represent a promising new class of targeted therapies that act through the Mastl-PP2A signaling axis. While microtubule-targeting agents and other kinase inhibitors have shown significant clinical success, the development of novel inhibitors like this compound provides new avenues for overcoming drug resistance and improving therapeutic outcomes. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and interpretation of studies aimed at further elucidating the potential of these powerful anti-cancer agents.
References
- 1. tubintrain.eu [tubintrain.eu]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wp.uthscsa.edu [wp.uthscsa.edu]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. A PIM-CHK1 signaling pathway regulates PLK1 phosphorylation and function during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of PLK1 signaling pathway genes in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes [mdpi.com]
- 17. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Frontiers | MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer [frontiersin.org]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Dual Roles of Mastl: A Comparative Guide to the Kinase-Dependent and -Independent Effects of Mastl-IN-1
For Immediate Release
A Comprehensive Analysis of Mastl-IN-1, a potent inhibitor of Microtubule-associated serine/threonine kinase-like (Mastl), reveals distinct kinase-dependent and -independent cellular effects. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's mechanisms of action, supported by experimental data and detailed protocols.
Mastl, a key regulator of mitotic progression, has emerged as a promising therapeutic target in oncology. The small molecule inhibitor this compound, also known as MKI-1, has been instrumental in dissecting the multifaceted roles of Mastl. This guide delves into the dual nature of Mastl's functions—its well-established kinase-dependent role in cell cycle control and its more recently discovered kinase-independent influence on cell motility and invasion.
Kinase-Dependent Effects of this compound: Halting the Cell Cycle Engine
Mastl's kinase activity is pivotal for the accurate execution of mitosis. It phosphorylates α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (Arpp19), which in turn inhibit the protein phosphatase 2A (PP2A). This inhibition is crucial for maintaining the phosphorylated state of cyclin-dependent kinase 1 (CDK1) substrates, thereby ensuring timely mitotic entry and progression.
This compound directly targets this kinase activity. In vitro kinase assays have demonstrated that this compound inhibits Mastl with a half-maximal inhibitory concentration (IC50) of 9.9 µM[1][2]. In cellular contexts, treatment of breast cancer cell lines with this compound at concentrations ranging from 5 to 20 µM effectively inhibits the phosphorylation of ENSA, a direct downstream target of Mastl, confirming its on-target activity in a cellular environment[2]. This inhibition of Mastl's kinase activity ultimately leads to cell cycle arrest and has been shown to have antitumor and radiosensitizing effects[1][3][4].
Kinase-Independent Effects of this compound: Uncoupling Motility from Catalysis
Beyond its catalytic role in mitosis, Mastl has been shown to regulate the actomyosin cytoskeleton, a key driver of cell contractility, motility, and invasion. This function is independent of its kinase activity. The underlying mechanism involves Mastl's interaction with the Rho guanine nucleotide exchange factor GEF-H1 and the myocardin-related transcription factor A (MRTF-A). This interaction promotes the nuclear localization and activity of MRTF-A, leading to the expression of genes involved in cell motility.
Studies have shown that Mastl's influence on cell spreading and the expression of MRTF-A/SRF target genes is not dependent on its kinase function. While a specific IC50 for the inhibition of cell migration or invasion by this compound is not yet available in the literature, it has been reported that a concentration of 100 µM of MKI-1 inhibits various oncogenic properties of breast cancer cells[2][4]. This suggests that higher concentrations of the inhibitor may be required to disrupt the kinase-independent functions of Mastl, or that the inhibitor's primary mode of action is through its catalytic inhibition. Further research is needed to quantitatively dissect the dose-response relationship of this compound on these kinase-independent endpoints.
Summary of Quantitative Data
| Parameter | This compound (MKI-1) | Reference Compound (MKI-2) |
| Kinase-Dependent Effect | ||
| Mastl Kinase Inhibition (IC50) | 9.9 µM[1][2] | 37.44 nM (in vitro), 142.7 nM (cellular)[5] |
| Inhibition of ENSA Phosphorylation in cells | 5 - 20 µM[2] | Not Reported |
| Kinase-Independent Effect | ||
| Inhibition of "Oncogenic Properties" | 100 µM[2][4] | Not Reported |
| Antiproliferative Effect | ||
| Inhibition of Breast Cancer Cell Proliferation (IC50) | Not Directly Reported | 56 - 124 nM[5] |
Note: MKI-2 is a more potent, second-generation Mastl inhibitor included for comparative purposes.
Signaling Pathway Diagrams
Kinase-Dependent Pathway of Mastl
Caption: Mastl's kinase-dependent pathway in mitotic progression.
Kinase-Independent Pathway of Mastl
Caption: Mastl's kinase-independent pathway in cell motility.
Experimental Protocols
Mastl Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kinase assay kits.
Objective: To determine the in vitro IC50 of this compound against Mastl kinase.
Materials:
-
Recombinant Mastl kinase
-
Mastl substrate (e.g., recombinant ENSA)
-
This compound (MKI-1)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Set up the kinase reaction by adding the following to each well of the plate:
-
Kinase reaction buffer
-
Mastl kinase
-
Mastl substrate
-
This compound or DMSO (vehicle control)
-
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
3D Spheroid Invasion Assay
This protocol provides a framework for assessing the effect of this compound on cancer cell invasion in a three-dimensional environment.
Objective: To quantify the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium
-
This compound (MKI-1)
-
Extracellular matrix (ECM) gel (e.g., Matrigel®)
-
Spheroid formation plates (e.g., ultra-low attachment round-bottom 96-well plates)
-
Inverted microscope with imaging capabilities
Procedure:
-
Spheroid Formation:
-
Seed a defined number of cells per well in a spheroid formation plate.
-
Centrifuge the plate at a low speed to facilitate cell aggregation.
-
Incubate for 2-3 days to allow for the formation of compact spheroids.
-
-
Embedding Spheroids in ECM:
-
Thaw the ECM gel on ice.
-
Carefully transfer the formed spheroids into the thawed ECM gel containing either this compound at various concentrations or DMSO (vehicle control).
-
Dispense the spheroid-ECM mixture into the wells of a new 96-well plate.
-
Allow the ECM to solidify at 37°C.
-
-
Invasion Assay:
-
Add cell culture medium containing the corresponding concentration of this compound or DMSO to each well.
-
Incubate the plate at 37°C and monitor spheroid invasion over time (e.g., 24, 48, 72 hours) by capturing images with an inverted microscope.
-
-
Quantification:
-
Measure the area of cell invasion from the spheroid at each time point using image analysis software (e.g., ImageJ).
-
Compare the invasion area in this compound-treated wells to the vehicle control to determine the inhibitory effect.
-
Conclusion
This compound serves as a valuable tool for probing the distinct functions of Mastl kinase. Its potent inhibition of the kinase-dependent mitotic pathway underscores its therapeutic potential in cancers characterized by uncontrolled cell division. The emerging evidence of Mastl's kinase-independent role in cell motility, and the potential for its modulation by inhibitors, opens new avenues for understanding and targeting cancer metastasis. Further quantitative studies are warranted to fully elucidate the concentration-dependent effects of this compound on kinase-independent processes, which will be crucial for the strategic development of next-generation Mastl inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Mastl-IN-1
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Mastl-IN-1, a potent microtubule-associated serine/threonine kinase-like (MASTL) inhibitor used in cancer research. Adhering to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.
This compound, like many kinase inhibitors, is a biologically active molecule that requires careful handling from acquisition to disposal. Improper disposal can lead to environmental contamination and potential health risks. Therefore, it is crucial to treat all waste containing this compound as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) for Handling this compound Waste |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of various forms of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Includes unused or expired pure this compound, contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, bench paper).
-
Collect in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the solvents used.
-
Do not mix with other types of waste.[1]
-
-
Liquid Waste:
-
Includes stock solutions, experimental solutions containing this compound, and the initial solvent rinses of emptied containers.
-
Collect in a dedicated, clearly labeled, leak-proof, and sealable hazardous waste container.
-
Indicate the composition of the liquid waste on the label, including all solvents and an estimated concentration of this compound.
-
-
Empty Containers:
-
Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., the solvent used to dissolve the compound, such as DMSO).
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.
-
2. Spill Management:
In the event of a spill, follow these procedures to minimize exposure and contamination:
-
Evacuate and restrict access to the spill area.
-
Wearing appropriate PPE, cover the spill with an absorbent, inert material (e.g., vermiculite, sand, or commercial absorbent pads).
-
Carefully collect the absorbent material using non-sparking tools and place it into a labeled hazardous waste container.
3. Final Disposal:
-
All collected hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
Key Experimental Protocol: Triple-Rinsing of Empty Containers
To ensure the safe disposal of empty this compound containers, the following triple-rinse procedure should be meticulously followed:
-
Select a solvent in which this compound is readily soluble (e.g., DMSO).
-
Add a small amount of the solvent to the empty container, ensuring all interior surfaces are wetted.
-
Securely cap the container and agitate it thoroughly.
-
Pour the rinsate into the designated hazardous liquid waste container.
-
Repeat this rinsing process two more times.
-
After the third rinse, allow the container to air dry in a fume hood.
-
The rinsed container can now be managed according to institutional protocols for non-hazardous lab glass or plastic.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By implementing these procedures, your laboratory can maintain a high standard of safety and environmental responsibility. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Mastl-IN-1
For researchers and drug development professionals, ensuring laboratory safety and procedural accuracy is paramount. This guide provides essential, immediate safety and logistical information for the handling of Mastl-IN-1, a potent inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL).
This document outlines critical personal protective equipment (PPE) protocols, step-by-step handling and disposal instructions, and detailed experimental methodologies to support your research endeavors. By providing this comprehensive resource, we aim to be your preferred partner in laboratory safety and chemical handling, fostering a foundation of deep trust that extends beyond the product itself.
Personal Protective Equipment (PPE) for this compound
Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification/Standard |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Ensure gloves are intact before use. |
| Eye and Face Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Face shield | Recommended when there is a risk of splashes or aerosols. | |
| Body Protection | Laboratory coat | Fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If aerosols may be generated, use a certified respirator. |
Operational Plan: Handling and Storage of this compound
Adherence to proper handling and storage protocols is crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the container is compromised, do not open it. Contact your safety officer and the supplier immediately.
-
Verify that the product name and CAS number on the label match your order.
Preparation of Stock Solutions:
-
Work Area : All handling of solid this compound and preparation of stock solutions should be performed in a chemical fume hood or a designated containment area.
-
Dissolution : this compound is typically dissolved in an organic solvent like DMSO. Refer to the product datasheet for specific solubility information.
-
Aliquoting : To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials.
Storage Conditions:
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | As specified by the manufacturer |
| Stock Solution | -20°C | Up to 1 month |
| -80°C | Up to 6 months[1] |
Disposal Plan: Waste Management for this compound
Proper disposal of chemical waste is essential to protect personnel and the environment.
-
Contaminated Materials : All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered chemical waste.
-
Waste Collection : Collect all this compound waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Disposal : Dispose of the hazardous waste container through your institution's approved chemical waste disposal program. Do not dispose of this compound or its waste down the drain or in the regular trash.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro Kinase Assay
This assay is used to determine the inhibitory activity of this compound on MASTL kinase.
Materials:
-
Recombinant MASTL enzyme
-
Substrate (e.g., ENSA/ARPP19)
-
This compound
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the recombinant MASTL enzyme to each well.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Add the substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining ATP (and generated ADP) using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).
-
Calculate the IC₅₀ value of this compound by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell Viability Assay (WST-8/MTT)
This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF7, T47D)
-
Complete cell culture medium
-
This compound
-
WST-8 or MTT reagent
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add WST-8 or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Western Blotting
This technique is used to analyze the effect of this compound on the phosphorylation of MASTL substrates.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ENSA/ARPP19, anti-total ENSA/ARPP19, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MASTL signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: The MASTL signaling pathway in mitotic progression.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
